2,3,4-Trimethoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARCMOGDHJTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572939 | |
| Record name | 2,3,4-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50625-48-4 | |
| Record name | 2,3,4-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,4-Trimethoxyaniline chemical structure and properties
An In-depth Technical Guide to 2,3,4-Trimethoxyaniline: Structure, Properties, and Applications
Foreword
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various fields, particularly in the development of novel pharmaceuticals. As a Senior Application Scientist, the aim is to deliver a document that is not only scientifically rigorous but also practically valuable for researchers, chemists, and professionals in drug development. This guide delves into the core chemical and physical properties of this compound, outlines a common synthetic pathway, explores its key applications, and provides essential safety information. The structure of this guide is designed to logically present the information, starting from the fundamental molecular characteristics to its practical uses and handling.
Chemical Identity and Structure
This compound is an aromatic organic compound. The core of its structure is an aniline molecule, which is a benzene ring substituted with an amino group (-NH₂). In this specific isomer, the benzene ring is further substituted with three methoxy groups (-OCH₃) at the 2, 3, and 4 positions relative to the amino group.
The strategic placement of these electron-donating methoxy groups significantly influences the electron density of the benzene ring and the reactivity of the amino group, making it a versatile building block in organic synthesis.
Key Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 50625-48-4 |
| Molecular Formula | C₉H₁₃NO₃[1] |
| Molecular Weight | 183.21 g/mol [1] |
| Canonical SMILES | COC1=C(C(=C(C=C1)N)OC)OC |
| InChI Key | XRARCMOGDHJTAL-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
Physical Properties
| Property | Value | Source |
| Appearance | Off-white to beige-brown powder | [1] |
| Melting Point | 110-113 °C | [1] |
Note: The melting point of the isomeric 3,4,5-Trimethoxyaniline is also reported in the range of 110-116 °C, which suggests that careful analytical confirmation of the isomer is essential.
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the amino group and the electron-rich aromatic ring.
-
Basicity : The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts.
-
Nucleophilicity : The nitrogen atom of the amino group is nucleophilic and can participate in various reactions, including acylation, alkylation, and diazotization.
-
Electrophilic Aromatic Substitution : The methoxy groups are activating and ortho-, para-directing. The presence of three such groups makes the aromatic ring highly susceptible to electrophilic substitution reactions. The positions open for substitution are the 5 and 6 positions.
-
Oxidation : The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Therefore, it should be stored under an inert atmosphere and protected from light.
Synthesis of this compound
A common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. This approach offers a high-yield pathway to this compound.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 2,3,4-Trimethoxynitrobenzene
This protocol is based on a general method for the reduction of nitroarenes to anilines.
Materials:
-
2,3,4-Trimethoxynitrobenzene
-
Ethanol (or other suitable solvent)
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe))
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4-trimethoxynitrobenzene and ethanol.
-
Addition of Reducing Agent : While stirring, add the reducing agent (e.g., stannous chloride or iron powder) to the mixture.
-
Acidification : Slowly add concentrated hydrochloric acid to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction : Heat the mixture to reflux and maintain for a period sufficient to ensure complete reduction of the nitro group (typically monitored by Thin Layer Chromatography).
-
Work-up : After the reaction is complete, cool the mixture to room temperature.
-
Neutralization : Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (check with pH paper). This will precipitate the tin or iron salts.
-
Extraction : Extract the product into an organic solvent such as ethyl acetate.
-
Washing : Wash the organic layer with brine (saturated NaCl solution).
-
Drying : Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.
Anticancer Agents
Derivatives of this compound have shown potential as anticancer agents. A key mechanism of action is the inhibition of tubulin polymerization . Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division. By inhibiting this process, these compounds can selectively target and kill rapidly dividing cancer cells.
Sympatholytic Activity
The compound and its derivatives have been investigated for their sympatholytic properties . This means they can oppose the downstream effects of the sympathetic nervous system. Such activity is beneficial in the development of drugs for cardiovascular conditions where sympathetic overactivity is a contributing factor.
Other Research Applications
-
Dyes and Pigments : The chromophoric properties of the aniline ring make it a useful precursor in the synthesis of various dyes.
-
Polymer Chemistry : It has been used to create nickel complexes that enhance the thermal stability and molecular weight of polyethylene.
Safety and Handling
As with any chemical, proper handling and storage of this compound are essential to ensure safety. The following information is a general guideline and should be supplemented with a detailed Safety Data Sheet (SDS) from the supplier.
GHS Hazard Classification (General for Trimethoxyanilines)
-
Acute Toxicity (Oral, Dermal, Inhalation) : May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation : Causes skin irritation.
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.
Recommended Handling Precautions
-
Engineering Controls : Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear nitrile or other suitable chemical-resistant gloves. Wear a lab coat or other protective clothing.
-
Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents and sources of ignition.
-
Protect from light.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its unique structure, with the specific arrangement of three methoxy groups on the aniline ring, provides a platform for the synthesis of a wide range of complex molecules. As research into novel therapeutics continues, the importance of such well-characterized building blocks will undoubtedly grow. It is imperative for researchers and scientists to have a thorough understanding of its properties, synthesis, and safe handling practices to unlock its full potential.
References
Sources
An In-Depth Technical Guide to 2,3,4-Trimethoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxyaniline is an aromatic organic compound that is a member of the aniline family and is distinguished by the presence of three methoxy groups at the 2, 3, and 4 positions of the benzene ring. This substitution pattern provides the molecule with distinct chemical properties that make it a valuable intermediate in a variety of chemical syntheses, particularly in the pharmaceutical and materials science industries. Its sympatholytic activity, which refers to its ability to inhibit the postganglionic functioning of the sympathetic nervous system, has made it a topic of interest in drug discovery for potential therapeutic applications, including cardiovascular conditions.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering a valuable resource for researchers and professionals in related fields.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 50625-48-4 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Off-white to beige-brown powder | [1] |
| Melting Point | 110-113 °C | [1] |
| Boiling Point | No data available | |
| Solubility | Soluble in organic solvents | [1] |
| pKa | No data available |
Note on Isomeric Ambiguity: It is crucial to distinguish this compound from its isomers, such as 3,4,5-Trimethoxyaniline. Much of the readily available data pertains to the 3,4,5-isomer, and careful verification of the CAS number is necessary to ensure the correct compound is being studied. The melting point of 110-113 °C, for instance, is frequently cited for the 3,4,5-isomer and should be experimentally verified for this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements.
Common Synthetic Approaches:
-
Reduction of a Nitro Precursor: A common and effective method involves the reduction of a corresponding nitrobenzene derivative. This can be achieved using various reducing agents, such as iron in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation.[1]
-
Direct Methylation: Another approach is the direct methylation of an aniline derivative that already possesses some of the desired methoxy groups. Reagents like dimethyl sulfate or methyl iodide in the presence of a base can be used to introduce the additional methoxy groups.[1]
-
Friedel-Crafts Type Reactions: The introduction of methoxy groups onto the aromatic ring can also be accomplished through Friedel-Crafts alkylation or acylation reactions, followed by appropriate functional group transformations.[1]
Illustrative Synthesis Workflow:
Below is a generalized workflow for the synthesis of this compound via the reduction of a nitroaromatic precursor.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nitro Reduction (Illustrative)
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted nitrobenzene precursor and a suitable solvent (e.g., ethanol).
-
Addition of Reducing Agent: Carefully add the reducing agent (e.g., iron powder) and an acidic catalyst (e.g., concentrated hydrochloric acid) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid residues. Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily governed by the amino group and the electron-donating methoxy groups on the aromatic ring.
-
Lewis Base Properties: The lone pair of electrons on the nitrogen atom of the amino group imparts Lewis base characteristics to the molecule, allowing it to react with electron-deficient species.[1]
-
Oxidation Reactions: The aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be formed, such as azobenzenes.[1]
-
Schiff Base Formation: The amino group can readily react with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy and amino groups activates the aromatic ring towards electrophilic substitution reactions. The positions of substitution will be directed by the combined electronic effects of these groups.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the aromatic protons and the protons of the three methoxy groups and the amino group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3,4-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being influenced by the attached methoxy and amino groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
-
C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹.
-
C-O stretching (ether): Strong absorptions in the region of 1000-1300 cm⁻¹.
-
C-N stretching: Around 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of this compound (183.21). Fragmentation patterns can provide further structural information.
Applications in Research and Industry
The unique structural features of this compound make it a valuable building block in several areas:
-
Pharmaceuticals: Its sympatholytic properties make it a lead compound for the development of drugs targeting the sympathetic nervous system, potentially for cardiovascular diseases.[1] It is also used in the synthesis of novel anticancer agents.[1]
-
Dyes and Pigments: The chromophoric nature of the substituted aniline ring makes it a useful precursor in the synthesis of various dyes and pigments.[1]
-
Organic Synthesis: As a versatile intermediate, it is employed in various coupling reactions and transformations to construct more complex organic molecules.[1]
-
Materials Science: It has been incorporated into nickel complexes to act as a catalyst for ethylene polymerization, influencing the properties of the resulting polymers.[1]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A detailed Safety Data Sheet (SDS) for this compound should be consulted for comprehensive safety information.
Conclusion
This compound is a valuable and versatile chemical compound with significant potential in various scientific and industrial applications, particularly in drug discovery and materials science. A clear understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective and safe utilization. Further research to fully characterize this compound, especially in distinguishing its properties from its isomers, will undoubtedly open up new avenues for its application.
References
Sources
Navigating the Synthesis and Safety of Trimethoxyanilines: A Technical Guide for Researchers
An In-depth Examination of 3,4,5-Trimethoxyaniline for Drug Development Professionals
Introduction: The Isomeric Landscape of Trimethoxyaniline
In the realm of organic synthesis and pharmaceutical development, substituted anilines serve as critical building blocks for a vast array of functional molecules. Among these, trimethoxyanilines are of particular interest due to the influence of the methoxy groups on the reactivity and biological activity of the resulting compounds. This guide directly addresses the inquiry for 2,3,4-Trimethoxyaniline. However, a comprehensive search of chemical databases and supplier information reveals a notable scarcity of data for this specific isomer.
Conversely, the isomers 3,4,5-Trimethoxyaniline (CAS No. 24313-88-0) and 2,4,6-Trimethoxyaniline (CAS No. 14227-17-9) are well-documented and commercially available.[1][2][3][4] Given the extensive availability of safety and application data, this technical guide will focus on the most prevalent and widely utilized isomer, 3,4,5-Trimethoxyaniline. This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anticancer agents and compounds with sympatholytic activity.[5] Understanding its chemical properties and safety profile is paramount for its effective and safe application in research and development.
Core Chemical and Physical Properties of 3,4,5-Trimethoxyaniline
The physical and chemical characteristics of a compound are foundational to its application in experimental work, influencing everything from solvent selection to reaction conditions. 3,4,5-Trimethoxyaniline is typically encountered as an off-white to beige or pink powder.[5]
| Property | Value | Source |
| CAS Number | 24313-88-0 | [1][2][5][6] |
| Molecular Formula | C₉H₁₃NO₃ | [1][2][5][6] |
| Molecular Weight | 183.21 g/mol | [1] |
| Melting Point | 110-113 °C | [1][5] |
| Boiling Point | ~316.88 °C (estimate) | [5] |
| Appearance | Off-white to beige-brown, gray, or pink powder | [5] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [5][6] |
Comprehensive Safety Data and Hazard Identification
A rigorous understanding of the safety profile of 3,4,5-Trimethoxyaniline is a prerequisite for its handling. This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Hazard Statements: H302, H312, H315, H319, H332, H335[2]
Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[2]
Experimental Protocol: Safe Handling and Use in a Laboratory Setting
The following protocol outlines the essential steps for the safe handling of 3,4,5-Trimethoxyaniline. The causality behind each step is explained to ensure a thorough understanding of the safety measures.
1. Engineering Controls:
-
Step 1.1: All handling of solid 3,4,5-Trimethoxyaniline must be conducted in a certified chemical fume hood.
-
Reasoning: This is to prevent the inhalation of fine dust particles, which can cause respiratory irritation and systemic toxic effects.[1]
-
-
Step 1.2: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Reasoning: In case of accidental eye or skin contact, immediate and copious rinsing is necessary to mitigate irritation.[1]
-
2. Personal Protective Equipment (PPE):
-
Step 2.1: Wear nitrile gloves at all times when handling the compound.
-
Reasoning: To prevent skin contact, which can cause irritation and potential dermal absorption.[1]
-
-
Step 2.2: Wear chemical safety goggles and a face shield.
-
Reasoning: To protect the eyes from dust particles and splashes, which can cause serious irritation.[1]
-
-
Step 2.3: A lab coat must be worn and fully fastened.
-
Reasoning: To protect the skin and clothing from contamination.
-
3. Handling and Storage:
-
Step 3.1: Avoid the formation of dust when handling the solid.
-
Reasoning: Dust can be easily inhaled and dispersed in the laboratory environment.
-
-
Step 3.2: Store the container tightly closed in a dry, cool, and well-ventilated area.[1]
-
Reasoning: To prevent degradation of the compound and to avoid accidental release.
-
-
Step 3.3: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
-
Reasoning: These materials are incompatible and may lead to vigorous or exothermic reactions.
-
4. First-Aid Measures:
-
Step 4.1: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Step 4.2: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Step 4.3: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Step 4.4: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.[1]
5. Disposal:
-
Step 5.1: Dispose of contents and container to an approved waste disposal plant.
-
Reasoning: To prevent environmental contamination and to comply with local, state, and federal regulations.
-
Logical Workflow for Risk Assessment
A systematic risk assessment is crucial before commencing any experimental work. The following diagram illustrates a logical workflow for assessing the risks associated with handling 3,4,5-Trimethoxyaniline.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2,4,6-Trimethoxyaniline | C9H13NO3 | CID 84271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trimethoxyaniline | 24313-88-0 [chemicalbook.com]
- 6. 24313-88-0|3,4,5-Trimethoxyaniline|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3,4-Trimethoxyaniline
Foreword: As a Senior Application Scientist, my objective extends beyond mere data provision. This guide is structured to provide a deep, mechanistic understanding of why the spectrum of a molecule like 2,3,4-Trimethoxyaniline appears as it does. While this specific isomer is less common in commercial and database inventories than its 3,4,5- or 2,4,5- counterparts, its structural elucidation follows a logical and predictable application of core spectroscopic principles. This document will therefore focus on a predictive and comparative analysis, grounding our interpretations in the foundational principles of NMR, IR, and MS, and using data from the well-characterized 3,4,5-trimethoxyaniline isomer as a comparative benchmark to highlight the profound impact of substituent placement on spectroscopic output.
Structural Overview: The Importance of Symmetry
This compound (Molecular Formula: C₉H₁₃NO₃, Molecular Weight: 183.20 g/mol ) is an aromatic amine whose spectroscopic identity is dictated by the arrangement of its functional groups. Unlike the highly symmetric 3,4,5-isomer, the 2,3,4-substitution pattern renders the molecule asymmetric. This fundamental difference is the master key to interpreting and predicting its spectral data.
The lack of a symmetry axis means that every carbon and hydrogen atom on the aromatic ring, and each methoxy group, resides in a unique chemical environment. This directly translates to a more complex, signal-rich spectrum compared to its isomers, providing a wealth of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of Chemical Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. The predicted spectra for the 2,3,4-isomer are a direct consequence of its asymmetry.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is defined by chemical shift (location of the signal), integration (number of protons the signal represents), and multiplicity (splitting pattern). For this compound, we can confidently predict five distinct signals in the proton NMR spectrum, excluding the solvent peak.
Expert Insight: The key diagnostic feature will be the pattern of the aromatic protons. In the 3,4,5-isomer, the two aromatic protons are chemically equivalent, producing a single sharp signal (a singlet).[1] For our 2,3,4-isomer, the two aromatic protons (at C5 and C6) are non-equivalent and adjacent. They will therefore split each other, producing a pair of doublets (an AX or AB system), a definitive marker of adjacent, non-equivalent protons on a benzene ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
|---|---|---|---|---|
| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic H-6 | Ortho to the electron-donating -NH₂ group, expected to be upfield. Coupled to H-5. |
| ~ 6.5 - 6.7 | Doublet | 1H | Aromatic H-5 | Ortho to a methoxy group and meta to the -NH₂ group. Coupled to H-6. |
| ~ 3.90 | Singlet | 3H | OCH₃ at C2 or C4 | Methoxy groups ortho/para to the strong donating -NH₂ group are typically shielded. |
| ~ 3.85 | Singlet | 3H | OCH₃ at C4 or C2 | Each methoxy group is in a unique environment, leading to distinct singlets. |
| ~ 3.80 | Singlet | 3H | OCH₃ at C3 | The chemical shifts of the three methoxy groups will be closely spaced but distinct. |
| ~ 3.7 (Broad) | Singlet | 2H | -NH₂ | Amine protons are often broad due to quadrupole broadening and exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Data Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a relaxation delay of at least 2-5 seconds to ensure quantitative integration.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS or residual solvent peak. Integrate all signals.
Predicted ¹³C NMR Spectrum
The asymmetry of this compound is most evident in its proton-decoupled ¹³C NMR spectrum, where we predict nine distinct signals—one for each of the nine carbon atoms in the molecule.
Expert Insight: This stands in stark contrast to the 3,4,5-isomer, which, due to its C2v symmetry, shows only six signals: four for the aromatic carbons and two for the methoxy carbons.[2] The ability to count the number of unique carbon environments makes ¹³C NMR a primary technique for distinguishing between isomers.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
|---|---|---|
| ~145-155 | Aromatic C-2, C-4 | Carbons directly bonded to oxygen (ether linkage) are significantly deshielded and appear far downfield. |
| ~135-145 | Aromatic C-1, C-3 | C-1 (bearing the NH₂) and C-3 (between two methoxy groups) will also be downfield but distinct from C-2/C-4. |
| ~100-120 | Aromatic C-6 | Shielded by the ortho -NH₂ group. |
| ~95-105 | Aromatic C-5 | Shielded by ortho and para methoxy groups. |
| ~60-62 | Methoxy C at C-3 | The chemical environment of each methoxy carbon is unique. |
| ~55-57 | Methoxy C at C-2/C-4 | Methoxy carbons typically appear in the 55-62 ppm range. The ortho/para positions will influence their exact shift. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups present in a molecule. While it cannot provide the detailed connectivity map of NMR, it serves as a rapid and robust confirmation of key molecular features. The IR spectra of trimethoxyaniline isomers will be broadly similar in the functional group region but will differ in the fingerprint region.
Expert Insight: The most telling signals for an aniline derivative are the N-H stretching vibrations. Primary amines (-NH₂) characteristically show two distinct bands corresponding to the symmetric and asymmetric stretching modes. The C-O stretches from the three methoxy groups will also be prominent.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Causality |
|---|---|---|---|
| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretch | Characteristic double peak for a primary amine (-NH₂) functional group. |
| 3050 - 3000 | Medium-Weak | Aromatic C-H Stretch | Vibration of H-atoms bonded to the sp² carbons of the benzene ring. |
| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Stretching of H-atoms on the sp³ carbons of the three methoxy groups. |
| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch & N-H Bend | Overlapping vibrations from the benzene ring and the scissoring motion of the -NH₂ group. |
| 1280 - 1200 | Strong | Aryl C-O Asymmetric Stretch | Strong absorption due to the stretching of the C-O bonds of the methoxy groups attached to the ring. |
| 1150 - 1000 | Strong | Aryl C-O Symmetric Stretch | Another strong, characteristic band for aryl ethers. |
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the exact molecular weight and offers crucial clues about the molecular structure through its fragmentation pattern. For all trimethoxyaniline isomers, the molecular weight is identical, so they will share the same molecular ion peak.
Expert Insight: The primary fragmentation pathway for methoxylated aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da). This results in a highly stable cation. Therefore, the most intense peak in the spectrum after the molecular ion is predicted to be at m/z 168. This is confirmed in the spectra of the 3,4,5- and 2,4,5- isomers.[2][3]
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Proposed Fragment Ion |
|---|---|---|
| 183 | High | [M]⁺ (Molecular Ion) |
| 168 | Very High | [M - CH₃]⁺ |
| 140 | Medium | [M - CH₃ - CO]⁺ |
| 125 | Medium | [M - CH₃ - CO - CH₃]⁺ |
| 110 | Medium | [M - CH₃ - CO - 2CH₃]⁺ or [M - CH₃ - (C₂H₂O)]⁺ |
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete picture. The power of spectroscopic analysis lies in integrating the data from multiple methods to build an unambiguous structural assignment. The workflow is a self-validating system where each piece of data must be consistent with the others.
-
Mass Spectrometry first confirms the molecular formula is correct by providing the molecular weight (183.20 g/mol ).
-
IR Spectroscopy validates the presence of the core functional groups: the primary amine, the aromatic ring, and the ether linkages.
-
NMR Spectroscopy provides the definitive evidence. ¹³C NMR confirms 9 unique carbon environments, ruling out symmetric isomers. ¹H NMR shows the specific connectivity, including the hallmark pair of doublets for the adjacent C5/C6 protons and three distinct singlets for the methoxy groups, confirming the 2,3,4-substitution pattern.
This integrated approach ensures a trustworthy and authoritative structural assignment, critical for research, quality control, and regulatory submission in drug development.
References
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PubChem. (n.d.). 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Research Applications of 2,3,4-Trimethoxyaniline
Introduction: Unveiling the Potential of a Polysubstituted Aniline
In the landscape of modern chemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics, advanced materials, and efficient catalytic systems. Among the vast arsenal of available synthons, substituted anilines represent a privileged class of compounds, owing to their inherent reactivity and versatile functionalization potential.[1] This guide focuses on a particularly intriguing, yet perhaps under-celebrated, member of this family: 2,3,4-Trimethoxyaniline.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the multifaceted research applications of this compound. We will delve into its pivotal role in the synthesis of groundbreaking anti-cancer agents, its emerging potential in cardiovascular drug discovery, and its utility in the design of advanced polymerization catalysts. By providing a comprehensive overview of its synthesis, key reactions, and mechanisms of action, this guide aims to illuminate the scientific rationale behind its application and inspire further innovation.
Core Physicochemical Properties and Synthesis
This compound is an aromatic amine characterized by the presence of three methoxy groups at the 2, 3, and 4 positions of the aniline ring. This substitution pattern imparts unique electronic and steric properties that govern its reactivity and make it a valuable precursor in various synthetic endeavors.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₃ | |
| Molecular Weight | 183.21 g/mol | |
| Appearance | Off-white to beige powder | [2] |
| Melting Point | 68-72 °C | [2] |
| Solubility | Soluble in various organic solvents | [2] |
The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the availability of starting materials and desired scale. A common and reliable approach involves the nitration of 1,2,3-trimethoxybenzene followed by the reduction of the resulting nitro-intermediate.
Illustrative Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
The judicious placement of the three methoxy groups on the aniline ring is crucial. These electron-donating groups activate the aromatic ring, influencing its reactivity in subsequent transformations. Furthermore, the steric bulk of the ortho- and meta-methoxy groups can direct the regioselectivity of reactions involving the amine functionality.
Application in Cancer Research: A Potent Inhibitor of Tubulin Polymerization
One of the most significant areas of research for this compound is in the development of novel anti-cancer agents.[3] Its core structure serves as a key pharmacophore in a class of compounds that target microtubule dynamics, a critical process in cell division.[4]
Mechanism of Action: Disrupting the Mitotic Spindle
Derivatives of this compound have demonstrated potent activity as inhibitors of tubulin polymerization.[3][5] Tubulin is the protein subunit that assembles into microtubules, which form the mitotic spindle required for chromosome segregation during mitosis. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][6]
Caption: Signaling pathway of this compound derivatives as tubulin inhibitors.
Exemplary Research and Structure-Activity Relationships
Numerous studies have synthesized and evaluated a range of this compound derivatives for their anti-proliferative activity. For instance, 2-amino-3,4,5-trimethoxybenzophenone analogues have shown excellent tubulin polymerization inhibitory activity.[5] The presence of the trimethoxyphenyl moiety is a key structural feature for binding to the colchicine site.[7] Structure-activity relationship (SAR) studies have revealed that modifications to the aniline nitrogen and the substitution pattern on other parts of the molecule can significantly impact potency and selectivity against various cancer cell lines.[8]
| Derivative Class | Key Findings | Target Cancer Cell Lines | Reference |
| 2-Amino-3,4,5-trimethoxybenzophenones | Potent inhibitors of tubulin polymerization, with some compounds showing IC₅₀ values in the nanomolar range. | Various human cancer cell lines, including multi-drug resistant (MDR) lines. | [5] |
| N-Aryl 1,2,3,4-tetrahydroquinolines | High inhibitory potency with low nanomolar GI₅₀ values. | P-glycoprotein overexpressing cell lines. | [8] |
| 2-(3′,4′,5′-trimethoxyanilino)-tetrahydrothieno[2,3-c]pyridines | Inhibit cancer cell growth with IC₅₀ values in the low micromolar range; induce apoptosis. | Various cancer cell lines. | [1][9] |
The rationale for using the 2,3,4-trimethoxy substitution pattern lies in its ability to mimic the trimethoxyphenyl ring of natural products like colchicine and combretastatin A-4, which are known potent tubulin inhibitors.[4] The specific arrangement of the methoxy groups is crucial for optimal binding affinity to the colchicine site.
Potential in Cardiovascular Drug Discovery
Beyond its established role in oncology, this compound and its derivatives are emerging as promising scaffolds in the development of cardiovascular drugs.[10] The primary reported activity in this area is its "sympatholytic" effect, which refers to the inhibition of the sympathetic nervous system.[3]
Exploring the Sympatholytic Mechanism
The sympathetic nervous system plays a key role in regulating cardiovascular functions such as heart rate, blood pressure, and cardiac contractility. Overactivity of this system is implicated in various cardiovascular diseases, including hypertension and heart failure. Sympatholytic agents counteract this overactivity. While the precise mechanism for this compound derivatives is still under active investigation, it is hypothesized that they may act as antagonists at adrenergic receptors.
A related compound, trimetoquinol, which features a similar trimethoxybenzyl group, has been shown to be a β-adrenergic receptor agonist. Interestingly, replacement of the hydroxyl groups on the catechol ring of trimetoquinol with chloro substituents transforms it into a potent β-adrenoceptor antagonist.[11] This suggests that modifications to the core structure of trimethoxyaniline could lead to the development of novel β-blockers.
Future Directions in Cardiovascular Research
The sympatholytic properties of this compound derivatives present a compelling avenue for future research.[3] Key areas of investigation should include:
-
Receptor Binding Studies: To identify the specific adrenergic receptor subtypes with which these compounds interact.
-
In Vivo Efficacy Studies: To evaluate their effects on blood pressure, heart rate, and other hemodynamic parameters in animal models of cardiovascular disease.
-
Structure-Activity Relationship (SAR) Studies: To optimize the core structure for enhanced potency, selectivity, and favorable pharmacokinetic properties.
Applications in Material Science: Crafting Advanced Polymerization Catalysts
The unique electronic and steric properties of this compound also lend themselves to applications in material science, particularly in the development of catalysts for olefin polymerization.
α-Diimine Nickel Catalysts for Ethylene Polymerization
This compound can be used as a ligand precursor for the synthesis of α-diimine nickel complexes. These late transition metal catalysts are renowned for their ability to polymerize ethylene into polyethylene with a wide range of microstructures, from linear high-density polyethylene (HDPE) to highly branched, elastomeric materials.[12][13]
The aniline derivative is typically condensed with a 1,2-diketone to form the α-diimine ligand, which is then complexed with a nickel(II) source. The substituents on the aniline ring play a critical role in determining the catalyst's activity, stability, and the properties of the resulting polymer.
Caption: General synthesis scheme for an α-diimine nickel pre-catalyst.
Controlling Polymer Properties
The steric bulk provided by the methoxy groups on the this compound-derived ligand can influence the rate of "chain-walking" during polymerization. This process allows for the formation of branches along the polyethylene backbone, leading to materials with lower crystallinity and more elastomeric properties. Furthermore, the electronic properties of the ligand can affect the catalyst's activity and thermal stability. Research has shown that incorporating this compound into α-diimine nickel catalysts can lead to enhanced thermal stability and the production of high molecular weight polyethylene.[10]
| Catalyst System | Polymer Properties | Potential Applications | Reference |
| α-Diimine Nickel with this compound Ligand | High molecular weight, variable branching | Thermoplastic elastomers, specialty packaging | [10] |
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of research involving this compound, detailed and well-validated experimental protocols are essential.
Synthesis of this compound
This protocol describes a representative synthesis of this compound from 1,2,3-trimethoxy-4-nitrobenzene.
Materials:
-
1,2,3-trimethoxy-4-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3-trimethoxy-4-nitrobenzene in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add an excess of tin(II) chloride dihydrate.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Basification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality of Experimental Choices:
-
Tin(II) chloride in acidic medium is a classic and effective reducing agent for converting aromatic nitro compounds to anilines. The acidic conditions are necessary for the reaction to proceed.
-
Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Basification is crucial to deprotonate the anilinium salt formed in the acidic medium, making the free aniline soluble in the organic extraction solvent. It also precipitates the tin byproducts as hydroxides, facilitating their removal.
-
Extraction with ethyl acetate is chosen due to the good solubility of the aniline product in this solvent and its immiscibility with water.
-
Purification is essential to remove any unreacted starting material, byproducts, and residual reagents to obtain a high-purity product suitable for subsequent applications.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a versatile and valuable building block with demonstrated and potential applications across multiple domains of chemical research. Its utility in the synthesis of potent tubulin polymerization inhibitors for cancer therapy is well-established, with ongoing research focused on optimizing derivative structures for improved efficacy and reduced side effects. The emerging potential of its derivatives as cardiovascular agents, particularly as sympatholytics, opens up new avenues for drug discovery. Furthermore, its role in the development of advanced polymerization catalysts highlights its importance in material science.
Future research will likely focus on expanding the library of this compound derivatives and exploring their biological activities against a wider range of therapeutic targets. A deeper understanding of the structure-activity relationships will enable the rational design of more potent and selective molecules. In material science, the development of novel catalysts based on this scaffold could lead to the production of polymers with tailored properties for specific applications. The continued exploration of this versatile molecule promises to yield further innovations in medicine, materials, and beyond.
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Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health. [Link]
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3,4,5-Trimethoxyaniline. (n.d.). PubChem. [Link]
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Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). PubMed. [Link]
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6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. (n.d.). PubMed. [Link]
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Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. (2020). MDPI. [Link]
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Synthesis, Structure, Stability, and Inhibition of Tubulin Polymerization by RuII−p-Cymene Complexes of Trimethoxyaniline-Based Schiff Bases. (n.d.). National Institutes of Health. [Link]
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Ethylene polymerization using N-Heterocyclic carbene complexes of silver and aluminum. (2023). Springer. [Link]
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Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.). ResearchGate. [Link]
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Thermostability promotion of α-diimine nickel precatalysts tailored with 2,6-bis(bis(4-fluorophenyl)methyl)-3,4,5-trimethoxyaniline for PE elastomer synthesis. (2024). Royal Society of Chemistry. [Link]
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2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (n.d.). Europe PMC. [Link]
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Ethylene Polymerization with a Crystallographically Well-Defined Metal–Organic Framework Supported Catalyst. (2021). Royal Society of Chemistry. [Link]
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A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. (n.d.). National Institutes of Health. [Link]
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Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. (2020). PubMed. [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. [Link]
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Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports and Application of Homo-/Heterogeneous Catalysts in Ethylene Polymerization. (2023). National Institutes of Health. [Link]
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Ethylene polymerization with zirconocene/methylalumoxane catalyst on mesocellular foam silica support. (n.d.). Chulalongkorn University. [Link]
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An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2012). ResearchGate. [Link]
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α-Diimine Ni-Catalyzed Ethylene Polymerizations: On the Role of Nickel(I) Intermediates. (2021). MDPI. [Link]
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Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. (2021). Processes. [Link]
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Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. (2020). Lirias. [Link]
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Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021). PubMed. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). ResearchGate. [Link]
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Ethylene polymerization with homogeneous and heterogeneous catalysts based on bis(4-fluorophenyl)methyl-substituted bis(imino)pyridyliron complexes. (2015). ResearchGate. [Link]
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Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties. (n.d.). Royal Society of Chemistry. [Link]
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α-Diimine transition-metal complexes: Mechanochemistry − A new synthetic approach. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to the Biological Activity of 2,3,4-Trimethoxyaniline Derivatives
Executive Summary
The 2,3,4-trimethoxyaniline scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2] The unique substitution pattern of the three methoxy groups on the aniline ring imparts distinct electronic and steric properties, enhancing solubility and reactivity, which in turn modulates the pharmacological profile of its derivatives.[1] This guide provides a comprehensive technical overview of the significant biological activities exhibited by this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present structure-activity relationship insights, and provide robust, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Versatility of the Trimethoxyaniline Core
This compound (TMA) is an aromatic amine with the chemical formula C₉H₁₃NO₃.[1] The strategic placement of three electron-donating methoxy groups on the phenyl ring significantly influences its chemical behavior, making it a valuable precursor in organic synthesis for creating more complex molecules.[2] In drug discovery, these methoxy groups can form crucial hydrogen bonds with biological targets and enhance the molecule's ability to cross cellular membranes, contributing to its bioavailability and therapeutic efficacy.[3] Derivatives of TMA have demonstrated a wide spectrum of biological activities, establishing this scaffold as a cornerstone for developing novel therapeutic agents targeting a range of diseases from cancer to microbial infections.[1][4]
Synthesis of Bioactive this compound Derivatives
The synthesis of this compound itself can be achieved through methods like the reduction of a corresponding nitro compound or direct methylation of an aniline precursor.[1] However, its true value lies in its role as a starting material. A common and effective strategy to generate bioactive derivatives is through condensation reactions, particularly the formation of Schiff bases or the construction of heterocyclic systems like indoles.
For instance, indole-based derivatives, which are potent anticancer agents, can be synthesized via the Bischler-Mohlau indole synthesis. This involves the condensation of a suitable α-bromoacetophenone with this compound. The choice of aniline is critical; the electron-rich nature of TMA facilitates the cyclization process, leading to the desired indole core, which can be further functionalized.[5]
Potent Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has highlighted the potential of this compound derivatives as anticancer agents.[1][4] These compounds often exert their cytotoxic effects by interfering with the fundamental cellular process of mitosis.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism for the anticancer activity of many TMA derivatives is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[6] By binding to tubulin (often at the colchicine-binding site), these derivatives disrupt microtubule dynamics, preventing the formation of a functional spindle.[6] This disruption triggers a mitotic arrest, ultimately leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[6] This targeted action makes tubulin a highly attractive target for cancer therapeutics.[7]
Caption: General workflow for the Broth Microdilution MIC Assay.
Protocol Steps:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the TMA derivative in cation-adjusted Mueller-Hinton Broth (MHB). [8]Use one row for each bacterial strain.
-
Inoculum Preparation: From a pure overnight culture, suspend 3-4 colonies in sterile saline. [9]Adjust the turbidity to match a 0.5 McFarland standard. [9]Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. [10]Leave a well with uninoculated broth as a sterility control and a well with inoculated broth without the compound as a positive growth control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [10]5. Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [8]
Anti-inflammatory and Antioxidant Potential
Inflammation and oxidative stress are interconnected pathological processes underlying many chronic diseases. [11][12]Methoxyaniline derivatives have been investigated for their ability to modulate these pathways.
Mechanism of Action: NF-κB Inhibition and Radical Scavenging
The anti-inflammatory effects of related methoxyaniline compounds are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. [13]NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. [14][15]In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. [14]Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. [14]Certain derivatives can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and suppressing the inflammatory cascade. [13]
Caption: Inhibition of the NF-κB pathway by TMA derivatives.
Additionally, these compounds can act as antioxidants by scavenging free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. This activity is crucial for mitigating cellular damage caused by oxidative stress. [13][16]
Experimental Protocol: DPPH Radical Scavenging Assay
This simple and rapid spectrophotometric assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. [17][18]The stable DPPH radical has a deep purple color, which is reduced to a yellow color in the presence of an antioxidant. [17] Protocol Steps:
-
Reagent Preparation: Prepare a stock solution of the TMA derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a 10⁻³ M working solution of DPPH in the same solvent and protect it from light. The absorbance of the DPPH solution at 517 nm should be adjusted to approximately 1.0. [1]2. Reaction Mixture: In a cuvette or 96-well plate, add 0.5 mL of the test compound solution at various concentrations to 3 mL of the DPPH working solution. [1]3. Incubation: Mix the solution and incubate in the dark at room temperature for 30 minutes. [1][17]4. Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. [1]5. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample.
Conclusion and Future Perspectives
Derivatives of this compound are a compelling class of compounds with a remarkable breadth of biological activities. Their proven efficacy as anticancer agents via tubulin polymerization inhibition, their broad-spectrum antimicrobial properties, and their potential to modulate inflammatory and oxidative stress pathways underscore their therapeutic promise. The synthetic tractability of the TMA core allows for extensive structural modifications, providing a rich playground for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating detailed structure-activity relationships, exploring novel heterocyclic scaffolds derived from TMA, and advancing the most promising candidates into preclinical in-vivo models to validate their therapeutic potential.
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Navigating the Solubility Landscape of 2,3,4-Trimethoxyaniline: A Technical Guide for Researchers
Foreword: Charting Unexplored Territory
In the realm of drug discovery and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs everything from reaction kinetics to bioavailability. This guide focuses on 2,3,4-Trimethoxyaniline, a substituted aniline with potential applications in pharmaceutical and materials science. A conspicuous challenge in working with this compound is the limited availability of quantitative solubility data in public-domain literature. This guide, therefore, adopts a dual approach: firstly, to provide a robust theoretical framework for predicting its solubility based on first principles and analogous structures; and secondly, to equip the researcher with a detailed, self-validating experimental protocol for the empirical determination of its solubility in common laboratory solvents.
The Molecular Profile of this compound: A Predictive Analysis
To predict the solubility of this compound, we must first dissect its molecular architecture and the intermolecular forces it is likely to exhibit. The molecule consists of a benzene ring substituted with an amino group (-NH₂) and three methoxy groups (-OCH₃) at the 2, 3, and 4 positions.
Key Structural Features Influencing Solubility:
-
Amino Group (-NH₂): This primary amine is a polar functional group capable of both donating and accepting hydrogen bonds. This feature suggests favorable interactions with polar protic solvents.[1]
-
Methoxy Groups (-OCH₃): The ether linkages in the methoxy groups are polar and can act as hydrogen bond acceptors. The presence of three such groups is expected to enhance solubility in polar solvents.
-
Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.
-
Overall Polarity: The asymmetrical arrangement of the polar amino and methoxy groups on the benzene ring results in a net dipole moment, rendering the molecule polar.
The interplay of these features dictates the compound's solubility based on the "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4] Stronger solute-solvent attractions lead to greater solubility.[3]
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of solvents can be made. It is important to note that while aniline itself is moderately soluble in water, the addition of three methoxy groups increases the nonpolar surface area, which may decrease aqueous solubility.[5][6] However, in organic solvents, these groups are expected to enhance solubility.[7]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amino group can hydrogen bond with protic solvents. However, the bulky, nonpolar nature of the substituted benzene ring will limit extensive solubility in water. Solubility is expected to be higher in short-chain alcohols compared to water.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents will effectively solvate the polar regions of this compound. The absence of strong solvent-solvent hydrogen bonding (as seen in protic solvents) facilitates the dissolution of the solute. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The nonpolar benzene ring and the methyl groups of the methoxy substituents will interact favorably with nonpolar solvents through van der Waals forces. Solubility is likely to be higher in aromatic solvents like toluene due to potential π-π stacking interactions. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including substituted anilines.[8] |
| Acidic Aqueous | Dilute HCl | High | The basic amino group will be protonated in acidic solutions to form a highly polar anilinium salt, which is expected to be readily soluble in water.[6] |
| Basic Aqueous | Dilute NaOH | Low | The amino group will remain uncharged in basic solutions, and thus, solubility is expected to be similar to that in neutral water. |
Empirical Determination of Solubility: A Self-Validating Protocol
Given the absence of established data, experimental determination is crucial. The following protocol describes the equilibrium solubility method, a reliable technique for quantifying the solubility of a solid compound in a given solvent.
Experimental Workflow
The process involves creating a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
Materials:
-
This compound (ensure purity)
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Pre-weighed collection vials
-
Evaporation system (e.g., rotary evaporator, nitrogen blow-down evaporator)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The key is to have a significant amount of undissolved solid to ensure the solution reaches saturation.
-
Pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.[9]
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for at least one hour to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed collection vial. This step is critical to remove any fine, undissolved particles.
-
-
Solvent Evaporation and Quantification:
-
Weigh the collection vial containing the filtered solution to determine the mass of the collected aliquot.
-
Carefully evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen. Avoid excessive heat, which could cause the compound to sublime or decompose.
-
Once the solvent is completely removed, re-weigh the vial. The difference between this mass and the initial mass of the empty vial is the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of aliquot in mL)
-
Trustworthiness and Self-Validation:
-
Triplicate Measurements: Perform each solubility determination in triplicate to ensure reproducibility and to calculate the standard deviation.
-
Equilibration Time: To validate that equilibrium has been reached, you can take samples at different time points (e.g., 24h, 36h, and 48h). If the calculated solubility is consistent across these time points, it indicates that equilibrium has been achieved.
-
Visual Confirmation: Always visually inspect the equilibration vials to confirm the presence of undissolved solid before taking an aliquot.
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of this compound.[10] Understanding these can aid in experimental design and data interpretation.
Caption: Key Factors Influencing Solubility.
-
Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning solubility tends to increase with temperature.[10] For recrystallization purposes, determining the solubility at different temperatures is highly valuable.
-
pH (in aqueous solutions): As predicted, the solubility of this compound in water will be highly pH-dependent due to the basicity of the amino group. In acidic conditions (pH < pKa), the compound will exist as the more soluble protonated form.
-
Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a primary determinant of solubility.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, pure sample for accurate solubility measurements.
Safety Considerations
While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to other aniline derivatives. Aniline and its derivatives are known to be toxic.[11] Safety data sheets for the closely related 3,4,5-Trimethoxyaniline indicate that it can cause skin and eye irritation and may be harmful if swallowed or inhaled.[12][13][14]
Recommended Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a lack of published quantitative data presents a challenge, a predictive analysis based on molecular structure and the principles of intermolecular forces offers valuable initial insights. The detailed experimental protocol provided herein empowers researchers to generate reliable, in-house solubility data, a critical step in advancing research and development involving this compound. By combining theoretical prediction with rigorous empirical validation, scientists can confidently navigate the solubility landscape of this compound and unlock its full potential in their applications.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Tran, E., & Liu, D. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]
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Tenny, K., & Hoffman, M. (2023). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12410138, 2,4,5-Trimethoxyaniline. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Moini, N., et al. (2022). Solubility experiments of aniline tetramer in different solvents. ResearchGate. Retrieved from [Link]
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Solubility of Things. (n.d.). Aniline. Retrieved from [Link]
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Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Retrieved from [Link]
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Discovery and history of substituted anilines
An In-Depth Technical Guide to the Discovery and History of Substituted Anilines
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction
The story of substituted anilines is a narrative of serendipity, systematic investigation, and the relentless pursuit of synthetic innovation. From their accidental discovery in the early 19th century to their indispensable role in modern pharmacology and materials science, these aromatic amines have been at the forefront of chemical discovery. This guide provides a technical overview of the pivotal moments in the history of substituted anilines, detailing the science behind their discovery, the evolution of their synthesis, and their impact on various scientific disciplines. We will explore the causal links behind experimental choices, provide detailed protocols for key reactions, and illustrate the underlying chemical principles.
Part 1: The Genesis of Aniline - A Compound of Many Names
The journey into the vast world of substituted anilines commences with the parent compound, aniline. Its initial discovery was not a singular event but a series of independent isolations by several chemists in the early 19th century, each unknowingly working with the same molecule.
The first recorded isolation was in 1826 by the German chemist Otto Unverdorben , who obtained an oily substance from the dry distillation of indigo. He named it Krystallin due to its ability to form crystalline salts with acids. A few years later, in 1834 , Friedlieb Ferdinand Runge isolated a substance from coal tar that he named Kyanol (or Blauöl, meaning blue oil) because it produced a blue color with a chloride of lime solution.
The timeline continued with Carl Julius Fritzsche in 1840 , who treated indigo with caustic potash to yield an oily liquid he named Anilin, a name derived from añil, the Spanish word for the indigo plant. Shortly after, in 1841 , the Russian chemist Nikolay Nikolaevich Zinin successfully reduced nitrobenzene to obtain a compound he called Benzidam.
It was the meticulous work of August Wilhelm von Hofmann in 1855 that brought clarity to these disparate findings. Through detailed chemical analysis, he demonstrated that Krystallin, Kyanol, Anilin, and Benzidam were all the same chemical entity. Hofmann adopted Fritzsche's nomenclature, and the compound has been known as aniline ever since. His work provided the foundational understanding necessary for the subsequent explosion in aniline chemistry.
Early Synthetic Methodologies: From Laboratory Curiosity to Industrial Production
The initial methods for preparing aniline were inefficient and not scalable. Zinin's reduction of nitrobenzene with ammonium sulfide, while a significant academic achievement, was not practical for large-scale production. The true industrial potential of aniline was unlocked in 1854 by Antoine Béchamp , who discovered that nitrobenzene could be efficiently reduced to aniline using iron filings and an acid, such as acetic acid. The Béchamp reduction was economically viable and robust, enabling the production of aniline on an industrial scale and setting the stage for its widespread use.
Figure 1: A diagram illustrating the key discoveries and early synthetic routes leading to aniline.
Part 2: The Birth of the Synthetic Dye Industry - The Impact of Substitution
The industrial availability of aniline paved the way for the next chapter in its history: the discovery of substituted anilines and their application in the synthetic dye industry. This era began with a serendipitous discovery in 1856 by William Henry Perkin , a student of Hofmann. While attempting to synthesize the antimalarial drug quinine by oxidizing aniline, Perkin produced a vibrant purple substance he named mauveine . This was the first synthetic organic dye. It was later understood that the aniline used by Perkin was impure and contained toluidine (methylaniline) isomers. These substituted anilines were crucial for the formation of the complex heterocyclic structure of mauveine. This discovery was a profound demonstration of how substituents on the aniline ring could dramatically alter a molecule's properties, in this case, generating color.
The commercial success of mauveine ignited a wave of research into aniline-based dyes, leading to the discovery of a wide array of colors:
-
Fuchsine (Magenta): Synthesized in 1858 by François-Emmanuel Verguin by treating aniline with stannic chloride.
-
Aniline Blue: Discovered in 1861 by Charles Girard and Georges de Laire .
-
Aniline Yellow: The first azo dye, produced in 1861 by C. Mene through the diazotization of aniline and its subsequent coupling with another aniline molecule. This azo coupling reaction became a fundamental tool in the synthesis of a vast range of dyes.
These discoveries established a core principle of tinctorial chemistry: the introduction of substituents onto the aniline aromatic ring or its nitrogen atom modifies the molecule's electronic structure, causing it to absorb light in the visible spectrum and thus appear colored.
Experimental Protocol: The Béchamp Reduction of Nitrobenzene to Aniline
The following protocol details the laboratory-scale synthesis of aniline from nitrobenzene via the Béchamp reduction. This historically significant method involves hazardous materials and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Nitrobenzene
-
Fine iron filings
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A round-bottom flask is charged with nitrobenzene and an excess of fine iron filings. The flask is fitted with a reflux condenser.
-
Initiation: A small volume of concentrated hydrochloric acid is added to the flask to initiate the exothermic reaction.
-
Reaction Progression: The remaining hydrochloric acid is added dropwise to maintain a steady reflux. The iron is oxidized, and the nitrobenzene is reduced to aniline.
-
Basification: After the reaction is complete, the mixture is cooled, and a concentrated solution of sodium hydroxide is added to neutralize the excess acid and precipitate iron hydroxides. This liberates the free aniline base.
-
Purification by Steam Distillation: Aniline is separated from the solid byproducts via steam distillation.
-
Extraction: The aniline is extracted from the aqueous distillate using an organic solvent such as diethyl ether. The efficiency of the extraction is improved by saturating the aqueous layer with sodium chloride.
-
Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), which is subsequently removed by filtration. The solvent is then removed by rotary evaporation.
-
Final Purification: The crude aniline is purified by fractional distillation to yield the final product.
Figure 3: A simplified diagram of the catalytic cycle for the Buchwald-Hartwig amination.
This powerful reaction enables the synthesis of a vast array of complex substituted anilines that are inaccessible through classical methods.
Part 4: Conclusion and Future Directions
The history of substituted anilines is a compelling narrative of scientific progress, from their initial discovery through serendipity to their central role in the dye industry and modern medicine. The evolution from the harsh conditions of early synthetic methods to the elegance of modern catalytic reactions reflects the advancement of organic chemistry itself.
Substituted anilines continue to be a privileged scaffold in the development of new pharmaceuticals, agrochemicals, and advanced materials. The future of aniline chemistry lies in the development of even more efficient and sustainable synthetic methods, including the use of base metal catalysis, photoredox catalysis, and the integration of flow chemistry and machine learning for reaction optimization. The rich history of substituted anilines serves as a powerful reminder of the profound impact that fundamental chemical discoveries can have on science and society.
Summary of Key Milestones
| Date | Scientist(s) | Discovery/Development | Significance |
| 1826 | Otto Unverdorben | Isolation of "Krystallin" from indigo | First recorded isolation of aniline. |
| 1834 | Friedlieb Runge | Isolation of "Kyanol" from coal tar | Independent discovery of aniline. |
| 1841 | Nikolay Zinin | Reduction of nitrobenzene to "Benzidam" | First synthesis of aniline from a common starting material. |
| 1854 | Antoine Béchamp | Béchamp reduction (iron and acid) | Enabled the industrial-scale production of aniline. |
| 1855 | A.W. von Hofmann | Unification of previous discoveries | Established the definitive identity of aniline. |
| 1856 | William Henry Perkin | Synthesis of mauveine | The first synthetic organic dye, launching the dye industry. |
| 1886 | Cahn and Hepp | Analgesic properties of acetanilide | Led to the development of the first synthetic analgesics. |
| 1930s | Gerhard Domagk | Antibacterial action of Prontosil | Ushered in the era of sulfa drugs and chemotherapy. |
| 1990s | Buchwald and Hartwig | Buchwald-Hartwig amination | A versatile and powerful method for synthesizing substituted anilines. |
References
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Unverdorben, O. (1826). Ueber das Verhalten der organischen Körper in höheren Temperaturen. Annalen der Physik und Chemie, 84(11), 397-410. [Link]
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Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 109(2), 302-331. [Link]
-
Fritzsche, J. (1840). Ueber das Anilin, ein neues Zersetzungsproduct des Indigo. Journal für Praktische Chemie, 20(1), 453-457. [Link]
-
Hofmann, A. W. (1855). On the identity of aniline and benzidine. Proceedings of the Royal Society of London, 7, 532-533. [Link]
-
Béchamp, A. (1854). De l'action des protosels de fer sur la nitronobenzine et la nitronaphtaline. Annales de chimie et de physique, 42, 186-196. [Link]
-
Perkin, W. H. (1856). On the purple dye, mauve. Proceedings of the Royal Society of London, 8, 347-348. [Link]
-
Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 43(8), 1104-1116. [Link]
The Rationale for a Computational Approach to Trimethoxyanilines
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Trimethoxyanilines
Abstract: Trimethoxyanilines (TMAs) are a class of substituted aniline derivatives that serve as pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds. Their structural and electronic properties are fundamental to their chemical behavior and biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the multifaceted nature of TMAs. By integrating principles of quantum chemistry with practical, field-proven protocols, this document aims to explain not just how to conduct these studies, but why specific computational choices are made, thereby offering a self-validating framework for investigation. We will delve into the core techniques for analyzing molecular geometry, vibrational spectra, and electronic reactivity, and conclude with their application in the rational design of novel therapeutics.
Aniline and its derivatives are foundational components in the production of numerous materials, including pharmaceuticals, pesticides, and antioxidants.[1] Trimethoxyanilines, characterized by an amino group and three methoxy groups on a benzene ring, are of particular interest. For instance, 3,4,5-trimethoxyaniline is a key precursor for the antibacterial drug Trimethoprim and is also utilized in the preparation of a novel class of anticancer agents.[2]
Understanding the structure-activity relationship (SAR) is paramount in drug development. While experimental techniques provide invaluable data, computational chemistry offers a complementary, and often predictive, lens through which to view molecular behavior at an atomic level. Theoretical studies allow for:
-
Rapid Prototyping: Evaluating numerous derivatives in silico before committing to costly and time-consuming synthesis.
-
Mechanistic Insight: Uncovering details about electronic structure, charge distribution, and reactivity that are often inaccessible through experimentation alone.
-
Spectral Interpretation: Aiding in the precise assignment of experimental spectroscopic data, such as FT-IR and Raman spectra.[1]
-
Predicting Bioactivity: Using techniques like molecular docking to hypothesize how TMA derivatives might interact with biological targets.[3]
This guide focuses on the application of Density Functional Theory (DFT), a robust quantum chemical method that provides an optimal balance between computational accuracy and resource efficiency, making it the workhorse for studies on molecules of this size.[4]
Core Methodologies: A DFT-Based Investigative Framework
The reliability of any computational study hinges on the judicious selection of methods and the establishment of a validated workflow. For TMAs, a typical investigation follows a multi-step process designed to build a comprehensive understanding from the ground up.
The Causality Behind Method Selection
Density Functional Theory (DFT): At its core, DFT is used to solve the Schrödinger equation by approximating the electron density of a molecule, rather than its complex many-electron wavefunction. This simplification makes it highly efficient.
-
Functional Choice (The "Engine"): The functional (e.g., B3LYP, M06-2X) is the mathematical approximation for the exchange-correlation energy, the most challenging part of the calculation. B3LYP is a popular hybrid functional known for its good performance in predicting geometries and vibrational frequencies for a wide range of organic molecules.[1][5] More modern functionals like M06-2X can offer improved accuracy for non-covalent interactions, which may be relevant when studying potential dimerization or interactions with solvent molecules.
-
Basis Set Choice (The "Resolution"): The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed.[1] The 6-311 indicates a more flexible representation of the core and valence electrons than 6-31. The ++G adds diffuse functions, which are crucial for accurately describing anions and systems with lone pairs (like the nitrogen and oxygens in TMAs). The (d,p) adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds accurately.
Experimental Protocol: Standard DFT Workflow for a TMA Molecule
This protocol outlines the essential steps for a comprehensive theoretical analysis of a TMA isomer, such as 3,4,5-trimethoxyaniline.
-
Structure Input: Construct the 3D structure of the TMA molecule using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Perform an initial geometry optimization using a computationally inexpensive level of theory (e.g., HF/6-31G(d)) to obtain a reasonable starting structure.
-
Follow with a higher-level optimization using a DFT functional and a more robust basis set (e.g., B3LYP/6-311++G(d,p)). This step locates the lowest energy (most stable) conformation of the molecule. The convergence criteria should be stringent to ensure a true energy minimum is found.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Self-Validation: Confirm that the optimization resulted in a true minimum by checking for the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a stable structure.
-
-
Data Analysis and Post-Processing:
-
Structural Analysis: Extract key bond lengths, bond angles, and dihedral angles from the optimized output file.
-
Vibrational Analysis: Compare the calculated vibrational frequencies (often scaled by an empirical factor to better match experimental data) with experimental FT-IR and Raman spectra to assign vibrational modes.[1]
-
Electronic Property Calculation: Use the optimized wavefunction to compute properties like HOMO-LUMO energies, the molecular electrostatic potential (MEP), and perform Natural Bond Orbital (NBO) analysis.
-
Visualization: Standard Computational Workflow
Caption: A typical workflow for the DFT-based analysis of a trimethoxyaniline molecule.
Unveiling Molecular Structure and Spectroscopic Signatures
A core tenet of computational chemistry is the synergy between theoretical prediction and experimental validation.[1] By calculating properties and comparing them to measured data, we build confidence in the computational model, which can then be used to predict properties that have not yet been measured.
Molecular Geometry
The precise three-dimensional arrangement of atoms dictates a molecule's properties. DFT optimization provides this structure. For 3,4,5-trimethoxyaniline, calculations reveal the planarity of the benzene ring and the orientation of the amino and methoxy substituents. Comparing calculated bond lengths and angles with X-ray crystallography data (if available) serves as a primary validation of the chosen computational method.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying molecular functional groups. However, complex spectra can be challenging to interpret. Computational frequency analysis provides a definitive assignment for each vibrational mode.[1] For instance, in a study on 3,4,5-TMA, DFT calculations were used to precisely assign the experimental FT-IR and Raman peaks.[1]
Table 1: Selected Experimental vs. Calculated Vibrational Frequencies for 3,4,5-Trimethoxyaniline
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹)[1] | Calculated (B3LYP/6-31+G(d,p)) (cm⁻¹)[1] |
| NH₂ Asymmetric Stretching | 3422 | 3515 |
| NH₂ Symmetric Stretching | 3320 | 3418 |
| C-N Stretching | 1236, 1260 | 1240, 1262 |
| Methoxy Asymmetric Stretching | 2938 | 2945 |
| Methoxy Bending | 1464 | 1468 |
Note: Calculated frequencies are typically higher than experimental ones due to the harmonic approximation and are often scaled by a factor (~0.96 for B3LYP) for better comparison.
Mapping Electronic Properties and Chemical Reactivity
Beyond static structure, DFT allows us to probe the electronic landscape of TMAs, which is key to understanding their reactivity and potential as pharmacophores.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). For TMAs, the HOMO is typically localized over the aniline ring and the nitrogen atom, indicating this is the most probable site for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[6] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[7] This is a key parameter when designing molecules for specific biological interactions.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[8] It provides an intuitive guide to intermolecular interactions.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. In TMAs, these are concentrated around the oxygen atoms of the methoxy groups and the nitrogen of the amino group.[6][9]
-
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.
-
Trustworthiness: MEP analysis is a self-validating system; the predicted reactive sites should logically correspond with known chemical behavior and the sites identified by HOMO distribution.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs.[10] It quantifies charge distribution and reveals stabilizing intramolecular interactions. For TMAs, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring, a key factor governing the amino group's reactivity. It can also identify weak hydrogen bonds that contribute to conformational stability.[11][12]
Visualization: Reactivity Concepts
Caption: Relationship between calculated electronic properties and predicted reactivity for TMAs.
Applications in Rational Drug Design
The ultimate goal of these computational studies is often to inform the development of new molecules with therapeutic potential.
Antioxidant Activity Assessment
Oxidative stress is implicated in numerous diseases, making antioxidants a key area of research.[13] Aniline derivatives can act as radical scavengers. Computational methods can predict antioxidant efficacy by calculating:
-
Bond Dissociation Enthalpy (BDE): The BDE of the N-H bond in the amino group is a primary indicator. A lower BDE means the hydrogen atom can be donated more easily to neutralize a free radical.
-
Ionization Potential (IP): Relates to the ease of donating an electron, another key antioxidant mechanism.[14] These calculations allow for the high-throughput screening of TMA derivatives to identify those with the most promising antioxidant profiles.[15]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., a TMA derivative) when bound to a second (a receptor, e.g., a protein target) to form a stable complex.[16]
-
The "Why": Docking helps to rationalize the biological activity of a compound at the molecular level. It can predict binding affinity (scoring functions) and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug candidate and the protein's active site.[17]
-
Application to TMAs: Given that TMAs are precursors to anticancer agents, docking studies can be used to model how novel TMA derivatives bind to cancer-related proteins (e.g., kinases, polymerases), guiding the design of more potent and selective inhibitors.[3][18]
Experimental Protocol: A Generalized Molecular Docking Workflow
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D conformer of the TMA derivative. This should be the low-energy structure obtained from DFT optimization. Assign charges and define rotatable bonds.
-
Binding Site Definition: Identify the active site of the receptor, typically a pocket or groove on the protein surface. Define a "grid box" that encompasses this site.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, Glide), which will systematically sample different conformations and orientations of the ligand within the binding site.
-
Pose Analysis and Scoring: Analyze the top-ranked docking poses. The scoring function provides an estimate of the binding free energy. Visualize the ligand-receptor complex to identify key intermolecular interactions (hydrogen bonds, π-π stacking, etc.) that stabilize the binding.
Visualization: Molecular Docking Workflow
Caption: A streamlined workflow for performing molecular docking studies with TMA derivatives.
Conclusion and Future Outlook
Theoretical and computational studies provide an indispensable framework for understanding the chemical and physical properties of trimethoxyanilines. Through a validated DFT-based approach, we can move seamlessly from predicting molecular structure and interpreting spectra to elucidating electronic properties and hypothesizing biological activity. The synergy between in silico prediction and experimental validation accelerates the discovery process, enabling a more rational and resource-efficient design of novel TMA-based therapeutics.
Future research will likely incorporate more advanced techniques, such as machine learning models trained on large chemical datasets to predict TMA properties even more rapidly, and quantum mechanics/molecular mechanics (QM/MM) simulations to study their behavior within the dynamic environment of a protein active site with higher accuracy.[7]
References
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Sharma, B., Yadav, M. K., & Prakash, S. (2023). MOLECULAR STRUCTURE, EXPERIMENTAL AND THEORETICAL (HF, DFT) SPECTRAL ANALYSIS OF 3,4,5- TRIMETHOXYANILINE. Rasayan Journal of Chemistry, 16(2), 905-920. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Retrieved from [Link]
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Ganiev, B., et al. (2023). Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations. Oriental Journal of Chemistry, 39(5). [Link]
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S. N., Deepa, & M., S. (2021). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Organic Light Emitting Diodes. Bulletin of the Korean Chemical Society, 42(4), 603-610. [Link]
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Gale, P. A., et al. (2018). Figure S42. Electrostatic potential mapped on the molecular electron density surface. ResearchGate. [Link]
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Akinyele, T. F., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal, 30(10), 45-56. [Link]
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Tyagi, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 85(5), 32-44. [Link]
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Wang, H., et al. (2024). Revisiting the Mechanistic Pathway of Gas-Phase Reactions in InN MOVPE Through DFT Calculations. Nanomaterials, 14(4), 359. [Link]
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Akinyele, T. F., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal. [Link]
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Touimi, S., et al. (2022). Molecular structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and 4-Isopropylaniline using the DFT method. Walailak Journal of Science and Technology, 19(6). [Link]
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Gashaw, M. G., & Gelardi, G. (2024). High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. ChemRxiv. [Link]
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de Oliveira, T. A. L., et al. (2023). LQFM289: Electrochemical and Computational Studies of a New Trimetozine Analogue for Anxiety Treatment. Molecules, 28(19), 6826. [Link]
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Arjunan, V., et al. (2012). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 281-289. [Link]
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Yadav, R. A., & Singh, R. (2006). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(2), 321-329. [Link]
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Yang, Y., et al. (2023). Markov State Study of Electrostatic Channeling within the Tricarboxylic Acid Cycle Supercomplex. International Journal of Molecular Sciences, 24(13), 11068. [Link]
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Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Journal of Molecular Structure, 1230, 129881. [Link]
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Gashaw, M. G. (2022). HOMO-LUMO Energy gap prediction of organic compounds using machine learning. YouTube. [Link]
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Isloor, A. M., et al. (2013). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. Arabian Journal of Chemistry, 9(Suppl 2), S1530-S1538. [Link]
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Ganiev, B., et al. (2023). Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations. ResearchGate. [Link]
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Roy, P., et al. (2018). Structure, antimicrobial activity and molecular docking study of novel o-vaniline based sulfamethoxazolyl derivatives. Journal of the Indian Chemical Society, 95, 1-9. [Link]
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Li, X., et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 28(14), 5483. [Link]
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Teleb M., et al. (2023). Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. Molecules, 28(16), 6128. [Link]
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Michalska, D., et al. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Molecules, 27(2), 522. [Link]
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Methodological & Application
Application Notes and Protocols for the Methylation of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The introduction of a methyl group to the nitrogen atom of aniline and its derivatives is a fundamental transformation in organic synthesis, with profound implications for the fields of medicinal chemistry, materials science, and agrochemicals. N-methylated anilines are prevalent structural motifs in a vast array of pharmaceuticals, where the methyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1] This guide provides a detailed overview of contemporary and classical protocols for the N-methylation of anilines, emphasizing the rationale behind methodological choices and providing robust, reproducible experimental procedures.
Strategic Approaches to Aniline N-Methylation
The selection of an appropriate methylation strategy is contingent upon several factors, including the substrate's electronic and steric properties, functional group tolerance, desired selectivity (mono- vs. di-methylation), and considerations of process safety and environmental impact. This document will explore three primary strategies:
-
Sustainable Methylation using C1 Sources: Modern approaches that utilize methanol, CO2/H2, or dimethyl carbonate as green and atom-economical methylating agents.
-
Reductive Amination: A versatile and widely used method involving the reaction of anilines with a formaldehyde source, followed by in-situ reduction.
-
Classical Methodologies: Time-honored techniques such as the Eschweiler-Clarke reaction, which remain relevant for specific applications.
Sustainable Methylation Protocols Using C1 Feedstocks
The use of simple, readily available C1 molecules like methanol, carbon dioxide, and dimethyl carbonate as methylating agents represents a significant advancement in sustainable chemistry. These methods often employ transition-metal catalysts to achieve high efficiency and selectivity.
Transition-Metal-Catalyzed N-Methylation with Methanol
Methanol has emerged as an attractive methylating agent due to its low cost, ready availability, and the fact that water is the only stoichiometric byproduct in the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[1][2] This process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the aniline, followed by the return of the hydrogen to the resulting imine.[1]
Mechanism: Ruthenium-Catalyzed N-Methylation via Borrowing Hydrogen
The catalytic cycle typically involves the following key steps:
-
Oxidation of methanol to formaldehyde by the metal catalyst.
-
Condensation of the in-situ generated formaldehyde with the aniline to form an imine intermediate.
-
Reduction of the imine by the metal-hydride species to afford the N-methylated aniline and regenerate the active catalyst.[1][2]
Caption: Ruthenium-catalyzed N-methylation of aniline with methanol.
Experimental Protocol: Ru(II)-Catalyzed N-Methylation of Aniline Derivatives [2]
-
Reagents and Equipment:
-
Aniline derivative (1.0 mmol)
-
Ru(II) catalyst (e.g., (DPEPhos)RuCl2(PPh3)) (0.5 mol%)
-
Cesium carbonate (Cs2CO3) or other suitable base
-
Anhydrous methanol (1 mL)
-
10 mL Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a 10 mL Schlenk tube, add the Ru(II) catalyst (0.005 mmol, 0.5 mol%), the aniline derivative (1.0 mmol), and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous methanol (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-methylaniline product.[2]
-
Substrate Scope and Yields:
This method demonstrates broad applicability to a wide range of aniline derivatives, including those with electron-donating and electron-withdrawing substituents in the para and meta positions, with yields often exceeding 95%.[2] Steric hindrance at the ortho position may lead to slightly lower yields.[2]
| Substituent Position | Functional Group | Reported Yield (%) |
| para | -F, -Cl, -Br, -CH3, -OCH3 | 95-98 |
| meta | -F, -Cl, -CH3, -OCH3 | 95-98 |
| ortho | -Cl, -CH3 | 77-84 |
Table 1: Representative yields for the Ru(II)-catalyzed N-methylation of substituted anilines with methanol.[2]
N-Methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate is an environmentally benign methylating agent, offering a safer alternative to traditional reagents like methyl halides and dimethyl sulfate.[3] Zeolites, particularly those with basic properties, have proven to be effective catalysts for the selective mono-N-methylation of anilines with DMC.[3][4]
Experimental Protocol: Zeolite-Catalyzed N-Methylation with DMC [3]
-
Reagents and Equipment:
-
Aniline derivative
-
Dimethyl carbonate (DMC)
-
Zeolite catalyst (e.g., FeHY-mmm or NaY faujasite)
-
High-pressure autoclave
-
-
Procedure:
-
Charge the autoclave with the aniline derivative, DMC (typically in excess), and the zeolite catalyst.
-
Seal the autoclave and purge with an inert gas.
-
Heat the reaction mixture to 120-150 °C with stirring for a specified duration (e.g., 3 hours).
-
After cooling, filter the catalyst and wash with a suitable solvent.
-
Concentrate the filtrate and purify the product by distillation or chromatography.
-
This method is highly chemoselective for mono-N-methylation, even with anilines containing other nucleophilic groups like hydroxyl or carboxyl functions.[4]
N-Methylation with Carbon Dioxide and a Hydrogen Source
The use of carbon dioxide as a C1 source for N-methylation is a highly attractive green chemical process. This transformation typically requires a catalyst and a reducing agent, such as hydrogen gas (H2) or a silane.[5][6]
Experimental Protocol: Cobalt-Catalyzed N-Methylation with CO2/H2 [5]
-
Reagents and Equipment:
-
Aniline derivative
-
Cobalt catalyst system (e.g., Co(OAc)2·4H2O, triphos, and Sn(OTf)2)
-
Ethanol (as a promoter and solvent)
-
High-pressure autoclave
-
-
Procedure:
-
In an autoclave, combine the aniline, cobalt catalyst components, and ethanol.
-
Pressurize the autoclave with CO2 and H2 to the desired pressures.
-
Heat the mixture to approximately 125 °C and stir for the required reaction time.
-
After cooling and venting the gases, the product can be isolated and purified.
-
This method is effective for producing N,N-dimethylanilines in high yields.[5]
Reductive Amination for N-Methylation
Reductive amination is a cornerstone of amine synthesis and is widely employed for the N-methylation of anilines. The reaction proceeds via the formation of an imine or enamine intermediate from the aniline and a formaldehyde source, which is then reduced in situ to the corresponding N-methylaniline.
General Workflow for Reductive Amination
Caption: General workflow for the reductive N-methylation of aniline.
Experimental Protocol: Reductive Amination with Sodium Borohydride [7]
-
Reagents and Equipment:
-
Aniline derivative
-
Aqueous formaldehyde (37 wt. %)
-
Sodium borohydride (NaBH4)
-
Methanol or other suitable solvent
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.
-
Add the formaldehyde source and stir the mixture at room temperature for a designated period to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography or distillation.
-
Choice of Reducing Agent:
While sodium borohydride is a common choice, milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred as they are more selective for the iminium ion over the carbonyl starting material, which can be advantageous.[8]
Classical N-Methylation: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[9][10] Formic acid serves as the reducing agent in this process.
Experimental Protocol: Eschweiler-Clarke Methylation of Aniline [11]
-
Reagents and Equipment:
-
Aniline derivative (1 part by mole)
-
Formic acid (15-25 parts by mole)
-
Formaldehyde (or paraformaldehyde)
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add the aniline derivative, formic acid, and formaldehyde.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete.
-
Cool the mixture and make it basic by the careful addition of a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the N-methylated aniline.
-
Purify as needed.
-
A key advantage of the Eschweiler-Clarke reaction is that it typically leads to exhaustive methylation, yielding tertiary amines from primary amines, and does not produce quaternary ammonium salts.[10] The selectivity between mono- and di-methylation can be influenced by the electronic properties of the aniline substituents.[9]
Purification and Characterization
Purification of the resulting N-methylated anilines is commonly achieved through:
-
Column Chromatography: Silica gel is the most common stationary phase, with mixtures of hexanes and ethyl acetate as the mobile phase.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[12]
-
Recrystallization: Solid derivatives can be purified by recrystallization from a suitable solvent.
Characterization of the final products is typically performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
References
-
Cho, E., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]
-
Khusnutdinov, R. I., et al. (2019). Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm. ResearchGate. Available at: [Link]
- Zhang, F., et al. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ChemistrySelect.
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González-Lainez, M., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. Available at: [Link]
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Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. Available at: [Link]
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Stepanov, A. G., & Luzgin, M. V. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate. Available at: [Link]
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Zhang, L., et al. (2020). Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry. Available at: [Link]
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Mazzoccoli, M., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. Available at: [Link]
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Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. Available at: [Link]
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Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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- Reddy, T. J., & Ravikumar, K. S. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA.
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The Strategic deployment of 2,3,4-Trimethoxyaniline in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3,4-Trimethoxyaniline as a Privileged Precursor in Heterocyclic Chemistry
This compound, an aromatic amine adorned with a unique pattern of three methoxy substituents, serves as a highly valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. The electron-donating nature of the methoxy groups activates the aniline ring, influencing the regioselectivity of cyclization reactions and often facilitating milder reaction conditions. This strategic placement of substituents provides a powerful handle for medicinal chemists to construct complex molecular architectures with tunable electronic and steric properties. The resulting heterocyclic scaffolds, including quinolines, carbazoles, acridones, and phenothiazines, are of profound interest in drug discovery and materials science due to their wide-ranging biological activities and photophysical properties.[1][2] This guide provides a comprehensive overview of the application of this compound in the synthesis of these key heterocyclic systems, complete with detailed mechanistic insights and practical, field-proven protocols.
I. Synthesis of 5,6,7-Trimethoxyquinoline Derivatives: Accessing a Core Pharmacophore
Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[3] The Combes and Doebner-von Miller reactions are two classical and powerful methods for the construction of the quinoline nucleus, and the use of this compound in these reactions provides a direct route to valuable 5,6,7-trimethoxy-substituted quinolines.
A. The Combes Quinoline Synthesis: A Versatile Approach to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[4][5] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration.[4]
Mechanism of the Combes Quinoline Synthesis
The reaction is initiated by the formation of an enamine from the reaction of this compound with a β-diketone, such as acetylacetone. Subsequent protonation of the ketone and electrophilic attack of the activated carbonyl carbon on the electron-rich aromatic ring leads to cyclization. Dehydration of the resulting intermediate furnishes the final 5,6,7-trimethoxy-2,4-dimethylquinoline.
Diagram: Combes Quinoline Synthesis Workflow
Caption: Workflow for the Combes Quinoline Synthesis.
Protocol: Synthesis of 5,6,7-Trimethoxy-2,4-dimethylquinoline
This protocol is a representative procedure for the Combes synthesis adapted for this compound.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.83 g (10 mmol) | Starting material |
| Acetylacetone | 1.1 mL (11 mmol) | β-Diketone |
| Polyphosphoric Acid (PPA) | 20 g | Catalyst and dehydrating agent |
| Reaction Temperature | 120-130 °C | --- |
| Reaction Time | 2-3 hours | Monitor by TLC |
Step-by-Step Procedure:
-
In a round-bottom flask, cautiously add this compound to polyphosphoric acid with stirring.
-
Slowly add acetylacetone to the mixture.
-
Heat the reaction mixture to 120-130 °C with continuous stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is approximately 8-9.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford pure 5,6,7-trimethoxy-2,4-dimethylquinoline.
B. The Doebner-von Miller Reaction: Synthesis of Substituted Quinolines
The Doebner-von Miller reaction is another cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6][7]
Mechanism of the Doebner-von Miller Reaction
The mechanism is believed to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization, dehydration, and oxidation to yield the quinoline product.
Protocol: Generalized Procedure for the Synthesis of 5,6,7-Trimethoxyquinoline Derivatives
This is a generalized protocol and may require optimization for specific substrates.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.83 g (10 mmol) | Starting material |
| α,β-Unsaturated Aldehyde/Ketone | 12 mmol | e.g., Crotonaldehyde |
| Concentrated Hydrochloric Acid | 10 mL | Catalyst |
| Nitrobenzene | 2 mL | Oxidizing agent |
| Reaction Temperature | 100-110 °C | --- |
| Reaction Time | 4-6 hours | Monitor by TLC |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, the α,β-unsaturated carbonyl compound, and concentrated hydrochloric acid.
-
Add nitrobenzene to the mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-6 hours.
-
After cooling, dilute the reaction mixture with water and make it alkaline with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
II. Synthesis of Trimethoxy-Substituted Carbazoles: Building Blocks for Advanced Materials
Carbazole and its derivatives are of significant interest due to their unique photophysical properties and biological activities.[8][9] They are widely used in the development of organic light-emitting diodes (OLEDs), solar cells, and as scaffolds for pharmaceuticals.[8] The Borsche-Drechsel cyclization provides an efficient route to tetrahydrocarbazoles, which can be subsequently aromatized to the corresponding carbazoles.[9][10][11]
The Borsche-Drechsel Cyclization
This reaction involves the acid-catalyzed cyclization of an arylhydrazone of a cyclohexanone derivative to form a tetrahydrocarbazole.[10][11]
Mechanism of the Borsche-Drechsel Cyclization
The reaction proceeds through the formation of a hydrazone from 2,3,4-trimethoxyphenylhydrazine and cyclohexanone. Under acidic conditions, the hydrazone undergoes a[5][5]-sigmatropic rearrangement (a variation of the Fischer indole synthesis mechanism), followed by cyclization and elimination of ammonia to yield the tetrahydrocarbazole.[10][11]
Diagram: Borsche-Drechsel Cyclization Workflow
Caption: Workflow for the Borsche-Drechsel Cyclization.
Protocol: Synthesis of 1,2,3-Trimethoxy-5,6,7,8-tetrahydro-9H-carbazole
This protocol describes a typical Borsche-Drechsel cyclization. The initial preparation of 2,3,4-trimethoxyphenylhydrazine from this compound is a standard diazotization followed by reduction.
| Reagent/Parameter | Quantity/Value | Notes |
| 2,3,4-Trimethoxyphenylhydrazine HCl | 2.35 g (10 mmol) | Prepared from this compound |
| Cyclohexanone | 1.1 mL (11 mmol) | --- |
| Glacial Acetic Acid | 20 mL | Solvent and catalyst |
| Reaction Temperature | Reflux (approx. 118 °C) | --- |
| Reaction Time | 2-4 hours | Monitor by TLC |
Step-by-Step Procedure:
-
To a solution of 2,3,4-trimethoxyphenylhydrazine hydrochloride in glacial acetic acid, add cyclohexanone.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude tetrahydrocarbazole can be purified by recrystallization from ethanol.
-
For aromatization to the carbazole, the tetrahydrocarbazole can be heated with a dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene.
III. Synthesis of Trimethoxyacridones: Scaffolds for Antitumor Agents
Acridone alkaloids are a class of natural products known for their diverse biological activities, including antitumor, antiviral, and antiparasitic properties.[1] The Ullmann condensation is a classical and effective method for the synthesis of the acridone core.[12][13]
The Ullmann Condensation for Acridone Synthesis
This reaction involves the copper-catalyzed coupling of an aniline with a 2-halobenzoic acid, followed by intramolecular cyclization to form the acridone.[12]
Mechanism of the Ullmann Acridone Synthesis
The reaction begins with the copper-catalyzed N-arylation of this compound with 2-chlorobenzoic acid to form an N-arylanthranilic acid intermediate. This intermediate then undergoes an intramolecular acylation under acidic conditions to yield the trimethoxyacridone.
Protocol: Synthesis of 1,2,3-Trimethoxyacridone
This is a representative protocol for the Ullmann condensation followed by cyclization.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.83 g (10 mmol) | --- |
| 2-Chlorobenzoic Acid | 1.57 g (10 mmol) | --- |
| Potassium Carbonate | 2.76 g (20 mmol) | Base |
| Copper Powder | 0.2 g | Catalyst |
| N,N-Dimethylformamide (DMF) | 20 mL | Solvent |
| Reaction Temperature (Ullmann) | 140-150 °C | --- |
| Reaction Time (Ullmann) | 6-8 hours | --- |
| Polyphosphoric Acid (PPA) | 30 g | Cyclization agent |
| Reaction Temperature (Cyclization) | 100 °C | --- |
| Reaction Time (Cyclization) | 1-2 hours | --- |
Step-by-Step Procedure:
-
Ullmann Condensation: In a round-bottom flask, combine this compound, 2-chlorobenzoic acid, potassium carbonate, and copper powder in DMF.
-
Heat the mixture to 140-150 °C with stirring for 6-8 hours.
-
Cool the reaction, pour into water, and acidify with hydrochloric acid to precipitate the N-(2,3,4-trimethoxyphenyl)anthranilic acid.
-
Filter the solid, wash with water, and dry.
-
Cyclization: Add the dried N-arylanthranilic acid to polyphosphoric acid.
-
Heat the mixture to 100 °C for 1-2 hours.
-
Pour the hot mixture onto crushed ice, and neutralize with a sodium hydroxide solution.
-
Collect the precipitated 1,2,3-trimethoxyacridone by filtration, wash with water, and purify by recrystallization.
IV. Synthesis of Trimethoxyphenothiazines: Accessing Neuroleptic and Antihistaminic Cores
Phenothiazines are a class of sulfur and nitrogen-containing tricyclic heterocycles that form the core structure of many neuroleptic, antihistaminic, and antiemetic drugs.[14][15] A common synthetic route involves the reaction of a substituted diphenylamine with sulfur.
Direct Thionation for Phenothiazine Synthesis
This method involves the direct reaction of a diarylamine with elemental sulfur, often in the presence of a catalyst like iodine or aluminum chloride, to form the phenothiazine ring system.[14][16]
Mechanism of Phenothiazine Synthesis
The reaction is thought to proceed through an electrophilic substitution of the diarylamine by a sulfur species, followed by cyclization and dehydrogenation to form the aromatic phenothiazine ring.
Diagram: Phenothiazine Synthesis Workflow
Caption: Workflow for the Direct Thionation Synthesis of Phenothiazines.
Protocol: Generalized Synthesis of a Trimethoxyphenothiazine
This protocol outlines a general procedure for the synthesis of a phenothiazine from a diarylamine, which would first need to be synthesized from this compound.
| Reagent/Parameter | Quantity/Value | Notes |
| N-(2,3,4-trimethoxyphenyl)aniline | 10 mmol | To be synthesized |
| Sulfur | 2.2 g (70 mmol) | --- |
| Iodine | 0.1 g | Catalyst |
| Reaction Temperature | 160-180 °C | --- |
| Reaction Time | 3-5 hours | --- |
Step-by-Step Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to trap hydrogen sulfide, melt N-(2,3,4-trimethoxyphenyl)aniline.
-
Add sulfur and a catalytic amount of iodine to the molten diarylamine.
-
Heat the mixture to 160-180 °C. Hydrogen sulfide evolution should be observed.
-
Maintain the temperature for 3-5 hours until the gas evolution ceases.
-
Cool the reaction mixture and dissolve the solid in a suitable solvent.
-
The crude product can be purified by column chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally and materially important heterocyclic compounds. The strategic placement of the three methoxy groups provides a means to control the regioselectivity of cyclization reactions and to introduce functionality into the resulting heterocyclic systems. The protocols outlined in this guide, based on established and reliable named reactions, offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this privileged starting material. As with any chemical synthesis, the provided protocols may require optimization for specific substrates and scales, and all reactions should be carried out with appropriate safety precautions.
References
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- recent advances in the synthesis of phenothiazines. (n.d.).
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- Ullmann condens
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- PHENOTHIAZINE SYNTHESIS.#ncchem. (2022). YouTube.
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- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2010). PubMed.
- Utility of periodic mesoporous silica chloride (PMSi-Cl) for the synthesis of substituted nitro quinolines compound and its different name reactions. (2014). IJCPS.
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- Preparation of phenothiazine. (n.d.). PrepChem.com.
- Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium period
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- Ullmann reaction. (2020). L.S.College, Muzaffarpur.
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2,3,4-Trimethoxyaniline: A Versatile Precursor for the Synthesis of Novel Anticancer Agents
Introduction: The Strategic Importance of the Trimethoxyphenyl Moiety in Oncology
In the landscape of modern oncology drug discovery, the pursuit of novel molecular scaffolds that can selectively target cancer cells while minimizing off-target toxicity is paramount. Among the myriad of pharmacophores, the trimethoxyphenyl group has emerged as a privileged structural motif, integral to the anticancer activity of numerous natural products and synthetic compounds. This application note focuses on 2,3,4-trimethoxyaniline, a key aromatic building block, and its pivotal role as a precursor in the synthesis of potent anticancer agents. The unique substitution pattern of the methoxy groups on the aniline ring provides a valuable platform for the development of compounds that can modulate critical cellular processes implicated in cancer progression, such as cell signaling and microtubule dynamics.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the synthetic utility of this compound, detailed protocols for the preparation of key anticancer derivatives, and insights into their mechanisms of action.
The Rationale for this compound in Anticancer Drug Design
The efficacy of the trimethoxyphenyl moiety in anticancer agents is often attributed to its ability to interact with specific biological targets. For instance, the 3,4,5-trimethoxyphenyl group is a well-established pharmacophore in a class of potent tubulin polymerization inhibitors, including the natural product combretastatin A-4.[1] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1] While the 3,4,5-isomer is more common, the 2,3,4-trimethoxy substitution pattern offers a distinct electronic and steric profile that can be exploited to develop novel inhibitors with potentially different binding modes or improved pharmacological properties.
Furthermore, the aniline functional group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse heterocyclic scaffolds known for their anticancer properties, such as quinazolines.[2] Quinazoline derivatives are the backbone of several FDA-approved tyrosine kinase inhibitors (TKIs) that target key signaling pathways often dysregulated in cancer.[2] The 2,3,4-trimethoxyphenylamino group can be strategically positioned on the quinazoline core to interact with the ATP-binding site of various kinases, leading to the inhibition of downstream signaling and the suppression of tumor growth.
Synthetic Pathways to Anticancer Agents from this compound
The primary synthetic applications of this compound in anticancer drug development revolve around its use in the construction of quinazoline-based kinase inhibitors and as a key component in combretastatin-like tubulin polymerization inhibitors.
I. Synthesis of 4-(2,3,4-Trimethoxyphenylamino)quinazoline Derivatives
The 4-anilinoquinazoline scaffold is a cornerstone of many EGFR tyrosine kinase inhibitors. The general synthetic strategy involves the nucleophilic substitution of a leaving group at the 4-position of a quinazoline ring with this compound.
A common route to the quinazoline core involves the cyclization of anthranilic acid derivatives.[3] For the synthesis of 4-(2,3,4-trimethoxyphenylamino)quinazolines, a key intermediate is a 4-chloroquinazoline, which can be prepared from the corresponding quinazolin-4-one. The subsequent reaction with this compound furnishes the desired product.
Sources
Application Notes and Protocols: The Synthesis of Novel Azo Dyes and Pigments Utilizing 2,3,4-Trimethoxyaniline
These application notes serve as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 2,3,4-trimethoxyaniline in the synthesis of azo dyes and pigments. While specific examples for the 2,3,4-isomer are not as prevalent in readily available literature as for other isomers, this guide provides a representative protocol based on established principles of azo dye chemistry. This document will explore the synthesis of a hypothetical azo disperse dye, offering insights into the methodologies, expected outcomes, and the underlying chemical principles.
Introduction: The Versatility of Substituted Anilines in Colorant Synthesis
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-). The remarkable diversity in their color, solubility, and fastness properties stems from the ability to systematically modify the chemical structures of the diazo and coupling components. Substituted anilines are fundamental building blocks in this field, serving as the primary amine precursors for the crucial diazotization reaction.
The methoxy group (-OCH₃) is a strong electron-donating group, and its presence on the aromatic ring of the aniline derivative can significantly influence the properties of the resulting dye. The number and position of these methoxy groups can alter the electronic properties of the diazonium salt intermediate and, consequently, the absorption spectrum of the final azo dye. This compound, with its unique substitution pattern, is an intriguing starting material for the synthesis of novel colorants with potentially distinct shades and performance characteristics. This guide will provide a comprehensive, albeit representative, protocol for the synthesis of an azo disperse dye using this compound as the diazo component. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester.
Core Principles: The Chemistry of Azo Dye Synthesis
The synthesis of an azo dye from an aromatic amine like this compound is a two-step process: diazotization followed by azo coupling.
1. Diazotization: This reaction converts the primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, most commonly sodium nitrite, in a strongly acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]
2. Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an N-alkylaniline derivative, to form the stable azo dye.[2] The position of the azo group on the coupling component is directed by the activating groups present on its ring.
The overall workflow for this process can be visualized as follows:
Caption: General workflow for azo dye synthesis.
Experimental Protocol: Synthesis of a Representative Azo Disperse Dye
This section details a step-by-step protocol for the synthesis of a hypothetical disperse dye, 4-((2,3,4-trimethoxyphenyl)diazenyl)-N,N-diethylaniline, using this compound as the diazo component and N,N-diethylaniline as the coupling component.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₉H₁₃NO₃ | 183.21 | 1.83 g | 10 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g | 10.5 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5 mL | - |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 1.49 g | 10 |
| Sodium Acetate | CH₃COONa | 82.03 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
| Distilled Water | H₂O | 18.02 | As needed | - |
Procedure
Part 1: Diazotization of this compound
-
In a 250 mL beaker, add 1.83 g (10 mmol) of this compound to 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Stir the mixture until the aniline salt is fully dissolved. You may need to gently warm the mixture and then cool it back down.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt of this compound.
Part 2: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in a mixture of 2 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-45 minutes. A colored precipitate of the azo dye should form.
-
To ensure complete coupling, slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus paper. This will facilitate the precipitation of the dye.
-
Continue stirring for another 30 minutes in the ice bath.
Part 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and acids.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of higher purity.
-
Dry the purified dye in a vacuum oven at a low temperature (e.g., 50-60 °C).
Visualization of the Synthesis
Caption: Reaction scheme for the hypothetical dye synthesis.
Expected Results and Characterization
The synthesized hypothetical azo dye, 4-((2,3,4-trimethoxyphenyl)diazenyl)-N,N-diethylaniline, is expected to be a colored solid. The presence of multiple methoxy groups and the diethylamino group, both being strong electron-donating groups, is likely to result in a dye with a color in the orange to red region of the visible spectrum.
For a comprehensive characterization of the synthesized dye, the following analytical techniques are recommended:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., ethanol or DMF), which will provide information about its color.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the N=N stretching of the azo group, C-N stretching of the aromatic amine, and C-O stretching of the methoxy groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact chemical structure of the synthesized dye and confirm its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the dye and further confirm its identity.
Application in Pigment Synthesis
While the above protocol describes the synthesis of a soluble disperse dye, this compound can also be a precursor for the synthesis of organic pigments. To create a pigment, the resulting azo compound needs to be insoluble in water and common organic solvents. This can be achieved by:
-
Introducing functional groups that promote insolubility: For instance, by using coupling components that lead to larger, more rigid molecules.
-
Laking: If the synthesized dye contains an acidic group (e.g., a sulfonic acid group), it can be converted into an insoluble pigment by precipitation with a metal salt, such as calcium, barium, or manganese salts.
Conclusion and Future Perspectives
This compound holds potential as a valuable building block in the synthesis of novel azo dyes and pigments. The presence of three methoxy groups offers a unique electronic profile that can be exploited to create colorants with specific and desirable properties. The representative protocol provided in these application notes serves as a foundational methodology for researchers to explore the synthesis of a wide range of azo dyes from this precursor. Further research into coupling this compound with various other coupling components will undoubtedly lead to the discovery of new colorants with applications in textiles, coatings, and other advanced materials.
References
-
Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]
-
Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBE- NZENE) AND THEIR BIOLOG. Retrieved from [Link]
- Victor, E. I., Onuh, E. F., Alfred, N. O., Omozefe, O. E., Jeremiah, O. A., & Chukwufumnanya, M. J. (2022).
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]
Sources
Application Notes & Protocols: The Role of 2,3,4-Trimethoxyaniline in Polymer Chemistry Catalysts
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the multifaceted role of 2,3,4-Trimethoxyaniline in polymer chemistry. While not a direct catalyst itself, this aniline derivative serves as a critical building block in two distinct domains: as a precursor for ligands that modulate late-transition metal polymerization catalysts and as a monomer for the synthesis of functional, methoxy-rich conductive polymers. This guide elucidates the underlying principles and provides actionable protocols for both applications.
Part A: this compound as a Ligand Precursor in Ethylene Polymerization Catalysts
Introduction and Application Principle
Late-transition metal complexes, particularly α-diimine nickel(II) and palladium(II) systems, are renowned catalysts for the polymerization of ethylene and α-olefins.[1][2] These catalysts are prized for their ability to produce polyethylene with unique microstructures, including high degrees of branching, through a "chain-walking" mechanism.[3] The catalytic performance—activity, thermal stability, and the properties of the resulting polymer (molecular weight, branching density)—is exquisitely sensitive to the steric and electronic environment around the metal center. This environment is dictated by the α-diimine ligand.
This compound is an exemplary precursor for tuning these ligands. The aniline's amino group provides the reactive site for forming the imine bonds of the ligand, while the aryl ring becomes a key architectural component of the catalyst. The three methoxy groups exert significant influence:
-
Electronic Effects: The electron-donating nature of the methoxy groups increases electron density on the nickel center. This can influence the rates of ethylene insertion and chain-walking, thereby altering the polymer's molecular weight and branching.
-
Steric Effects: The strategic placement of three methoxy groups provides steric bulk in the catalyst's periphery. This steric hindrance can protect the active metal center from deactivation pathways, potentially increasing catalyst lifetime and thermal stability, a critical factor for industrial applications that often run at elevated temperatures.[4]
By incorporating this compound into the ligand framework, researchers can rationally design catalysts to produce polyethylenes with tailored properties, from elastomers to thermoplastics.
Experimental Protocol: Synthesis of a Representative α-Diimine Nickel(II) Catalyst
This protocol describes a two-step synthesis of a representative α-diimine nickel(II) dibromide complex using this compound. The procedure is based on established methods for synthesizing similar complexes.[3]
2.1 Materials and Equipment
-
Reagents: this compound (98%+), Acenaphthenequinone (97%+), Formic acid (ACS grade), Glacial acetic acid, Toluene (anhydrous), Diethyl ether (anhydrous), (1,2-Dimethoxyethane)nickel(II) bromide (DME)NiBr₂ (98%+), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Schlenk line or glovebox for inert atmosphere operations, round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, cannula, filter funnel, rotary evaporator.
2.2 Step-by-Step Methodology
Step 1: Synthesis of the α-Diimine Ligand
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve acenaphthenequinone (e.g., 1.0 g, 5.49 mmol) in 100 mL of glacial acetic acid.
-
Addition of Aniline: To this solution, add this compound (2.12 g, 11.53 mmol, 2.1 equivalents) followed by a catalytic amount of formic acid (5-10 drops).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: After cooling to room temperature, a precipitate will form. Pour the mixture into 200 mL of distilled water and stir. Collect the solid product by vacuum filtration, washing thoroughly with water and then with cold diethyl ether to remove unreacted starting materials.
-
Drying: Dry the resulting bright yellow-orange solid under vacuum to yield the α-diimine ligand, N,N'-bis(2,3,4-trimethoxyphenyl)acenaphthene-1,2-diimine.
Step 2: Complexation with Nickel(II)
-
Inert Atmosphere: All manipulations from this point must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a Schlenk flask, suspend the synthesized α-diimine ligand (e.g., 1.0 g, 1.95 mmol) in 50 mL of anhydrous toluene.
-
Addition of Nickel Precursor: In a separate Schlenk flask, dissolve (DME)NiBr₂ (0.60 g, 1.95 mmol, 1.0 equivalent) in 30 mL of anhydrous toluene. Transfer this solution to the ligand suspension via cannula.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change to a deep red or brown indicates complex formation.
-
Isolation: Reduce the solvent volume in vacuo. Add anhydrous diethyl ether to precipitate the complex.
-
Purification: Collect the solid by filtration under inert atmosphere, wash with fresh diethyl ether, and dry under high vacuum. The final product is the desired α-diimine nickel(II) dibromide catalyst.
Characterization
-
Ligand: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure.
-
Nickel Complex: FT-IR to observe shifts in C=N stretching frequencies upon coordination. Elemental analysis can confirm the purity and composition.
Visualization of Catalyst Synthesis
Caption: Simplified mechanism of the oxidative polymerization of aniline.
References
-
Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper. ResearchGate. Available at: [Link]
-
Electrochemical Polymerization of Aniline. SciSpace. Available at: [Link]
-
Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties. Dalton Transactions. Available at: [Link]
-
Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports and Application of Homo-/Heterogeneous Catalysts in Ethylene Polymerization. National Institutes of Health. Available at: [Link]
-
Synthesis of water-soluble poly(o-methoxyaniline) byenzyme HRP. Chemistry & Biology Interface. Available at: [Link]
-
The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. Available at: [Link]
-
Electrochemical Polymerization of Aniline. ResearchGate. Available at: [Link]
-
α-Diimine Ni-Catalyzed Ethylene Polymerizations: On the Role of Nickel(I) Intermediates. MDPI. Available at: [Link]
-
Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications. ResearchGate. Available at: [Link]
-
Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films. RSC Publishing. Available at: [Link]
-
Ethylene Polymerization Using α-Diimine Nickel Catalysts with Multiple Hydroxyl Groups and Their Supported Catalysts. ResearchGate. Available at: [Link]
-
Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications. IR@NPL. Available at: [Link]
-
Synthesis and Thermochemical Properties of Three 3,4-Dimethoxyaniline Imine Derivatives: Experimental and Theoretical Studies. ResearchGate. Available at: [Link]
-
Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. Available at: [Link]
-
Nickel-Catalyzed Ethylene Copolymerization with Vinylalkoxysilanes: A Computational Study. National Institutes of Health. Available at: [Link]
-
Electrochemical polymerization of anilinium hydrochloride. arXiv. Available at: [Link]
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. MDPI. Available at: [Link]
-
Nickel complex pre-catalysts in ethylene polymerization: New approaches to elastomeric materials. ResearchGate. Available at: [Link]
-
Chemical Oxidative Polymerization of Aniline with Ferric Chloride. SciSpace. Available at: [Link]
-
Chemical and electrochemical copolymerization of aniline with alkyl ring-substituted anilines. ACS Publications. Available at: [Link]
-
Characterization of Polyaniline for Optical and Electrical Properties. IOSR Journal. Available at: [Link]
-
Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. RSC Publishing. Available at: [Link]
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. National Institutes of Health. Available at: [Link]
-
4 Electrochemical Polymerization of Aniline. Semantic Scholar. Available at: [Link]
-
Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Synthesis of Schiff Bases from 2,3,4-Trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental protocol for the synthesis of Schiff bases derived from 2,3,4-trimethoxyaniline. Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of organic compounds with extensive applications in medicinal chemistry, catalysis, and material science.[1] Their biological activities, including antimicrobial and anticancer properties, make them significant targets in drug discovery.[1][2] This document provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of these compounds, grounded in established chemical principles. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.
Introduction: The Versatility of Schiff Bases
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[3] The resulting imine linkage is a key pharmacophore that imparts a wide range of biological activities to these molecules. The electron-donating methoxy groups on the aniline precursor, this compound, are of particular interest as they can modulate the electronic properties and, consequently, the biological efficacy of the resulting Schiff base. This guide will focus on the reaction of this compound with aromatic aldehydes, a common strategy for generating novel Schiff base derivatives.
Reaction Mechanism and Rationale
The formation of a Schiff base is a two-step process initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[4]
Ethanol is a commonly employed solvent for this reaction due to its ability to dissolve both the aniline and aldehyde reactants, its relatively high boiling point suitable for refluxing, and its role in facilitating the reaction mechanism.[3]
Experimental Protocol
This protocol details the synthesis of a Schiff base from this compound and a representative aromatic aldehyde, benzaldehyde. This procedure can be adapted for other aromatic aldehydes.
Materials and Reagents
| Reagent/Material | Grade | Source |
| This compound | Reagent | Commercially Available |
| Benzaldehyde | Reagent | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Round-bottom flask (50 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with hotplate | - | - |
| Buchner funnel and filter paper | - | - |
| Beakers and Erlenmeyer flasks | - | - |
Synthesis Procedure
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.83 g (0.01 mol) of this compound in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aniline is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add 1.06 g (1.02 mL, 0.01 mol) of benzaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for a period of 3-5 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution upon cooling. If precipitation is slow, the solution can be cooled further in an ice bath.[4]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[6]
-
Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature to obtain the crude Schiff base.
Purification
Recrystallization is a standard and effective method for purifying the synthesized Schiff base.[6]
-
Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of Schiff bases derived from anilines and benzaldehydes.[5]
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified Schiff base will crystallize out of the solution. For higher purity, the cooling process can be slowed down by placing the flask in an insulated container.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Characterization of the Schiff Base
The identity and purity of the synthesized Schiff base should be confirmed using various analytical techniques.
Physical Properties
Record the physical state, color, and melting point of the purified product. A sharp melting point range is indicative of a pure compound.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum is a crucial tool for confirming the formation of the Schiff base. The most significant spectral feature is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹.[7] Concurrently, the disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) provides further evidence of a successful reaction.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum provides detailed structural information. The key diagnostic signal for the formation of the Schiff base is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum, around δ 8.0-9.0 ppm.[3][7] The chemical shifts and splitting patterns of the aromatic protons will also be consistent with the structure of the product. The protons of the methoxy groups will appear as singlets in the upfield region, typically around δ 3.8-4.0 ppm.
| Functional Group | Characteristic FT-IR Frequency (cm⁻¹) | Characteristic ¹H NMR Chemical Shift (δ ppm) |
| C=N (Imine) | 1600 - 1650 (strong) | 8.0 - 9.0 (singlet, 1H) |
| Ar-H | 3000 - 3100 (medium) | 6.5 - 8.0 (multiplet) |
| -OCH₃ | 1050 - 1250 (strong, C-O stretch) | 3.8 - 4.0 (singlet, 3H) |
| C-H (aliphatic) | 2850 - 3000 (medium) | - |
Applications in Drug Development
Schiff bases derived from substituted anilines are known to exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of Schiff bases.[2][8] The presence of the imine group is often crucial for this activity. Schiff bases derived from methoxy-substituted anilines have shown promising results against various bacterial and fungal strains.[9] The synthesized compounds can be screened for their antimicrobial activity using standard methods such as the agar well diffusion assay or by determining the minimum inhibitory concentration (MIC).
Conclusion
This guide provides a robust and well-rationalized protocol for the synthesis of Schiff bases from this compound. By following these detailed steps for synthesis, purification, and characterization, researchers can confidently prepare and validate these important compounds for further investigation in various scientific disciplines, particularly in the realm of medicinal chemistry and drug development. The inherent versatility of the Schiff base synthesis allows for the creation of diverse molecular libraries for biological screening and the development of novel therapeutic agents.
References
-
Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). JETIR. Retrieved from [Link]
-
(E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline. (n.d.). National Institutes of Health. Retrieved from [Link]
-
AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). INSCRIBE. Retrieved from [Link]
-
Synthesis and Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD. Retrieved from [Link]
-
Schiff base reaction between benzaldehyde and aniline. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (n.d.). Bentham Science. Retrieved from [Link]
-
(E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]
-
Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iraqi Journal of Science. Retrieved from [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science. Retrieved from [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). National Institutes of Health. Retrieved from [Link]
-
AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, antimicrobial activity studies and molecular property predictions of schiff bases derived from ortho-vanillin. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. (2024). Zanco Journal of Medical Sciences. Retrieved from [Link]
-
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU Journal. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of a bivalent schiff base derived from salicylaldehyde and 4-methoxyaniline and its lanthanide(III) complexes. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Medires. Retrieved from [Link]
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- 4. globalconference.info [globalconference.info]
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Application Note: A Validated GC-MS Method for High-Purity Assessment of 2,3,4-Trimethoxyaniline
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity assessment of 2,3,4-Trimethoxyaniline, a critical intermediate in pharmaceutical and fine chemical synthesis. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable, precise, and accurate system for verifying the purity of this compound. By explaining the causality behind key experimental choices—from sample preparation to instrument configuration—this guide provides a self-validating framework grounded in established analytical principles and regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).
Introduction and Scientific Rationale
This compound is an aromatic amine whose molecular structure makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] In pharmaceutical development, the purity of starting materials and intermediates is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final drug product.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its unparalleled combination of high-resolution separation and definitive molecular identification.[2] The gas chromatograph separates the target analyte from volatile and semi-volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer bombards the eluted compounds with electrons, generating unique and reproducible fragmentation patterns (mass spectra) that serve as molecular fingerprints for unambiguous identification and quantification. This method is particularly suited for aniline derivatives, which are typically volatile and thermally stable enough for GC analysis.[3][4]
Principle of the Method: A Self-Validating System
The core of this protocol is the integration of chromatographic separation with mass spectrometric detection to create a self-validating analytical system.
-
Chromatographic Separation (GC): A non-polar capillary column is employed to separate compounds based primarily on their boiling points and, to a lesser extent, their interaction with the stationary phase. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature, ensuring that volatile impurities are separated from the main analyte and that less volatile components are eluted efficiently from the column.
-
Analyte Identification (MS): Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the analyte molecules. This energy level is a long-standing convention that ensures the resulting mass spectra are highly reproducible and can be reliably compared against established spectral libraries, such as the NIST Mass Spectrometry Data Center, or a user-generated spectrum from a certified reference standard.[5] The identification of this compound is confirmed by matching both its chromatographic retention time and its mass spectrum against a known standard.
-
Purity Quantification: The purity is determined using the area percent normalization method from the Total Ion Chromatogram (TIC). This calculation assumes that all eluted compounds produce a similar response in the detector. While this is a well-established method for high-purity samples (>98%), it is crucial to acknowledge its limitations. For rigorous impurity profiling, the use of relative response factors (RRFs) determined from standards of known impurities is recommended.
Materials and Instrumentation
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥ 99.5%
-
Solvent: Methanol (HPLC or GC-MS grade, ≥ 99.9%)
-
Carrier Gas: Helium (Ultra-high purity, 99.999%)
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) single quadrupole mass spectrometer.
-
GC Column: Agilent J&W DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Expert Rationale: A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of non-polar to moderately polar compounds, making it ideal for separating aromatic amines from potential synthesis-related impurities.[6]
-
Detailed Experimental Protocol
Preparation of Standard and Sample Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with methanol. Stopper and mix thoroughly by inversion. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 2.5 mL of the Stock Standard Solution into a 25 mL Class A volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 2.5 mg of the this compound sample to be tested into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly. If necessary, sonicate for 5 minutes to ensure complete dissolution.
-
GC-MS Instrumental Parameters
The following table summarizes the optimized instrumental conditions for the analysis.
| Parameter | Setting | Causality and Rationale |
| GC Parameters | ||
| Injection Port | Split/Splitless | Allows for high-concentration samples without overloading the column. |
| Injection Mode | Split | A high split ratio ensures a sharp peak shape for the main component and is appropriate for a purity assay. |
| Split Ratio | 50:1 | Prevents column saturation and detector overload from the high-concentration analyte. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and potential impurities without causing thermal degradation. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature is above the solvent boiling point. The ramp rate is sufficient to elute the analyte and separate it from related impurities. |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible mass spectra for library matching. |
| Ionization Energy | 70 eV | Universal standard for generating consistent and comparable fragmentation patterns. |
| Ion Source Temperature | 230 °C | Reduces contamination and ensures optimal ionization. |
| Quadrupole Temperature | 150 °C | Maintains mass accuracy and prevents contamination of the mass filter. |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte as it passes from the GC column to the MS source. |
| Scan Mode | Full Scan | Acquires data over a wide mass range to detect and identify both expected and unexpected impurities. |
| Mass Range | m/z 40 - 450 | Covers the molecular ion of this compound (m/z 183.2) and its characteristic fragments, as well as potential impurities.[5][7] |
Data Acquisition and Purity Calculation
-
Analysis Sequence:
-
Inject a methanol blank to ensure the system is free from contamination.
-
Inject the Working Standard Solution (100 µg/mL) to determine the retention time (RT) and confirm the mass spectrum of this compound.
-
Inject the Sample Solution (100 µg/mL) in triplicate.
-
-
Analyte Identification:
-
Identify the peak for this compound in the sample chromatogram by comparing its RT to that of the reference standard (typically within ±0.1 minutes).
-
Confirm the identity by comparing the acquired mass spectrum of the sample peak with the spectrum from the reference standard and a reference library (e.g., NIST). The molecular ion should be observed at m/z 183.
-
-
Purity Calculation (Area Percent):
-
Integrate all peaks in the Total Ion Chromatogram (TIC) of the sample injection, excluding the solvent peak.
-
Calculate the purity using the following formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100
-
Method Validation Framework
To ensure this protocol is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[8][9] The following parameters establish the trustworthiness of the results.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is free from co-eluting peaks in a spiked sample or in the presence of known impurities. | Demonstrates that the method can accurately measure the analyte without interference from impurities, degradation products, or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration. | Confirms a proportional relationship between the analyte concentration and the instrument's response, which is fundamental for accurate quantification of both the main component and any impurities.[10] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections of the sample solution. | Measures the consistency of the method over a short period under the same operating conditions, ensuring the reliability of a single analytical run.[10][11] |
| Accuracy | Recovery of 98.0% to 102.0% for a spiked sample at three concentration levels. | Establishes the closeness of the measured value to the true value. For purity, this is often inferred from linearity and precision but can be confirmed with spike-recovery experiments.[8] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. | Defines the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. Essential for controlling impurities at specified levels. |
Workflow Visualization
The diagram below illustrates the complete analytical workflow from sample receipt to the final purity report.
Caption: GC-MS workflow for this compound purity analysis.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for determining the purity of this compound using GC-MS. By detailing the rationale behind the instrumental parameters and incorporating a robust validation framework, this method ensures high levels of accuracy, precision, and reliability. This procedure is directly applicable to quality control laboratories in the pharmaceutical and chemical industries, supporting the development and manufacturing of high-quality products.
References
-
National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Reemtsma, T., & Spranger, J. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
-
TradeIndia. 3 4 5-Trimethoxyaniline at Best Prices. [Link]
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PubChem. 2,4,5-Trimethoxyaniline. National Center for Biotechnology Information. [Link]
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Al-Shatti, M. H., & Al-Zuhair, A. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Allied Sciences. [Link]
-
Wang, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]
-
Li, X., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Center for Biotechnology Information. [Link]
-
Dasgupta, A., & Hammett-Stabler, C. A. (2000). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Zhang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. MDPI. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Kumar, V. A Review on GC-MS and Method Development and Validation. Impact Factor. [Link]
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A Systematic Approach to HPLC Method Development for the Separation of Trimethoxyaniline Positional Isomers
An Application Note from the Office of the Senior Application Scientist
**Abstract
This comprehensive guide details a systematic and robust High-Performance Liquid Chromatography (HPLC) method development strategy for the analytical separation of trimethoxyaniline positional isomers. These isomers, critical intermediates in pharmaceutical and chemical synthesis, present a significant chromatographic challenge due to their identical molecular weight and similar physicochemical properties. This document provides a step-by-step protocol, moving from initial analyte characterization and strategic column selection to mobile phase optimization. The causality behind each experimental choice is explained, emphasizing the interplay between analyte chemistry and chromatographic principles to achieve baseline resolution. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, validated separation method for these challenging compounds.
Introduction: The Analytical Challenge
Trimethoxyaniline isomers, such as 2,4,5-, 2,4,6-, and 3,4,5-trimethoxyaniline, are valuable building blocks in organic synthesis, notably in the preparation of dyes and novel anticancer agents[1][2]. The specific substitution pattern of the methoxy groups on the aniline ring is critical to the functionality and efficacy of the final product. Consequently, the ability to separate and quantify these positional isomers is paramount for ensuring the purity of intermediates and the quality of active pharmaceutical ingredients (APIs).
Positional isomers represent a classic chromatographic puzzle. They share the same mass, making mass spectrometry alone insufficient for differentiation without prior separation, and often exhibit only subtle differences in polarity and spatial arrangement. Developing a successful HPLC method requires a deep understanding of the molecular properties of the isomers and how they interact with different stationary and mobile phases. This application note provides a field-proven, logical workflow to navigate this challenge effectively.
Analyte Characterization: The Key to Selectivity
The foundation of any successful separation method is a thorough understanding of the analyte's physicochemical properties. The primary trimethoxyaniline isomers share a molecular formula (C₉H₁₃NO₃) and weight (183.20 g/mol )[3][4][5][6]. The key to their separation lies in the subtle differences in their polarity, dipole moment, and steric hindrance, which are dictated by the positions of the three methoxy groups and the primary amine.
| Property | 2,4,5-Isomer | 2,4,6-Isomer | 3,4,5-Isomer | Rationale for Chromatographic Impact |
| Structure | The substitution pattern alters the molecule's overall dipole moment and the steric accessibility of the polar amine and methoxy groups to the stationary phase. | |||
| Molecular Weight | 183.20 g/mol [4] | 183.20 g/mol [5] | 183.20 g/mol [3][6] | Identical, necessitating a chromatographic separation technique. |
| Predicted pKa | ~4-5 | ~4-5 | ~4.35[2] | The basicity of the aniline nitrogen is critical. Mobile phase pH must be controlled to ensure a consistent, protonated state for predictable retention. |
| Polarity | Asymmetric substitution leads to a higher dipole moment. | Symmetric substitution may reduce the overall dipole moment. | Symmetric substitution creates a balanced polarity. | Polarity differences will be the primary driver of retention in reversed-phase HPLC. The 3,4,5-isomer is generally the most polar, often eluting earliest on a C18 column. |
The basic nature of the aniline functional group (pKa ≈ 4.35) is the most critical factor for method development[2]. Uncontrolled pH can lead to the presence of both neutral and protonated species, resulting in severe peak tailing and poor reproducibility. By maintaining the mobile phase pH at least 1.5-2 units below the pKa (i.e., pH 2.5-3.0), the amine group will be fully protonated (R-NH₃⁺), ensuring a single, stable analyte form and minimizing undesirable interactions with residual silanols on the column packing[7].
Chromatographic Strategy & Rationale
Our strategy is built on a logical progression from broad screening to fine-tuning, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary technique due to its robustness and applicability to aromatic amines[7][8].
Column Selection: Exploiting Subtle Differences
The choice of stationary phase is the most powerful tool for manipulating selectivity. We will screen two distinct column chemistries to maximize the chances of a successful separation.
-
C18 (Octadecylsilane) Column: This is the workhorse of reversed-phase chromatography. Separation is primarily driven by hydrophobic interactions. We anticipate an elution order based on polarity, with more polar isomers eluting earlier. A modern, high-purity, end-capped C18 column is mandatory to minimize silanol interactions that cause peak tailing with basic analytes like anilines[7].
-
Phenyl-Hexyl Column: This phase offers a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes[7][9]. This alternative selectivity is often highly effective for separating positional isomers of aromatic compounds, as it can differentiate based on the electron density of the aromatic ring and the steric accessibility of the π-system[10].
Mobile Phase Design: Ensuring Robustness and Adjusting Selectivity
-
Organic Modifier: Both Acetonitrile (ACN) and Methanol (MeOH) are suitable. ACN is generally preferred for initial screening due to its lower viscosity and UV transparency. However, methanol can sometimes alter selectivity, particularly on phenyl-based columns, by being a stronger proton donor and acceptor, which can enhance different types of interactions[10].
-
Aqueous Phase and pH Control: As established, pH control is non-negotiable.
-
Buffer: A buffer is required to maintain a constant pH. For UV detection, a simple phosphate buffer is effective. For Mass Spectrometry (MS) compatibility, a volatile buffer like formic acid or ammonium formate is necessary[8][11].
-
Target pH: A starting pH of 2.8 is recommended. This ensures the aniline group is fully protonated (R-NH₃⁺), improving peak shape and enhancing retention in reversed-phase mode.
-
Detection
Aniline derivatives are chromophoric and well-suited for UV detection[12]. To ensure maximum sensitivity, the detector wavelength should be set at the absorbance maximum (λ_max) of the trimethoxyaniline isomers. This is determined by running a UV-Vis scan of a standard solution using the HPLC's photodiode array (PDA) detector. A starting wavelength of 254 nm is a common initial choice, but optimization is recommended.
Visualization of the Method Development Workflow
The following diagram outlines the logical workflow for developing and optimizing the separation method.
Caption: A logical workflow for systematic HPLC method development.
Detailed Experimental Protocol
This protocol provides concrete starting points for the method development process.
Materials and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and PDA detector.
-
Columns:
-
C18 Column: e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Phenyl-Hexyl Column: e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm
-
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (18.2 MΩ·cm, e.g., from a Milli-Q system)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄, ~85%)
-
-
Standards: Analytical standards of 2,4,5-, 2,4,6-, and 3,4,5-trimethoxyaniline.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 2.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of water to make a 20 mM solution. Adjust the pH to 2.8 using concentrated phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution: Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.
-
Working Standard Mixture: Dilute the stock solutions in the sample diluent to a final concentration of approximately 20 µg/mL for each isomer.
Protocol Step 1: Initial Screening Conditions
Run the working standard mixture on both the C18 and Phenyl-Hexyl columns using the following isocratic conditions.
| Parameter | Condition |
| Mobile Phase | 40% Acetonitrile : 60% Buffer (pH 2.8) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | PDA at 254 nm (acquire full spectrum from 200-400 nm) |
| Run Time | 15 min |
Evaluation: Assess the chromatograms from both columns. Identify the column that provides the best initial separation or "selectivity" between the three isomers, even if the resolution is not perfect. Note the retention times and elution order.
Protocol Step 2: Optimization
Based on the most promising column from Step 1, proceed with optimization.
-
Adjust Organic Strength:
-
If peaks are too bunched up and elute too early (k' < 2), decrease the ACN percentage in 5% increments (e.g., to 35%, then 30%).
-
If peaks are too broad and elute too late (k' > 10), increase the ACN percentage in 5% increments (e.g., to 45%, then 50%).
-
Goal: Achieve a retention factor (k') between 2 and 10 for all peaks.
-
-
Fine-tune Selectivity with pH (if needed):
-
If two isomers are still co-eluting, a small change in pH can sometimes alter selectivity. Prepare buffers at pH 2.5 and pH 3.2 and repeat the analysis. A change in pH can subtly alter the charge distribution and hydration sphere of the protonated aniline, influencing its interaction with the stationary phase.
-
Expected Results & Discussion
The separation of these isomers is dependent on the subtle interplay of forces between the analyte and the stationary phase.
Structure-Retention Relationship
Caption: Interaction mechanisms influencing isomer separation.
On a C18 column, elution is typically governed by polarity. The 3,4,5-isomer, being the most symmetric and polar, is expected to elute first. The 2,4,5-isomer is often the least polar and elutes last. The Phenyl-Hexyl column introduces π-π interactions, which can alter this order. An isomer that can present its aromatic ring flatly to the stationary phase will experience stronger retention, a factor influenced by steric hindrance from adjacent methoxy groups.
Representative Data Table (Hypothetical)
The following table summarizes hypothetical results from the optimization process, demonstrating how to systematically evaluate performance.
| Condition | Isomer | t_R (min) | Tailing Factor (T_f) | Resolution (R_s) |
| C18 Column, 40% ACN | 3,4,5-TMA | 4.1 | 1.2 | - |
| 2,4,6-TMA | 5.5 | 1.3 | 3.1 | |
| 2,4,5-TMA | 5.9 | 1.3 | 0.9 (Co-elution) | |
| Phenyl-Hexyl, 40% ACN | 3,4,5-TMA | 4.8 | 1.1 | - |
| 2,4,6-TMA | 6.8 | 1.1 | 4.2 | |
| 2,4,5-TMA | 7.8 | 1.2 | 2.1 (Resolved) | |
| Phenyl-Hexyl, 35% ACN | 3,4,5-TMA | 6.2 | 1.1 | - |
| 2,4,6-TMA | 9.1 | 1.1 | 5.5 | |
| 2,4,5-TMA | 10.8 | 1.2 | 3.0 (Optimized) |
In this hypothetical scenario, the C18 column failed to resolve the 2,4,6- and 2,4,5- isomers. The Phenyl-Hexyl column, however, provided excellent selectivity. Reducing the acetonitrile content from 40% to 35% increased the retention and further improved the resolution to a robust value well above the acceptance criterion of 1.5, representing the final optimized method. The low tailing factors (<1.5) across the board confirm that the low-pH mobile phase and modern column chemistry successfully mitigated undesirable secondary interactions.
Conclusion
The successful separation of trimethoxyaniline positional isomers is readily achievable through a systematic method development approach. By understanding the fundamental physicochemical properties of the isomers, particularly the basicity of the aniline group, a robust strategy can be designed. The use of a low-pH buffered mobile phase is critical for ensuring good peak shape and reproducibility. While a standard C18 column provides a good starting point, stationary phases offering alternative selectivity, such as Phenyl-Hexyl, are invaluable tools for resolving closely related aromatic isomers. The protocol outlined herein provides a reliable framework for developing a validated HPLC method suitable for quality control and research applications.
References
-
PubChem. (n.d.). 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 3,4,5-Trimethoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2,3,4-Trimethoxyaniline as a Privileged Scaffold in Modern Medicinal Chemistry
Abstract: This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2,3,4-trimethoxyaniline in medicinal chemistry. This versatile building block, characterized by its unique vicinal trimethoxy substitution pattern on an aniline core, serves as a privileged scaffold for the synthesis of a diverse range of bioactive molecules. We will explore the fundamental physicochemical properties and reactivity of this compound, detailing its critical role in the design of potent therapeutic agents, particularly in oncology and cardiovascular medicine. This guide offers validated, step-by-step protocols for key synthetic transformations, data interpretation guidelines, and the causal reasoning behind experimental choices, empowering research teams to leverage this scaffold in their drug discovery programs.
Introduction: The Value Proposition of the 2,3,4-Trimethoxyphenyl Moiety
In the landscape of rational drug design, the selection of a starting scaffold is a pivotal decision that influences the entire discovery cascade.[1] this compound has emerged as a compound of significant interest due to the unique electronic and steric properties conferred by its three methoxy groups.[2] This substitution pattern is found in several natural products and clinically successful drugs, often contributing to enhanced binding affinity, improved metabolic stability, and favorable solubility profiles.
The primary utility of this scaffold lies in its application as a synthetic precursor for compounds targeting fundamental disease pathways. Derivatives have shown remarkable potential as inhibitors of tubulin polymerization, a cornerstone of cancer chemotherapy, and as modulators of the sympathetic nervous system for cardiovascular applications.[3] Its sympatholytic properties suggest it can inhibit the activity of the sympathetic nervous system, making it a valuable candidate for developing treatments for conditions affected by its overactivity.[2][3][4] This guide serves as a practical manual for harnessing the synthetic potential of this compound.
Physicochemical Properties and Reactivity Profile
The strategic value of this compound stems from its distinct chemical personality. The aniline amine group is a versatile nucleophile and a handle for a vast array of chemical transformations, while the three electron-donating methoxy groups activate the aromatic ring, influencing its reactivity and the conformation of resulting derivatives.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.21 g/mol |
| CAS Number | 50625-48-4 |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); hydrochloride salt enhances water solubility.[3] |
The vicinal arrangement of the methoxy groups creates a highly electron-rich aromatic system. This has two major consequences for drug design:
-
Modulated Basicity: The electron-donating nature of the methoxy groups increases the electron density on the nitrogen atom, enhancing its nucleophilicity for reactions like acylation and alkylation.
-
Conformational Constraint: The steric bulk of the ortho-methoxy group can influence the rotational freedom around the C-N bond, which can be exploited to lock synthesized molecules into a bioactive conformation.
Caption: Logical relationship between the structural features of this compound and its synthetic utility.
Core Applications in Medicinal Chemistry
Anticancer Drug Design: A Bioisostere for Tubulin Inhibitors
A significant body of research focuses on developing derivatives of this compound as potent anticancer agents that function by inhibiting tubulin polymerization.[3] Tubulin is the protein subunit of microtubules, which are essential for cell division. Disrupting microtubule dynamics is a clinically validated strategy for killing rapidly proliferating cancer cells.
The 2,3,4-trimethoxyphenyl moiety acts as a bioisostere of the 3,4,5-trimethoxyphenyl 'A-ring' found in potent natural tubulin inhibitors like Combretastatin A-4 and Colchicine. This structural mimicry allows derivatives to bind effectively to the colchicine-binding site on β-tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway from drug binding at the colchicine site to cancer cell apoptosis.
Development of Sympatholytic Agents
Research has identified that the this compound scaffold possesses sympatholytic properties, meaning it can interfere with the functioning of the sympathetic nervous system.[2][3] This activity makes it an attractive starting point for designing novel therapeutics for cardiovascular conditions such as hypertension, where sympathetic overactivity is a contributing factor. The precise mechanism is an area of active investigation, but it likely involves interaction with adrenergic receptors or related signaling pathways.
Synthetic Protocols and Methodologies
The following protocols are designed to be robust and reproducible, providing a solid foundation for synthesizing a library of diverse derivatives from this compound.
Protocol 4.1: General Procedure for N-Acylation
Rationale: N-acylation is a fundamental transformation that converts the nucleophilic amine into a stable amide. This is often the first step in building more complex molecules, allowing for the introduction of various side chains and functional groups. The use of a mild base like triethylamine (TEA) is sufficient to scavenge the HCl byproduct without deprotonating the aniline, preventing side reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acyl Chloride or Acid Anhydride (e.g., Acetyl Chloride)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization to yield the final product.
Data Presentation: Example N-Acylation Reactions
| Acylating Agent | Product | Typical Yield |
| Acetyl Chloride | N-(2,3,4-trimethoxyphenyl)acetamide | >90% |
| Benzoyl Chloride | N-(2,3,4-trimethoxyphenyl)benzamide | >85% |
| 4-Nitrobenzoyl Chloride | 4-Nitro-N-(2,3,4-trimethoxyphenyl)benzamide | >88% |
Protocol 4.2: Synthesis of a Quinoline Scaffold via Friedländer Annulation
Rationale: The Friedländer synthesis is a classic and reliable method for constructing quinoline rings, which are prevalent scaffolds in pharmaceuticals. This protocol demonstrates the reaction of the aniline with a β-keto ester. The acid catalyst (p-TsOH) protonates the ketone carbonyl, activating it for nucleophilic attack by the aniline nitrogen, initiating the cyclization and condensation cascade.
Materials:
-
This compound
-
Ethyl Acetoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux reactions
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.
-
Azeotropic Reflux: Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 12-24 hours, monitoring the reaction by TLC.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the substituted quinoline.
Caption: Experimental workflow for the Friedländer Annulation protocol.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically valuable platform for the rational design of novel therapeutics. Its unique electronic and steric properties make it an excellent starting point for creating potent and selective inhibitors of key biological targets, particularly in the fields of oncology and cardiovascular disease. The protocols and insights provided in this guide are intended to equip medicinal chemists with the foundational knowledge and practical methods required to successfully incorporate this privileged scaffold into their drug discovery pipelines, accelerating the journey from concept to candidate.
References
- Note: The following reference list is a consolidated representation based on the provided search results.
-
Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. Available at: [Link]
-
3 4 5-Trimethoxyaniline at Best Prices. IndiaMART. Available at: [Link]
-
3,4,5-Trimethoxyaniline | C9H13NO3. PubChem, National Institutes of Health. Available at: [Link]
-
Method for synthesizing 2,4-dimethoxyaniline. Google Patents. Available at:
-
Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. RSC Publishing. Available at: [Link]
-
Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC, National Institutes of Health. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Tubulin Polymerization Inhibitors from 2,3,4-Trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of potential tubulin polymerization inhibitors utilizing 2,3,4-trimethoxyaniline as a key starting material. The content is structured to offer not only procedural steps but also the scientific rationale behind the methodologies, empowering researchers to adapt and innovate upon these foundational techniques.
Introduction: The Strategic Imperative of Targeting Tubulin in Oncology
The microtubule cytoskeleton, a dynamic network of protein filaments, is fundamental to several critical cellular processes, including cell division, motility, and intracellular transport. Microtubules are polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are vital for the formation and function of the mitotic spindle during cell division. The critical role of microtubule dynamics in cell proliferation makes tubulin a highly attractive and validated target for the development of anticancer therapeutics.[1]
Disruption of tubulin polymerization, either by stabilization or destabilization of microtubules, can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] A significant class of tubulin-destabilizing agents binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3] Many potent inhibitors that bind to this site feature a trimethoxyphenyl (TMP) moiety, which has been identified as a key pharmacophore for high-affinity binding and potent antiproliferative activity.[4] While the 3,4,5-trimethoxyphenyl substitution pattern is the most extensively studied, exploration of other TMP isomers, such as the 2,3,4-trimethoxy substitution, offers opportunities for the discovery of novel compounds with potentially unique pharmacological profiles.
This document focuses on the synthetic pathways to generate tubulin inhibitors from this compound, providing a foundation for the development of new anticancer drug candidates.
Mechanism of Action: Disrupting the Mitotic Machinery
Tubulin polymerization inhibitors derived from trimethoxyphenyl precursors typically exert their anticancer effects by binding to the colchicine site on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The subsequent disruption of microtubule dynamics has profound consequences for the cell, primarily affecting mitosis.
The proposed mechanism of action is as follows:
-
Binding to β-tubulin: The trimethoxyphenyl moiety of the inhibitor binds to the colchicine-binding pocket on β-tubulin.
-
Inhibition of Polymerization: This binding prevents the longitudinal association of tubulin heterodimers, thus inhibiting the formation and elongation of microtubules.
-
Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of a proper mitotic spindle.
-
Cell Cycle Arrest: The cell's mitotic checkpoint is activated, leading to an arrest in the G2/M phase of the cell cycle.[5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Caption: Mechanism of tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 2,3,4-trimethoxyphenyl derivatives are limited, extensive research on analogous 3,4,5-trimethoxyphenyl compounds provides valuable insights that can guide the design of new inhibitors.
-
The Trimethoxyphenyl Moiety: The trimethoxy substitution on one of the phenyl rings is a crucial structural feature for potent antitubulin activity. These methoxy groups are thought to form key hydrogen bonds within the colchicine binding pocket of tubulin.
-
The Linker: The nature of the chemical bridge connecting the trimethoxyphenyl ring to another aromatic system significantly influences activity. Heterocyclic linkers such as benzo[b]furans, triazolopyrimidines, and tetrahydrothieno[c]pyridines have been shown to produce highly potent inhibitors.[3][5][6]
-
The Second Aromatic Ring: The substitutions on the second aromatic ring (Ring B) can be modulated to fine-tune the compound's activity, solubility, and metabolic stability. Electron-donating or electron-withdrawing groups at specific positions can enhance antiproliferative effects.
Exemplary Synthesis of a Tetrahydrothieno[2,3-c]pyridine-based Tubulin Inhibitor
The following protocol is adapted from a published synthesis of 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which have demonstrated potent tubulin polymerization inhibitory activity.[5] This adapted protocol proposes the use of this compound as a starting material.
Disclaimer: This proposed synthetic route is based on analogous compounds and may require optimization of reaction conditions, purification methods, and reagent stoichiometry for the 2,3,4-trimethoxy isomer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Meerwein Arylation of 2,3,4-Trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Harnessing the Power of the Meerwein Arylation for Complex Molecule Synthesis
The Meerwein arylation stands as a powerful and versatile tool in the synthetic organic chemist's arsenal for the formation of carbon-carbon bonds. First described by Hans Meerwein in 1939, this reaction involves the addition of an aryl radical, generated from an aryldiazonium salt, to an electron-poor alkene.[1][2] This process offers a direct method for the arylation of olefins, providing access to a diverse range of functionalized molecules that are pivotal in pharmaceutical and materials science research.[3][4]
This application note provides a detailed protocol and in-depth scientific insights for conducting the Meerwein arylation reaction using 2,3,4-trimethoxyaniline as the aryl source. The presence of multiple electron-donating methoxy groups on the aniline ring presents unique challenges and opportunities in this reaction, which will be thoroughly discussed. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer expert advice on troubleshooting and optimization.
Mechanistic Insights: A Tale of Radicals and Electron Transfer
The Meerwein arylation proceeds through a multi-step radical mechanism. A comprehensive understanding of this pathway is crucial for rationalizing the experimental parameters and for troubleshooting unforeseen challenges.
The reaction is initiated by the diazotization of the primary aromatic amine, in this case, this compound. In the presence of a strong acid and a nitrite source (typically sodium nitrite), the amine is converted into a highly reactive aryldiazonium salt.[5][6] The low temperatures required for this step are critical to prevent the premature decomposition of the unstable diazonium salt.
The core of the Meerwein arylation is the generation of an aryl radical . This is typically achieved through a single-electron transfer (SET) from a catalytic amount of a metal salt, most commonly a copper(I) or copper(II) species.[7][8] The aryldiazonium salt is reduced, leading to the extrusion of dinitrogen gas and the formation of the highly reactive aryl radical.
This aryl radical then adds to an electron-deficient alkene , such as an acrylate, styrene, or acrylonitrile derivative. This addition forms a new carbon-centered radical intermediate. The fate of this radical determines the final product structure. In a classic Meerwein arylation, this radical is oxidized by a copper(II) species, and the resulting carbocation is trapped by a nucleophile present in the reaction mixture (often the counter-ion of the diazonium salt or the solvent). Subsequent elimination of a proton yields the final arylated alkene product.
Figure 1: Generalized workflow of the Meerwein arylation reaction, beginning with the diazotization of an aniline derivative.
The Challenge of Electron-Rich Anilines
The use of highly electron-rich anilines like this compound introduces specific considerations. The electron-donating methoxy groups increase the electron density on the aromatic ring, which can affect both the diazotization step and the stability and reactivity of the resulting diazonium salt. While electron-donating groups can sometimes be problematic in conventional Meerwein arylations, careful control of the reaction conditions can lead to successful outcomes.[4]
Detailed Experimental Protocol
This protocol is a robust starting point for the Meerwein arylation of this compound with a generic electron-deficient alkene (e.g., methyl acrylate). Researchers should consider this a foundational method, with the understanding that optimization may be necessary for different alkene substrates.
Part A: Diazotization of this compound
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Aniline Salt Solution: In the three-necked flask, dissolve this compound (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq). Stir the mixture until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slow Addition: Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution via the dropping funnel. The addition should be slow enough to maintain the temperature below 5 °C. Vigorous stirring is essential during this step.
-
Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution of the 2,3,4-trimethoxybenzenediazonium chloride is used immediately in the next step.
Part B: Meerwein Arylation Reaction
Materials and Reagents:
-
The freshly prepared 2,3,4-trimethoxybenzenediazonium chloride solution
-
Electron-deficient alkene (e.g., methyl acrylate, 1.2 eq)
-
Copper(II) Chloride (CuCl₂, 0.1 - 0.2 eq)
-
Acetone or Acetonitrile (solvent)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Large beaker or flask to accommodate the reaction mixture and potential foaming
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a large beaker, dissolve the electron-deficient alkene (1.2 eq) and copper(II) chloride (0.1 - 0.2 eq) in acetone or acetonitrile.
-
Addition of Diazonium Salt: Slowly and carefully add the freshly prepared, cold diazonium salt solution to the alkene solution. The addition should be done in portions to control the evolution of nitrogen gas. The reaction is often exothermic, and cooling with an ice bath may be necessary to maintain a moderate temperature (typically room temperature to 40 °C).
-
Reaction Progress: Stir the reaction mixture vigorously. The reaction is typically complete when the evolution of nitrogen gas ceases, which can take from a few hours to overnight. The color of the reaction mixture may also change.
-
Workup: Once the reaction is complete, pour the mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure arylated product.
| Parameter | Recommended Range | Rationale |
| Temperature (Diazotization) | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt. |
| Equivalents of Acid | 2.5 - 3.5 eq | Ensures complete formation of the aniline salt and provides the acidic medium for diazotization. |
| Equivalents of NaNO₂ | 1.05 - 1.2 eq | A slight excess ensures complete conversion of the aniline. |
| Catalyst Loading (CuCl₂) | 10 - 20 mol% | Catalyzes the formation of the aryl radical. Higher loading may be needed for less reactive substrates. |
| Alkene Stoichiometry | 1.1 - 1.5 eq | A slight excess of the alkene drives the reaction to completion. |
| Reaction Temperature (Arylation) | Room Temperature to 50 °C | Balances reaction rate with the stability of the diazonium salt. |
| Solvent | Acetone, Acetonitrile | Common polar aprotic solvents that are generally suitable for the Meerwein arylation. |
Troubleshooting and Optimization
Even with a well-defined protocol, challenges can arise. The following provides a logical framework for addressing common issues.
Figure 2: A troubleshooting workflow for the Meerwein arylation reaction.
Characterization of Products
The successful synthesis of the arylated product should be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the regiochemistry of the arylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the final product.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.
Conclusion
The Meerwein arylation of this compound provides a valuable pathway for the synthesis of highly functionalized aromatic compounds. While the electron-rich nature of the starting material requires careful control over the reaction conditions, the protocol outlined in this application note serves as a comprehensive guide for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively leverage this powerful reaction to advance their research in drug discovery and materials science.
References
-
Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions. Nature.[Link]
-
The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light. ResearchGate.[Link]
-
Meerwein arylation. Wikipedia.[Link]
-
Meerwein-type Bromoarylation with Arylthianthrenium Salts. National Center for Biotechnology Information.[Link]
-
Recent Advances in Meerwein Arylation Chemistry. ResearchGate.[Link]
-
The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light. PubMed.[Link]
-
Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives. ACS Publications.[Link]
-
Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions.[Link]
-
Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts. National Center for Biotechnology Information.[Link]
-
Diazotisation. Organic Chemistry Portal.[Link]
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications.[Link]
-
The diazotization process. (a) The reaction of aniline (or other aryl...). ResearchGate.[Link]
-
Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research.[Link]
Sources
- 1. The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 3. Meerwein Arylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed alkene arylation with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Trimethoxyaniline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2,3,4-Trimethoxyaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, troubleshoot specific experimental issues, and answer frequently asked questions to improve your yield and purity.
Overview of a Common Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A prevalent and logical route begins with pyrogallol, proceeding through methylation, formylation, oxidation, amidation, and finally a Hofmann rearrangement. Each step presents unique challenges and opportunities for yield optimization.
Caption: General workflow for the synthesis of this compound from pyrogallol.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis. The causality behind each recommendation is explained to build a foundational understanding.
Issue 1: Low Yield in the Initial Methylation Step
Question: I am getting a low yield of 1,2,3-Trimethoxybenzene from pyrogallol, and my crude product shows multiple spots on TLC. What is going wrong?
Answer: This is a common issue stemming from incomplete methylation or side reactions. Let's break down the causes and solutions.
-
Causality: The three hydroxyl groups on pyrogallol have different acidities and steric hindrances. Incomplete reaction leads to a mixture of mono-, di-, and tri-methylated products. The methylating agent, often dimethyl sulfate (DMS) or dimethyl carbonate (DMC), is highly reactive and requires stoichiometric precision and careful temperature control. An insufficient amount of base (e.g., NaOH) will prevent complete deprotonation of all three hydroxyl groups, halting the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure you are using a sufficient excess of both the methylating agent and the base. For DMS, a molar ratio of at least 3.3 equivalents per equivalent of pyrogallol is recommended to drive the reaction to completion. The base should be in sufficient quantity to neutralize the acidic protons from all three hydroxyl groups and any acidic byproducts.
-
Control Reaction Temperature: The methylation reaction is exothermic. Runaway temperatures can lead to undesired side reactions. It is advisable to maintain the reaction temperature between 30-60°C.[1] Consider adding the methylating agent dropwise to a cooled solution of pyrogallol and base to manage the exotherm.
-
Consider Alternative Reagents: While dimethyl sulfate is effective, dimethyl carbonate (DMC) is considered a "greener" and less hazardous alternative.[2][3] Using DMC with an ionic liquid catalyst can achieve very high yields (up to 92%) for the methylation step.[3]
-
Analyze Your Byproducts: Use GC-MS or ¹H NMR to identify the impurities. The presence of 1,2-dimethoxy-3-hydroxybenzene or other partially methylated species confirms an incomplete reaction, pointing directly to issues with stoichiometry or reaction time.
-
Issue 2: The Hofmann Rearrangement is Failing or Giving Poor Yield
Question: My final Hofmann rearrangement step from 2,3,4-Trimethoxybenzamide to this compound is not working. I'm either recovering my starting material or getting a complex mixture of products. How can I fix this?
Answer: The Hofmann rearrangement is a powerful but sensitive transformation. Success hinges on the precise formation of the N-bromoamide intermediate and its subsequent rearrangement. Failure typically points to reagent quality, temperature control, or side reactions involving the isocyanate intermediate.
-
Causality: The reaction proceeds by treating a primary amide with bromine (or an N-bromo source) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine. Key failure points include the degradation of the hypobromite reagent, insufficient base to promote the rearrangement, or undesired reactions of the highly electrophilic isocyanate intermediate.
-
Troubleshooting Flowchart:
Caption: Decision-making workflow for troubleshooting the Hofmann rearrangement step.
-
Detailed Protocol Insights:
-
Reagent Preparation: The sodium hypobromite (NaOBr) solution should be prepared fresh by adding bromine dropwise to a cold (0-5°C) and concentrated solution of sodium hydroxide. This solution is not stable and should be used immediately.
-
Temperature is Critical: The initial reaction of the amide with NaOBr to form the N-bromoamide is typically performed at low temperatures (0-10°C) to prevent side reactions. The subsequent rearrangement to the isocyanate requires gentle heating. A literature procedure for a similar compound, 3,4,5-trimethoxybenzamide, specifies a rearrangement temperature of 40°C followed by a decarboxylation step at 85°C.[4]
-
Preventing Urea Formation: The isocyanate intermediate can react with the newly formed aniline product to create a symmetrical urea byproduct, which is a common and difficult-to-remove impurity. This is often caused by localized high concentrations of the product. Ensure vigorous stirring during the hydrolysis step to quickly convert the isocyanate to the desired amine.
-
Issue 3: My Final Product is Contaminated with an Isomeric Impurity
Question: My final this compound product appears to be contaminated with an isomer that I cannot easily remove by recrystallization. Where is this coming from?
Answer: Isomeric impurities are almost always introduced during steps that involve electrophilic aromatic substitution on the trimethoxybenzene ring. The Vilsmeier-Haack formylation or a bromination step are the most likely culprits.
-
Causality: The three methoxy groups on the 1,2,3-trimethoxybenzene ring are all ortho-, para-directing. While the 4-position is the most sterically accessible and electronically favorable for substitution, substitution can also occur at the 6-position, leading to the formation of a 2,3,6-trimethoxy-substituted intermediate. This isomeric intermediate will then carry through the subsequent reaction steps, resulting in an isomeric aniline in your final product.
-
Mitigation Strategies:
-
Optimize the Substitution Reaction: Carefully control the temperature of the formylation or bromination reaction. Lower temperatures often favor the thermodynamically preferred product and can increase regioselectivity.
-
Purify the Intermediate: Do not carry crude material from the substitution step forward. The intermediate (e.g., 2,3,4-trimethoxybenzaldehyde or its bromo-analogue) is often easier to purify than the final aniline. Use column chromatography or fractional crystallization to isolate the desired 2,3,4-isomer before proceeding. A patent for the synthesis of 2,3,4-trimethoxybenzaldehyde reports a product purity of over 99% after distillation and crystallization, which is a critical quality control point.[1]
-
Characterize Thoroughly: Use ¹H NMR to analyze the aromatic region of your intermediate. The coupling patterns and chemical shifts for the 2,3,4-isomer will be distinct from the 2,3,6-isomer, allowing you to quantify the isomeric ratio and assess the effectiveness of your purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing this synthesis? A1: Several reagents in this synthesis require careful handling.
-
Dimethyl Sulfate (DMS): Highly toxic, a suspected carcinogen, and readily absorbed through the skin. All manipulations must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves.
-
Bromine (Br₂): Highly corrosive and toxic upon inhalation. It should be handled in a fume hood, and a neutralizing agent (e.g., sodium thiosulfate solution) should be kept nearby for spills.
-
Strong Acids/Bases: Reagents like NaOH, SOCl₂, and phosphorus oxychloride are corrosive.[1]
-
General Handling: Aniline derivatives themselves can be toxic and should be handled with care to avoid skin contact and inhalation.[5][6][7] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
System Selection: A typical mobile phase for these intermediates is a mixture of hexane and ethyl acetate. You will need to adjust the ratio for each step to achieve good separation (Rf values between 0.2 and 0.5).
-
Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic rings are chromophoric. Staining with potassium permanganate can also be effective, as it reacts with many of the functional groups present.
-
Confirmation: For critical steps, pull a small aliquot from the reaction, perform a workup, and analyze by GC-MS or LC-MS to confirm the identity of the product and the disappearance of starting material.
Q3: Can I use a different rearrangement reaction instead of the Hofmann? A3: Yes, the Curtius or Schmidt rearrangements are viable alternatives for converting the carboxylic acid intermediate to the aniline.
-
Curtius Rearrangement: Involves converting the 2,3,4-trimethoxybenzoic acid to an acyl azide (e.g., via the acid chloride and sodium azide), which then rearranges to the isocyanate upon heating.
-
Schmidt Reaction: A one-pot reaction that treats the carboxylic acid directly with hydrazoic acid (HN₃) under acidic conditions.
-
Considerations: While these methods avoid the use of elemental bromine, they introduce other hazards, namely the use of potentially explosive azides. The choice of method depends on your laboratory's capabilities, safety protocols, and the desired scale of the reaction. The Hofmann rearrangement often remains the most common choice in literature for this class of transformation.[4]
Data Summary Table
The following table provides representative reaction conditions for key steps, synthesized from various literature sources. These should be considered starting points for your optimization.
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Methylation | Pyrogallol, Dimethyl Carbonate, Ionic Liquid | None | 160-180°C | ~92% | [3] |
| Formylation | 1,2,3-Trimethoxybenzene, POCl₃, DMF | Dichloromethane | 70-80°C | ~73% (overall) | [1] |
| Oxidation | 2,3,4-Trimethoxybenzaldehyde, KMnO₄ | Water/Base | 40-80°C | High | [8] |
| Amidation | 2,3,4-Trimethoxybenzoic acid, SOCl₂, NH₄OH | Toluene, Water | 0°C to reflux | >85% | Generic Method |
| Hofmann Rearrangement | 2,3,4-Trimethoxybenzamide, Br₂, NaOH | Water | 0°C to 85°C | ~67% | [4] |
References
-
Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde. (n.d.). Google Patents.
-
3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound. (n.d.). IndiaMART. Retrieved January 22, 2026, from [Link]
- CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid. (n.d.). Google Patents.
-
2,4,5-Trimethoxyaniline | C9H13NO3. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- CN101265183A - Method for preparing 2,3,4-trimethoxybenzoic acid. (n.d.). Google Patents.
-
Viveiros, M., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Molecules. Retrieved January 22, 2026, from [Link]
-
New synthesis process for 2,3,4-trimethoxybenzoic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- CN1800143A - 2,4,6-trimethylaniline synthesis method. (n.d.). Google Patents.
-
3,4,5-Trimethoxyaniline | C9H13NO3. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents. (n.d.). Google Patents.
Sources
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound [maksons.co.in]
- 6. 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101265183A - Method for preparing 2,3,4-trimethoxybenzoic acid - Google Patents [patents.google.com]
Technical Support Guide: Purification of Crude 2,3,4-Trimethoxyaniline by Crystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 2,3,4-Trimethoxyaniline. As a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals, achieving high purity is paramount.[1][2] Crystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[3] This document provides not only a detailed experimental protocol but also an in-depth troubleshooting guide and frequently asked questions to address common challenges encountered in the laboratory.
Section 1: Foundational Principles of Crystallization
Crystallization is a solid-liquid separation technique where a solid compound is purified by precipitating it from a saturated solution. The underlying principle is that the solubility of most solids in a solvent increases with temperature.
The Ideal Crystallization Solvent: The success of any crystallization procedure hinges on the appropriate selection of a solvent. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the crude this compound at or near the solvent's boiling point.[4]
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.[4]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[4]
-
Chemical Inertness: The solvent must not react with the this compound.[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[3][4]
For aromatic amines like this compound, moderately polar solvents such as ethanol, methanol, or isopropanol are often excellent starting points. In cases where a single solvent does not provide the desired solubility profile, a mixed-solvent system (e.g., ethanol-water, toluene-heptane) can be employed.[5][6]
Section 2: Standard Operating Protocol for Crystallization
This protocol provides a robust starting point for the purification of this compound. Researchers should consider this a baseline and may need to optimize parameters based on the specific impurity profile of their crude material.
Experimental Workflow Diagram
Caption: Decision-making diagram for troubleshooting common crystallization problems.
Q: My compound formed oily droplets instead of solid crystals. What is "oiling out" and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. [7]This happens when the temperature of the solution is higher than the melting point of the compound at that specific concentration. [7][8]It is particularly problematic because the oil droplets are often less selective than a crystal lattice and can trap impurities, defeating the purpose of crystallization. [7]
-
Underlying Causes:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out. [7][9] 2. Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature that is still above the compound's melting point.
-
Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute. [10]
-
-
Solutions:
-
Reheat and Dilute: The most effective solution is to reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. [7] 2. Ensure Slow Cooling: Allow the newly diluted solution to cool much more slowly. Insulate the flask by placing it on a cork ring and covering it. This gives the molecules time to orient themselves into a crystal lattice at a temperature below the melting point. [7] 3. Lower the Solution Temperature: If using a mixed-solvent system, you can try adding a bit more of the "insoluble" or anti-solvent before cooling to induce crystallization at a lower temperature.
-
Q: The solution has cooled completely, but no crystals have formed. What should I do?
A: The absence of crystals indicates that the solution is stable and supersaturated but lacks a point of nucleation to initiate crystal growth.
-
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. The seed crystal will act as a template for further crystal growth.
-
Increase Concentration: It is possible that too much solvent was added. Gently heat the solution and boil off a portion of the solvent to increase the concentration. [7]Then, allow it to cool again.
-
Flash Freeze: As a last resort, briefly placing the flask in a dry ice/acetone bath can sometimes shock the system into producing crystals. However, this often leads to the formation of very small, less pure crystals.
-
Q: My product crystallized almost instantly into a fine powder as soon as I removed it from the heat. Is this a problem?
A: Yes, this is often referred to as "crashing out" and is undesirable. Very rapid crystallization tends to trap impurities and solvent within the crystal lattice, resulting in a lower purity product. [7]
-
Underlying Cause: The solution was likely too concentrated, or it cooled far too quickly. [7]
-
Solution:
-
Place the flask back on the heat source.
-
Add more hot solvent until the solid completely redissolves.
-
Add a slight excess of solvent (an additional 5-10% by volume) to ensure the solution is not oversaturated.
-
Follow the slow cooling procedure described in the protocol, ensuring the flask is insulated. [7]
-
Q: My final yield of purified crystals is very low. How can I improve recovery?
A: A low yield is typically caused by one of two issues: using an excessive amount of solvent or incomplete crystallization.
-
Solutions:
-
Use the Minimum Solvent: During the dissolution step, be patient and add the hot solvent in small portions, waiting for the solid to dissolve before adding more. This prevents using a large excess.
-
Ensure Complete Cooling: Make sure the flask has been thoroughly cooled in an ice bath for an adequate amount of time (at least 30 minutes) before filtration. A significant amount of product may still be dissolved in the solution at room temperature.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate). You can often recover more product by boiling off a portion of the solvent from the filtrate and repeating the cooling process. Note that this "second crop" of crystals may be less pure than the first.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound? A: this compound, like many aniline derivatives, should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. [11]Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. [11][12][13]Avoid inhalation of dust and prevent skin and eye contact. [11] Q2: How do I know if my product is pure after one crystallization? A: The most common and immediate method is to measure the melting point. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. Impure compounds exhibit a depressed and broad melting point range. For 3,4,5-trimethoxyaniline, a close analog, the melting point is 110-113 °C. [14]You can also use thin-layer chromatography (TLC) to check for the presence of impurities by comparing the crude material to the crystallized product.
Q3: Can I use a mixed-solvent system? If so, how do I perform it correctly? A: Yes, a mixed-solvent system is an excellent technique when no single solvent is ideal. [15]For this compound, an ethanol/water or toluene/heptane system could be effective. The procedure involves dissolving the crude solid in the minimum amount of the hot "soluble" solvent (e.g., ethanol). Then, the "insoluble" anti-solvent (e.g., water) is added dropwise to the hot solution until it just begins to turn cloudy (the cloud point). [15][16]A few drops of the hot soluble solvent are then added to redissolve the precipitate and make the solution clear again. The solution is then cooled slowly as usual. [15] Q4: My purified crystals are still slightly colored. What can I do? A: Persistent color is often due to highly conjugated, colored byproducts that are present in small quantities and co-crystallize with your product. To remove this color, you can perform the crystallization again, but this time include a decolorizing charcoal step. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
References
-
IndiaMART. 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem, National Institutes of Health. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285. [Link]
-
ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. [Link]
-
PubChem, National Institutes of Health. 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. 3.6D: Mixed Solvent Crystallization. (2022-04-07). [Link]
-
National Institutes of Health. (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014-08-04). [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. (2022-04-07). [Link]
-
Crystallization Expertise Center. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024-12-25). [Link]
-
Reddit. Recrystallization (help meeeeee). [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). [Link]
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]
- Google Patents.
-
University of California, Irvine. Crystallization. [Link]
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization? (2014-06-30). [Link]
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- 3. mt.com [mt.com]
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- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Identifying common impurities in 2,3,4-Trimethoxyaniline synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,3,4-Trimethoxyaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this important intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.
Common Synthesis Pathway
The most prevalent synthetic route to this compound is a multi-step process beginning with a simple precursor like pyrogallol. The pathway involves three key transformations: methylation, nitration, and reduction. Each step presents a unique set of challenges and potential for impurity formation. Understanding the flow of this synthesis is the first step in effective troubleshooting.
Caption: Synthetic pathway of this compound and points of impurity formation.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Q1: My final product has a pink, brown, or grey discoloration, even after purification. What is the cause?
A1: Root Cause Analysis & Mechanism
This is the most common issue encountered with anilines. The discoloration is almost always due to the formation of highly colored oxidation products. Anilines, particularly those with electron-donating methoxy groups, are highly susceptible to air oxidation. The amino group can be oxidized to form radical cations, which then undergo complex coupling reactions to form dimers and polymers. Initial oxidation products can include quinone-imine structures, which are highly conjugated and absorb visible light.[1]
Troubleshooting and Mitigation:
-
Inert Atmosphere: Handle the final product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during drying and packaging.
-
Storage: Store the purified this compound in a dark, cold (2-8 °C) place, preferably under an inert atmosphere.[2]
-
Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant, although this may not be suitable if the material is for subsequent reaction.
-
Purification: If discoloration is severe, it may be necessary to re-purify the material. A quick charcoal treatment followed by recrystallization can sometimes remove colored impurities.
Q2: My HPLC/GC analysis shows a significant peak corresponding to the 2,3,4-trimethoxynitrobenzene starting material. How can I improve the reduction step?
A2: Root Cause Analysis & Mechanism
The presence of the nitro-intermediate indicates an incomplete reduction reaction. Catalytic hydrogenation, while clean, can be sensitive to catalyst activity and reaction conditions.[3][4] Metal-acid reductions (like Sn/HCl) are robust but can also be incomplete if stoichiometry or reaction time is insufficient.
Troubleshooting and Mitigation:
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni):
-
Catalyst Activity: Ensure your catalyst is fresh and active. If it has been opened for a while, it may be poisoned. Consider using a fresh batch.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Pressure: Increase the hydrogen pressure. If you are running at atmospheric pressure, switch to a Parr shaker or autoclave to run at 50-100 psi.
-
Reaction Time: Extend the reaction time and monitor by TLC or GC until the starting material spot/peak has completely disappeared.
-
-
Metal-Acid Reduction (e.g., Sn/HCl, Fe/HCl):
-
Stoichiometry: Ensure you are using a sufficient molar excess of the metal reductant.
-
Activation: The metal surface may be passivated. Briefly activating the metal (e.g., with dilute HCl) before adding the nitro compound can improve reaction rates.
-
Temperature: Ensure the reaction is maintained at the optimal temperature (often reflux) to drive it to completion.
-
Q3: I see unexpected, often colored, high molecular weight peaks in my MS analysis (M+ > 400). What are they?
A3: Root Cause Analysis & Mechanism
These high molecular weight species are likely azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) coupling byproducts. The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[5]
Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂
If reaction conditions are not optimal, these highly reactive intermediates can condense with each other:
-
Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy compound)
-
Ar-NHOH + Ar-NHOH → Ar-N=N-Ar (Azo compound, via oxidation)
These molecules are highly conjugated and typically intensely colored (yellow, orange, red), contributing to product discoloration.
Troubleshooting and Mitigation:
-
Control Reaction Conditions: Ensure efficient stirring and controlled addition of reagents to avoid localized high concentrations of intermediates.
-
Choice of Reductant: Catalytic hydrogenation is often cleaner and less prone to these side reactions than some chemical reductants.
-
pH Control: In some reduction systems, maintaining an acidic pH can favor the complete reduction to the amine over condensation reactions.
-
Purification: These larger, less polar molecules can often be separated from the desired aniline by column chromatography or careful recrystallization.
Q4: My NMR shows unexpected aromatic signals, and my GC-MS indicates an isomer of my product. What went wrong?
A4: Root Cause Analysis & Mechanism
This points to a lack of regioselectivity during the nitration of 1,2,3-trimethoxybenzene. The three methoxy groups are all ortho, para-directing. While the 4-position is the most activated and least sterically hindered, nitration can potentially occur at other positions, leading to isomeric impurities like 2,3,6-trimethoxynitrobenzene.[6] These isomers will then be carried through the reduction step. Separating positional isomers can be extremely difficult.[7]
Troubleshooting and Mitigation:
-
Control Nitration Temperature: Keep the nitration reaction cold (typically 0 to 5 °C). Higher temperatures can reduce selectivity.
-
Slow Reagent Addition: Add the nitrating agent (e.g., nitric acid or a nitrating mixture) slowly and dropwise to the substrate solution to avoid localized overheating and side reactions.
-
Choice of Nitrating Agent: Milder nitrating agents may provide better selectivity, though potentially at the cost of reaction rate.
-
Purify the Intermediate: It is far easier to purify the isomeric nitro compounds before reduction than it is to separate the final anilines. Recrystallize the 2,3,4-trimethoxynitrobenzene intermediate until it is isomerically pure by HPLC or GC before proceeding to the reduction step.
Summary of Common Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin (Synthesis Step) | Recommended Analytical Method |
| 2,3-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | Incomplete Methylation (Step 1) | GC-MS, HPLC, ¹H NMR |
| Unreacted Pyrogallol | C₆H₆O₃ | 126.11 | Incomplete Methylation (Step 1) | HPLC, TLC |
| Isomeric Nitro Cpds. | C₉H₁₁NO₅ | 213.19 | Poor Selectivity in Nitration (Step 2) | GC-MS, HPLC |
| 2,3,4-Trimethoxynitrobenzene | C₉H₁₁NO₅ | 213.19 | Incomplete Reduction (Step 3) | GC-MS, HPLC, TLC |
| Azoxy/Azo Compounds | C₁₈H₂₂N₂O₇ / C₁₈H₂₂N₂O₆ | 378.38 / 362.38 | Side reaction in Reduction (Step 3) | LC-MS, HPLC-DAD |
| Quinone-imine/Polymers | Variable | > 200 | Oxidation of Final Product | GPC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
2,3,4-Trimethoxynitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Ethanol or Ethyl Acetate (as solvent)
-
Hydrogen gas source
-
Celite™ or other filter aid
Procedure:
-
Setup: Charge a hydrogenation vessel (e.g., a Parr shaker flask) with 2,3,4-Trimethoxynitrobenzene and the solvent (approx. 10-20 mL per gram of substrate).
-
Inerting: Add the Pd/C catalyst under a stream of nitrogen. Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (repeat 3 times). Then, evacuate and introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring or shaking. The reaction is often exothermic, and some initial warming may be observed. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Monitoring: To check for completion, carefully vent the vessel, take a small aliquot, filter it through a syringe filter, and analyze by TLC or GC-MS to confirm the absence of starting material.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. Caution: Do not allow the catalyst pad to dry out on the filter, as it can become pyrophoric. Quench the filter cake with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical and may require screening. A mixed solvent system like Ethanol/Water or Toluene/Heptane is often effective for anilines.[8][9]
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the aniline is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (1-2% by weight), keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 30-60 minutes to maximize product recovery.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. To minimize oxidation, a vacuum oven with a nitrogen bleed is ideal.
References
-
Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate.[Link]
- Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
- Synthesis process of 1,2,3-trimethoxy benzene.
-
Preparation of 1,2,3-trimethoxybenzene. PrepChem.com.[Link]
-
Synthesis of 2,4,5-trimethoxy aniline. PrepChem.com.[Link]
-
3,4,5-Trimethoxyaniline. PubChem, National Institutes of Health.[Link]
-
Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. ResearchGate.[Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications, Organic Letters.[Link]
-
Mechanistic aspects of the reduction of 2,4,6-trimethyl-2. RSC Publishing.[Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.[Link]
-
Nitration of 1,3,5-Trimethoxybenzene. ResearchGate.[Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. chemrxiv.org.[Link]
-
Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. ResearchGate.[Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate.[Link]
- Aniline purification method.
-
Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. ChemRxiv.[Link]
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing.[Link]
-
Reduction of nitro compounds. Wikipedia.[Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. United States Environmental Protection Agency.[Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.[Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.[Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. eurekaselect.com.[Link]
-
Purification: How To. University of Rochester, Department of Chemistry.[Link]
- Method for synthesizing 2,4-dimethoxyaniline.
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.[Link]
-
Applications of 1,3,5-trimethoxybenzene as a derivatizing agent... The Royal Society of Chemistry.[Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health, PubMed Central.[Link]
-
2,4,5-Trimethoxyaniline. PubChem, National Institutes of Health.[Link]
-
Benzene. Wikipedia.[Link]
-
Recrystallization: Figure 1. Structure of Aniline. Scribd.[Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics... Frontiers.[Link]
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- 9. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Side Reactions in Aniline Methylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for aniline methylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. As a Senior Application Scientist, I understand that achieving high selectivity in aniline methylation can be challenging. This resource provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.
Introduction: The Challenge of Selective Aniline Methylation
N-methylated anilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, the seemingly straightforward addition of a methyl group to aniline is often complicated by competing side reactions. The two most common challenges are over-methylation, leading to the formation of N,N-dimethylaniline, and C-alkylation, where the methyl group is appended to the aromatic ring. This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: My reaction is producing a significant amount of N,N-dimethylaniline. How can I improve selectivity for the mono-methylated product?
This is the most common issue in aniline methylation. The root cause lies in the electronic properties of the molecules involved.
Q1.1: Why is N,N-dimethylation so prevalent?
The primary reason for over-methylation is that the desired product, N-methylaniline, is often more nucleophilic and basic than the starting material, aniline.[1][2] The electron-donating methyl group on the nitrogen atom in N-methylaniline increases the electron density on the nitrogen, making its lone pair more available to attack the methylating agent.[1] This increased reactivity means that as soon as N-methylaniline is formed, it can effectively compete with the remaining aniline for the methylating agent, leading to the formation of N,N-dimethylaniline.
To quantify this, we can compare the pKa values of the conjugate acids of these amines. A higher pKa indicates a stronger base.
| Compound | pKa of Conjugate Acid |
| Aniline | ~4.6[1] |
| N-Methylaniline | ~4.85[1] |
The higher pKa of the N-methylanilinium ion indicates that N-methylaniline is a stronger base than aniline, which correlates with its increased nucleophilicity in this context.
Troubleshooting Strategies for N,N-dimethylation:
Strategy 1: Adjust the Stoichiometry
A simple, yet effective, method to favor mono-alkylation is to use a significant excess of aniline relative to the methylating agent.[3] This ensures that the methylating agent is more likely to encounter an aniline molecule than the N-methylaniline product. A starting point is to use a 3:1 molar ratio of aniline to the alkylating agent.[3]
Strategy 2: Choose a "Greener" and Less Reactive Methylating Agent
Highly reactive methylating agents like methyl iodide (CH₃I) can be difficult to control. Consider using dimethyl carbonate (DMC), which is a less toxic and more environmentally friendly alternative.[4] DMC's lower reactivity allows for better control over the reaction, and it has been shown to be highly selective for mono-N-methylation, especially when used with zeolite catalysts.[5] It is believed that DMC can reversibly form a carbamate intermediate with aniline, which then undergoes methylation. This in-situ protection mechanism helps to prevent over-methylation.[5][6]
Strategy 3: Optimize the Base
The choice of base is critical for controlling selectivity.
-
Weak Bases: Using weaker bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[7] Strong bases can deprotonate the N-methylaniline product more effectively, increasing its nucleophilicity and promoting the formation of the dimethylated product.
-
Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. Their bulkiness can disfavor the approach to the more sterically crowded N-methylaniline.
Strategy 4: Control the Reaction Temperature
Higher temperatures often lead to an increase in the rate of all reactions, including the undesired N,N-dimethylation.[8] It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal time to stop the reaction before significant over-methylation occurs.
Issue 2: I am observing C-alkylation (ring methylation) products (toluidines) in my reaction mixture. What is causing this and how can I prevent it?
C-alkylation is a form of Friedel-Crafts alkylation and is typically promoted by acidic conditions.
Q2.1: What is the mechanism of C-alkylation in aniline methylation?
C-alkylation of aniline is often catalyzed by Lewis or Brønsted acids.[8] Under acidic conditions, the methylating agent can generate a carbocation or a carbocation-like species, which is a powerful electrophile. While the amino group of aniline is an activating, ortho-, para-director for electrophilic aromatic substitution, the reaction conditions can lead to C-alkylation.
Interestingly, studies on zeolite catalysts have shown that C-alkylated products like toluidines can be formed through the isomerization of N-methylanilinium ions, which are produced on acidic zeolites, rather than by direct electrophilic attack on the aniline ring.[9] This suggests that initial N-methylation can be a precursor to C-methylation under certain acidic conditions.
Troubleshooting Strategies for C-Alkylation:
Strategy 1: Avoid Strong Lewis Acid Catalysts
Traditional Friedel-Crafts catalysts like AlCl₃ are generally unsuitable for the alkylation of anilines.[10] The lone pair on the aniline's nitrogen atom coordinates strongly with the Lewis acid, forming a complex that deactivates the ring towards electrophilic substitution.[10] If your catalytic system has strong Lewis acidic character, consider alternatives.
Strategy 2: Control the Acidity of Your Catalyst and Reaction Medium
If you are using a solid acid catalyst like a zeolite, the acidity of the catalyst is a key parameter. Catalysts with moderate to weak acid sites are generally sufficient for N-alkylation, while strong acid sites are often responsible for C-alkylation.[8] Consider using a zeolite with a higher silica-to-alumina ratio to reduce the number of strong Brønsted acid sites. Alternatively, basic zeolites can be employed to favor N-alkylation.[9]
Strategy 3: Solvent Choice
The choice of solvent can influence the reaction pathway. Non-polar solvents may favor N-alkylation, while polar protic solvents can, in some systems, promote C-alkylation by stabilizing charged intermediates.[6] A study on the alkylation of arylamines found that toluene favored N-alkylation, while a polar protic solvent like hexafluoroisopropanol (HFIP) was essential for para-C-alkylation.[6]
Issue 3: My reaction is slow and gives a low yield, and I'm also seeing some dark-colored impurities. What could be the problem?
Slow reaction rates and the formation of colored impurities can be indicative of several issues, including potential oxidation of the aniline.
Q3.1: Could my aniline be oxidizing?
Yes, anilines are susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal catalysts and atmospheric oxygen.[11] The amino group makes the aromatic ring electron-rich and thus prone to oxidation.[12] This can lead to the formation of colored byproducts such as nitrobenzene, benzoquinones, and polymeric aniline species, which can appear as dark brown or black tars.[11][12]
Troubleshooting Strategies for Low Yield and Oxidation:
Strategy 1: Work Under an Inert Atmosphere
To prevent oxidation, it is highly recommended to perform the reaction under an inert atmosphere of nitrogen or argon.[12][13] This is particularly important for reactions run at higher temperatures or for extended periods.
Strategy 2: Degas Your Solvents
Solvents can contain dissolved oxygen which can contribute to the oxidation of aniline. Degassing your solvents prior to use by sparging with an inert gas or by a freeze-pump-thaw method can help to minimize this.
Strategy 3: Use of Antioxidants
In some cases, the addition of a small amount of an antioxidant or a reducing agent can help to protect the aniline from oxidation.
Strategy 4: Catalyst Choice and Purity
Ensure that your catalyst is of high purity and is suitable for the reaction. Some metal catalysts can promote oxidation if not used under the appropriate conditions.
Experimental Protocols
Protocol 1: Selective N-Monomethylation of Aniline using Dimethyl Carbonate and a Zeolite Catalyst
This protocol is adapted from methodologies that have demonstrated high selectivity for mono-methylation.[5]
-
Catalyst Activation: In a round-bottom flask, add NaY faujasite zeolite. Heat the zeolite under vacuum at 400°C for 4 hours to remove adsorbed water. Cool to room temperature under an inert atmosphere.
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the activated NaY faujasite (e.g., 1g).
-
Reagent Addition: Add aniline (e.g., 30 mmol) and dimethyl carbonate (DMC) (e.g., 10 mmol) to the flask. The excess of aniline helps to ensure mono-methylation.
-
Reaction: Heat the reaction mixture to 150-160°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.
-
Work-up: After the desired conversion is reached (typically several hours), cool the reaction mixture to room temperature. Filter the catalyst and wash it with a suitable solvent (e.g., toluene). The filtrate contains the product mixture.
-
Purification: The excess aniline and the N-methylaniline product can be separated by fractional distillation under reduced pressure.
Protocol 2: Purification - Separation of Aniline, N-Methylaniline, and N,N-Dimethylaniline
If your reaction results in a mixture of aniline, N-methylaniline, and N,N-dimethylaniline, separation can be achieved by the following methods:
-
Fractional Distillation: Due to their different boiling points, these compounds can be separated by fractional distillation, preferably under reduced pressure to avoid decomposition.
| Compound | Boiling Point (°C) at atm. pressure |
| Aniline | 184[14] |
| N-Methylaniline | 196[14] |
| N,N-Dimethylaniline | 194[14] |
-
Acid Extraction: If the product is not basic, unreacted aniline can be removed by washing the reaction mixture (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl).[15] The aniline will be protonated to form aniline hydrochloride, which is soluble in the aqueous phase.[15]
-
Azeotropic Distillation: It has been reported that an azeotropic mixture of aniline and N,N-dimethylaniline can be distilled off from N-methylaniline by adding aniline to the mixture and performing the distillation under reduced pressure.
References
- Ivanova, I. I., Kolyagin, Y. G., & Kustov, L. M. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
- Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128.
- Baranac-Stojanović, M. (2020). Monoselective Alkylation of Primary Amines Under Simple Conditions: Only Amine and Alkyl Bromide in the Reaction Vial. ChemistrySelect, 5(43), 13615-13621.
- Li, Y., et al. (2021). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 6(10), 6964-6973.
- Sreekumar, K., & Sugunan, S. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn1−xCoxFe2O4 ferrospinels.
- Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1857-1863.
-
Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline?. Bloom Tech. Available at: [Link]
- Selva, M., Tundo, P., & Perosa, A. (2001). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry, 66(2), 677-680.
- Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
-
Universidade de Santiago de Compostela. (2010). Conversion and selectivity in the N‐methylation of aniline under continuous flow conditions using Al‐SBA‐15(10). ResearchGate. Available at: [Link]
-
National Institute of Standards and Technology. (1946). Separation of hydrocarbons by azeotropic distillation. NIST Technical Series Publications. Available at: [Link]
- Google Patents. (2020). Aniline purification method. Google Patents.
-
University of Cambridge. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. ResearchGate. Available at: [Link]
-
Lidsen. (2022). Zeolite-Containing Catalysts in Alkylation Processes. Catalysis Research. Available at: [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylaniline. PubChem. Retrieved from [Link]
-
University College London. (2016). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
- Google Patents. (1972). Reduced pressure distillation process for recovering aniline from phenolaniline mixtures. Google Patents.
- American Cyanamid Company. (1953). Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline. Google Patents.
-
Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. Quora. Available at: [Link]
-
University of California, Davis. (2015). Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Advanced Analytical and Applied Chemistry. Available at: [Link]
-
American Chemical Society. (2023). Precise N-Alkylation via Cs-LTA Zeolites: Mechanistic Insights and Green Catalytic Synthesis of High-Yield BBIT through Ion-Exchange Optimization. ACS Catalysis. Available at: [Link]
-
ScienceDirect. (2020). Azeotropic Distillation. ScienceDirect. Available at: [Link]
-
American Chemical Society. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. The Journal of Physical Chemistry A. Available at: [Link]
- Selva, M., & Perosa, A. (2000). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 3793-3797.
-
Organic Chemistry Portal. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Chemistry Portal. Available at: [Link]
-
Beilstein-Institut. (2021). Quantification of aniline and N-methylaniline in indigo. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2019). Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. Molecules. Available at: [Link]
- Sivasanker, S., & Kannan, S. (1995). Activity of Aniline Methylation over Fe- Cu- Cr Ternary Spinel Systems.
-
Chemistry Stack Exchange. (2017). Distillation of aniline/water mixture. Chemistry Stack Exchange. Available at: [Link]
-
Hokkaido University. (2023). Institute for Catalysis. Hokkaido University. Available at: [Link]
- Google Patents. (1989). Alkylation Process of Aromatic Amines. Google Patents.
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ncert.nic.in [ncert.nic.in]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tsijournals.com [tsijournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2,3,4-Trimethoxyaniline Derivatives
Welcome to the technical support center for the synthesis and optimization of 2,3,4-trimethoxyaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound and its derivatives, providing foundational knowledge for successful experimentation.
Q1: What are the most common starting materials and synthetic routes for this compound?
A1: The synthesis of this compound typically begins with commercially available precursors that can be functionalized to introduce the desired methoxy and amino groups. Common synthetic strategies include:
-
Nitration followed by reduction: A common route involves the nitration of a trimethoxybenzene precursor, followed by the reduction of the nitro group to an amine. For instance, 1,2,3-trimethoxy-5-nitrobenzene can be reduced using agents like palladium on carbon with hydrazine hydrate to yield 3,4,5-trimethoxyaniline.[1]
-
Direct methylation: Aniline derivatives can be directly methylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.[2]
-
From pyrogallol: A multi-step synthesis can start from pyrogallol, which is first methylated to 1,2,3-trimethoxybenzene. Subsequent formylation and other transformations can lead to the desired aniline derivative.[3]
The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the final product.
Q2: How do the methoxy groups on the aniline ring affect its reactivity?
A2: The three methoxy groups on the aniline ring are electron-donating groups. Their presence significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions.[4] This enhanced reactivity is a double-edged sword. While it facilitates desired reactions, it can also lead to over-reaction or the formation of unwanted side products if the reaction conditions are not carefully controlled.[5] The position of the methoxy groups also directs incoming electrophiles to specific positions on the ring.
Q3: What are the key safety considerations when working with aniline derivatives?
A3: Aniline and its derivatives are known to be toxic and can be harmful if swallowed, inhaled, or in contact with skin.[6] They can also cause skin and eye irritation and may cause respiratory irritation.[6] Therefore, it is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compound you are working with.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of products. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.[7]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to address specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired this compound derivative. What are the potential causes and how can I improve the yield?
A: Low yield is a common issue in organic synthesis. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Aniline, for example, is prone to oxidation and can turn dark reddish-brown over time.[8] It is often necessary to purify aniline by distillation, often under reduced pressure, before use.[8][9] Drying agents like KOH or CaH2 can be used to remove moisture.[10]
-
Accurate Stoichiometry: Ensure that the molar ratios of your reactants are correct. For reactions involving sensitive reagents, even small deviations can significantly impact the yield.
-
-
Optimize Reaction Temperature:
-
Too Low: The reaction may be too slow at the current temperature. Gradually increasing the temperature in small increments (e.g., 10°C) can increase the reaction rate.
-
Too High: Excessive heat can lead to decomposition of reactants or products, or promote the formation of unwanted side products.
-
-
Optimize Reaction Time:
-
Insufficient Time: The reaction may not have reached completion. Monitor the reaction over a longer period using TLC or another analytical method.
-
Excessive Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
-
-
Evaluate the Solvent:
-
The choice of solvent can have a profound effect on reaction outcomes. The solvent should be inert to the reaction conditions and should dissolve the reactants. If solubility is an issue, consider a different solvent or a solvent mixture.
-
-
Assess Catalyst Activity (if applicable):
-
If your reaction uses a catalyst, ensure that it is active. Catalysts can deactivate over time or be poisoned by impurities. Consider using a fresh batch of catalyst.
-
Problem 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of my reaction?
A: The formation of multiple products is often due to the high reactivity of the aniline ring or competing reaction pathways.
Caption: Decision tree for addressing side product formation.
Detailed Troubleshooting Steps:
-
Protecting the Amino Group: The lone pair of electrons on the nitrogen atom of the aniline makes it a Lewis base and a nucleophile.[11] This can lead to unwanted side reactions, such as N-alkylation when C-alkylation is desired. To prevent this, the amino group can be protected, for example, by acetylation to form an amide. The amide is less nucleophilic, and the protecting group can be removed after the desired reaction is complete.
-
Employ Milder Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can often favor the thermodynamically more stable product and reduce the rate of side reactions.
-
Shorter Reaction Time: Minimizing the reaction time can prevent the formation of degradation products.
-
-
Use a More Selective Reagent:
-
For some transformations, there are multiple reagents that can achieve the desired outcome. Some reagents are more selective than others. For example, in formylation reactions, using formic acid with a catalyst might be milder and more selective than using a more reactive agent like acetic formic anhydride for substrates with sensitive functional groups.[5]
-
-
Control Reactant Stoichiometry:
-
In reactions where multiple additions are possible, such as alkylations, using a large excess of one reactant can favor the formation of the mono-substituted product.[12] Conversely, using an excess of the other reactant can promote poly-substitution.
-
Problem 3: Difficult Purification
Q: I am having trouble purifying my this compound derivative. What purification techniques are most effective?
A: The purification of aniline derivatives can be challenging due to their basicity and potential for oxidation.
Recommended Purification Strategies:
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is critical for achieving good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Distillation: For liquid products, distillation under reduced pressure is often the preferred method of purification.[8] This allows for distillation at a lower temperature, which minimizes the risk of product decomposition.
-
Acid-Base Extraction: The basicity of the aniline functional group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., HCl). The aniline derivative will be protonated and move into the aqueous layer. The aqueous layer can then be separated, and the pH adjusted with a base to regenerate the free amine, which can then be extracted back into an organic solvent.
Table 1: Common Purification Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Product is an oil that won't crystallize | Impurities are present, or the product is inherently an oil at room temperature. | Try co-distillation with a high-boiling solvent or attempt to form a solid derivative (e.g., a salt) for purification. |
| Product streaks on TLC plate | The compound is too polar for the eluent or is interacting strongly with the stationary phase. | Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent. |
| Product decomposes on silica gel column | The acidic nature of silica gel is causing decomposition. | Use a less acidic stationary phase like alumina or deactivate the silica gel by washing it with a solution of triethylamine in the eluent before use. |
| Product darkens upon standing | Oxidation of the aniline. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark, preferably at a low temperature.[10] |
III. Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Nitroaromatic to an Aniline
This protocol provides a general method for the reduction of a nitro-substituted trimethoxybenzene to the corresponding aniline using palladium on carbon and hydrazine hydrate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Catalyst and Reducing Agent: Carefully add 10% palladium on carbon (typically 5-10 mol%). Then, add hydrazine hydrate (typically 3-5 eq) dropwise. Caution: The reaction can be exothermic, and gas evolution may occur.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Acetylation of an Aniline
This protocol describes a general method for the protection of the amino group of an aniline derivative as an acetamide.
-
Reaction Setup: Dissolve the aniline derivative (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Base and Acetylating Agent: Add a base, such as triethylamine or pyridine (1.1-1.5 eq). Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride (1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent. Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the N-acetylated product.
IV. References
Sources
- 1. 3,4,5-Trimethoxyaniline | 24313-88-0 [chemicalbook.com]
- 2. Buy this compound | 50625-48-4 [smolecule.com]
- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. a2bchem.com [a2bchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of 2,3,4-Trimethoxyaniline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering color impurities in 2,3,4-Trimethoxyaniline. We will explore the root cause of this common issue and provide validated, step-by-step protocols for its removal, ensuring the high purity required for sensitive downstream applications.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why has my this compound sample, which was initially off-white, developed a yellow, brown, or pinkish color over time?
This discoloration is a classic sign of oxidation. Anilines, as a class of aromatic amines, are highly susceptible to air oxidation.[1][2] The amino group (-NH₂) is an electron-donating group, which makes the aromatic ring "electron-rich" and prone to losing electrons.[3] This process is often accelerated by exposure to light and ambient temperatures. The initial oxidation products can further react to form complex, highly-colored polymeric impurities.[2][3]
Q2: What are these colored substances, and are they detrimental to my synthesis?
The colored materials are a mixture of oxidized species, such as nitrosobenzenes, benzoquinones, and polymeric aniline compounds.[3] The presence of these impurities is highly detrimental for several reasons:
-
Stoichiometric Inaccuracy: The impurities reduce the molar equivalence of your starting material, leading to inaccurate reagent ratios.
-
Side Reactions: They can react with sensitive reagents, leading to a complex mixture of undesired byproducts and lowering the yield of your target molecule.
-
Catalyst Poisoning: In catalytic reactions, these impurities can bind to and deactivate the catalyst.
-
Regulatory Concerns: In drug development, starting material purity is non-negotiable. Even trace impurities can affect the final product's stability, efficacy, and safety profile.[4]
Q3: My sample is only slightly discolored. Can I use it as is to save time?
While tempting, it is strongly discouraged, particularly in process development and medicinal chemistry. The impact of even minor impurities can be significant, leading to issues with reproducibility and the generation of difficult-to-remove byproducts in subsequent steps. Purifying the starting material is a critical step that ultimately saves time and resources by ensuring clean, predictable reaction outcomes.
Troubleshooting and Purification Workflow
The choice of purification method depends on the degree of discoloration and the required level of purity. This workflow provides a logical path for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon Treatment
This is the most common and efficient method for removing minor color impurities. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it has high solubility, while the impurities are either insoluble or remain in the cold solvent. Activated carbon is added to adsorb the large, colored polymeric molecules.[5][6]
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks, Buchner funnel, filter paper, hot plate/stirrer
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude aniline in a test tube. Add a few drops of ethanol; it should dissolve readily. Then add water dropwise until the solution becomes cloudy, indicating precipitation. Heat the mixture; if it becomes clear, an ethanol/water solvent system is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid. Stir continuously on a hot plate.
-
Decolorization: Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling upon addition of the carbon. Add a small amount of activated carbon (approx. 1-2% of the aniline's weight).
-
Scientist's Note: Activated carbon has a very high surface area that effectively adsorbs large, flat, aromatic colored impurities.[7] Adding it to a boiling solution can cause it to boil over vigorously.
-
-
Hot Filtration: Gently reheat the solution to boiling for 5-10 minutes. While hot, filter the solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.
-
Scientist's Note: The filtration must be done quickly and with pre-warmed glassware to prevent the desired product from crystallizing prematurely on the filter paper.
-
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum. The resulting product should be a colorless to off-white crystalline solid.
Protocol 2: Flash Column Chromatography
For samples that are heavily discolored or when very high purity is required, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Chromatography column, flasks, air pressure source
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and elute with varying ratios of Hexanes/EtOAc. The goal is to find a solvent system where the desired aniline spot has an Rf value of ~0.3.
-
Eluent Preparation: Prepare the bulk eluent. To this solvent mixture, add 0.5% to 1% (v/v) of Triethylamine (Et₃N).
-
Scientist's Note: Silica gel is slightly acidic and can cause basic compounds like anilines to streak or irreversibly bind to the column.[8] Adding a small amount of a competitive base like Et₃N neutralizes these acidic sites, ensuring a sharp elution profile and good recovery.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the eluent.
-
Sample Loading: Dissolve the crude aniline in a minimal amount of the eluent (or a stronger solvent like dichloromethane if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Run the column by applying gentle air pressure to the top, collecting fractions. Monitor the elution process using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvents and triethylamine.
Methodology Comparison
| Feature | Recrystallization w/ Carbon | Flash Column Chromatography |
| Primary Use Case | Mild discoloration, good for large scale | Moderate to heavy discoloration, high purity needed |
| Typical Purity | Good to Excellent (>98%) | Excellent to High (>99.5%) |
| Expected Recovery | 60-90% | 70-95% |
| Time & Effort | Low to Moderate | High |
| Key Advantage | Fast, simple, scalable | Highest purity, separates close-running impurities |
| Key Disadvantage | May not remove all impurities | Labor-intensive, requires more solvent |
Prevention of Future Discoloration
Q4: Now that my this compound is pure, how do I prevent it from discoloring again?
The key is to minimize its exposure to oxygen and light.[3] After purification and thorough drying, immediately transfer the compound to a clean, amber glass vial.
Q5: What are the optimal long-term storage conditions?
For maximum stability, store the purified this compound under the following conditions:
-
Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Use an amber vial or wrap a clear vial in aluminum foil.[9]
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-4°C to -20°C) is recommended.
-
Seal: Ensure the container is tightly sealed to prevent moisture and air ingress.
References
-
ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. Available from: [Link]
-
Wikipedia. Aniline. Available from: [Link]
-
Sciencemadness Discussion Board. aniline impurities. Available from: [Link]
-
IndiaMART. 3 4 5-Trimethoxyaniline at Best Prices. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Available from: [Link]
-
ResearchGate. Determination of carcinogenic aromatic amines in dyes, cosmetics, finger paints and inks for pens and tattoos with LC/MS. Available from: [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography?. Available from: [Link]
-
Carbotecnia. Decolorization with Activated Carbon. Available from: [Link]
-
Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Available from: [Link]
-
General Organics. How Activated Carbon Removes Food Color | Science & Efficiency. Available from: [Link]
-
ScholarWorks at WMU. The Use of Powdered Activated Carbon Adsorption for Color Removal. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]
-
ACS Publications. Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Color: How Aniline Powers Dyes and Pigments. Available from: [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carbotecnia.info [carbotecnia.info]
- 8. researchgate.net [researchgate.net]
- 9. 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound [maksons.co.in]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aromatic Amines
Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the HPLC analysis of aromatic amines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors.
Introduction: The Challenge of Aromatic Amine Analysis
Aromatic amines are a class of compounds frequently analyzed in pharmaceutical, environmental, and industrial settings. Due to their basic nature, they are notoriously prone to exhibiting poor peak shapes, specifically peak tailing, in reversed-phase HPLC. This asymmetry compromises resolution, reduces sensitivity, and can lead to inaccurate quantification.[1][2] This guide will walk you through the common causes of this issue and provide a logical, step-by-step approach to achieving sharp, symmetrical peaks.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing in the analysis of aromatic amines is most often a symptom of undesirable secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself. The following question-and-answer format will guide you through diagnosing and resolving the root cause.
Question 1: Why are my aromatic amine peaks tailing, and where do I start?
The most common culprit behind peak tailing for basic compounds like aromatic amines is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These silanol groups can exist in an ionized state (Si-O⁻) at mobile phase pH levels above approximately 3, creating sites for strong electrostatic interactions with protonated basic analytes.[1][4][5] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), which is a primary cause of peak tailing.[3][4]
To begin troubleshooting, a systematic approach is crucial. The following diagram outlines a logical workflow for diagnosing and resolving peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Question 2: How does adjusting the mobile phase pH help, and what is the optimal range?
Adjusting the mobile phase pH is one of the most effective strategies to mitigate peak tailing for aromatic amines.[3][6]
-
The Mechanism: By lowering the mobile phase pH to 3 or below, the residual silanol groups on the silica surface become protonated (Si-OH), neutralizing their negative charge.[4][6] This minimizes the undesirable ionic interactions with the positively charged amine analytes, leading to a more uniform hydrophobic retention mechanism and improved peak symmetry.[3][4] It is also important to operate at a pH at least 2 units away from the analyte's pKa to ensure it is fully ionized or un-ionized.[7][8]
-
Practical Steps:
-
Incorporate a suitable acidic modifier into your mobile phase. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[6][7]
-
Ensure your column is stable at low pH conditions to prevent degradation of the stationary phase.[6][8]
-
Confirm the final pH of the aqueous portion of your mobile phase before mixing with the organic solvent.[9]
-
Question 3: I've lowered the pH, but still see some tailing. What's the next step?
If lowering the pH alone is insufficient, the addition of a competing base to the mobile phase can be an effective secondary strategy.
-
The Mechanism: A competing base, such as triethylamine (TEA), is a small, basic molecule that can interact with the remaining active silanol sites on the stationary phase.[10] By "masking" these sites, it prevents the larger aromatic amine analytes from engaging in secondary interactions, thereby improving peak shape.[10][11]
-
Experimental Protocol: Preparing a Mobile Phase with a Competing Base
-
Objective: To prepare a mobile phase containing a low concentration of triethylamine (TEA) to act as a silanol-masking agent.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Triethylamine (TEA), HPLC grade
-
Formic acid or acetic acid, HPLC grade
-
Sterile-filtered, graduated cylinders and volumetric flasks
-
-
Procedure:
-
To prepare 1 liter of the aqueous component of the mobile phase, start with approximately 900 mL of HPLC-grade water in a volumetric flask.
-
Using a micropipette, add 1.0 mL of TEA to the water (this will give a concentration of approximately 0.1%).
-
Adjust the pH of the solution to the desired acidic level (e.g., pH 3.0) by adding small amounts of formic acid or acetic acid while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 liter with HPLC-grade water.
-
Filter the buffer through a 0.45 µm or 0.22 µm membrane filter.
-
This aqueous component can then be mixed with the organic solvent in the desired proportions for your analysis.
-
-
Question 4: Could my column be the problem? When should I consider a different stationary phase?
Yes, the column chemistry plays a pivotal role. If mobile phase modifications do not resolve the issue, evaluating your column is the next logical step.
-
End-Capping and Silica Purity: Modern HPLC columns often feature "end-capping," a process where residual silanol groups are chemically bonded with a small silylating agent to make them less polar and reactive.[4] Columns made with high-purity, "Type B" silica have fewer metallic impurities, which reduces the acidity of the silanol groups and leads to better peak shapes for basic compounds.[3][10] If you are using an older, "Type A" silica column, switching to a modern, end-capped, high-purity silica column can significantly reduce peak tailing.
-
Alternative Stationary Phases: When analyzing highly basic aromatic amines, even advanced silica-based columns may not provide sufficient peak symmetry. In such cases, consider stationary phases that are inherently less prone to silanol interactions:
-
Hybrid Silica/Polymer Columns: These columns offer a wider usable pH range and reduced silanol activity, providing excellent peak shapes for basic compounds.[3]
-
Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and can be an excellent choice for eliminating this type of secondary interaction.[10]
-
Phenyl Stationary Phases: These phases can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.[12]
-
Stationary Phases with a Positive Surface Charge: These can help to repel basic analytes, minimizing unwanted interactions and improving peak symmetry.[3]
-
| Strategy | Mechanism | Typical Application |
| Lower Mobile Phase pH | Protonates silanol groups, reducing their interaction with basic analytes.[4][6] | A universal first step for improving peak shape for basic compounds. |
| Add Competing Base (e.g., TEA) | The additive preferentially interacts with active silanol sites, "masking" them from the analyte.[10] | Used when pH adjustment alone is not sufficient. |
| Use an End-Capped, High-Purity Silica Column | Reduces the number and activity of available silanol groups.[3][4] | A good general practice for the analysis of basic compounds. |
| Switch to an Alternative Stationary Phase | Eliminates or significantly alters the nature of the stationary phase surface, avoiding silanol interactions.[3][10] | For particularly challenging basic compounds where other methods fail. |
Frequently Asked Questions (FAQs)
Q: Can extra-column volume cause peak tailing? A: Yes, if all peaks in your chromatogram are tailing, it may indicate a systemic issue rather than a chemical one.[5] Excessive dead volume from long or wide-bore tubing, or improperly seated fittings, can cause peak broadening and tailing.[1][5]
Q: What is an acceptable USP tailing factor? A: An ideal, symmetrical peak has a tailing factor of 1.0. A value between 0.9 and 1.2 is generally considered excellent.[1] Values above 1.5 indicate significant tailing that should be addressed.[1]
Q: Can a blocked column frit or a void in the column cause peak tailing? A: Absolutely. A partially blocked inlet frit or a void at the head of the column can disrupt the sample band as it enters the stationary phase, leading to distorted peak shapes.[4][7] If you suspect this, you can try reversing and flushing the column (if the manufacturer's instructions permit).[4]
Q: Does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes, the choice of organic solvent can influence peak shape.[1] While the effect is generally less pronounced than that of pH or additives, sometimes switching between acetonitrile and methanol can alter the interactions between the analyte, mobile phase, and stationary phase, leading to improved symmetry.
References
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
-
Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Available from: [Link]
-
Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available from: [Link]
-
ResearchGate. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Available from: [Link]
-
National Institutes of Health. Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Available from: [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC?. Available from: [Link]
-
ResearchGate. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Available from: [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
LCGC. The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Available from: [Link]
-
Waters. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
- Google Patents. Liquid chromatography stationary phases with reduced silanol interactions.
-
ResearchGate. The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Available from: [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
-
National Institutes of Health. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Available from: [Link]
-
Quora. How does pH affect the results of HPLC results?. Available from: [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. Available from: [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2,3,4-Trimethoxyaniline Storage & Handling
Welcome to the technical support center for 2,3,4-Trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Aromatic amines are notoriously susceptible to oxidation, and understanding the preventative measures is critical for experimental success and reproducibility. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound is already discolored (e.g., tan, brown, or reddish). What happened?
A1: This is a classic sign of oxidation. This compound, like many anilines, is highly sensitive to atmospheric oxygen. The discoloration you are observing is due to the formation of highly colored polymeric oxidation products, likely quinone-imine type structures. This process is accelerated by exposure to light and ambient air, which can occur during manufacturing, packaging, or if the container seal was compromised during shipping. A pure, unoxidized sample should be a light-colored solid. Any significant deviation from this indicates degradation.
Q2: What is the fundamental chemical reason for this rapid oxidation?
A2: The primary site of reactivity is the amino (-NH2) group attached to the aromatic ring. This group is electron-donating, which activates the benzene ring and makes the entire molecule susceptible to oxidation. Atmospheric oxygen can abstract a hydrogen atom from the amine, initiating a free-radical chain reaction. This leads to the coupling of aniline molecules and the formation of complex, conjugated systems that absorb visible light, resulting in the observed dark coloration.[1][2] The methoxy groups (-OCH3) also influence the electron density of the ring, further modulating its reactivity.
Q3: What are the ideal storage conditions to prevent oxidation of this compound?
A3: To maximize the shelf-life of this compound, strict adherence to optimal storage conditions is non-negotiable. The goal is to minimize exposure to oxygen, light, and heat. Safety Data Sheets (SDS) consistently recommend storing the compound in a cool, dark place in a tightly sealed container, away from oxidizing agents.[3][4] For long-term storage, we recommend a multi-layered approach summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of oxidative reactions. Avoid freezing unless the container is specifically designed to prevent moisture ingress upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary driver of oxidation. This is the most critical factor for long-term stability. |
| Container | Amber Glass Bottle with Secure Cap | Protects from light, which can catalyze oxidation.[3] Amber glass blocks UV and other high-energy wavelengths. A tight seal is crucial to prevent air ingress.[5][6] |
| Location | Away from Oxidizing Agents | Store separately from chemicals like peroxides, nitrates, or permanganates to prevent accidental reactions.[3][4][6] |
Q4: Can I just put the manufacturer's bottle in the freezer?
A4: While low temperatures are beneficial, simply placing the standard manufacturer's bottle in a freezer can be counterproductive. Standard caps may not provide a perfect seal at very low temperatures, and repeated freeze-thaw cycles can introduce moisture through condensation each time the bottle is opened. If you do not have access to an inert atmosphere glovebox, it is often safer to store the tightly sealed original container in a refrigerator (2-8°C) and minimize the frequency of opening it. For long-term preservation, repackaging under an inert atmosphere is the superior method.
Q5: Is the oxidized, discolored product still usable in my experiment?
A5: This is highly discouraged. The presence of colored impurities indicates that a portion of your starting material has converted to unknown oxidation byproducts. These impurities can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification. For sensitive applications, such as pharmaceutical development or quantitative assays, using oxidized material will compromise the integrity and reproducibility of your results. It is always best practice to use the pure, unoxidized compound.
Troubleshooting Guide
This section provides a logical workflow for diagnosing and resolving issues related to the stability of this compound.
Scenario 1: The product is discolored upon receipt from the supplier.
This indicates a potential issue with the initial packaging or a breach of the container seal during transit.
-
Do Not Use: Do not proceed with your experiment using this material.
-
Document: Take a clear photograph of the discolored product in its original, sealed container.
-
Contact Supplier: Immediately contact the supplier's technical support. Provide them with the product number, lot number, and the photograph. They can typically arrange for a replacement of the compromised lot.
Scenario 2: The product, which was initially pure, has degraded in the lab.
This points to improper storage or handling procedures. Use the following decision tree to identify the likely cause.
Caption: Troubleshooting workflow for degraded this compound.
Experimental Protocols
Protocol 1: Repackaging for Long-Term Inert Atmosphere Storage
This protocol describes the standard procedure for aliquoting and storing this compound to ensure maximum stability. This should be performed in a glovebox or using a Schlenk line.
Materials:
-
Main container of this compound
-
Inert atmosphere glovebox or Schlenk line with Argon or Nitrogen gas
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Spatula
-
Labeling materials
Procedure:
-
Prepare the Inert Atmosphere: Ensure the glovebox has been properly purged and has a low oxygen level (<10 ppm is ideal). If using a Schlenk line, ensure all glassware is dry and has been subjected to at least three vacuum/backfill cycles with inert gas.
-
Pre-label Vials: Label the smaller vials with the compound name, date, and your initials before bringing them into the inert atmosphere.
-
Equilibrate Materials: Place the sealed main container, new vials, caps, and spatula inside the glovebox antechamber and allow them to equilibrate to the inert atmosphere through several purge cycles.
-
Aliquot the Compound: Once inside the main chamber, open the main container. Using a clean, dry spatula, carefully transfer the desired amount of the solid into each of the smaller vials. Work efficiently to minimize the time the main container is open.
-
Seal Securely: Tightly cap each small vial. For extra security, you can wrap the cap-vial interface with Parafilm after removing the vials from the glovebox.
-
Backfill and Seal Main Container: Before sealing the main container, ensure it is filled with the inert glovebox atmosphere. Secure the cap tightly.
-
Store Properly: Place all vials (the main container and the new aliquots) in a designated refrigerator at 2-8°C.
By aliquoting the material, you ensure that the main stock is not repeatedly exposed to trace amounts of air each time a sample is needed.[7][8][9][10]
Mechanistic Overview
The following diagram illustrates the simplified initial steps of aniline oxidation, which leads to the formation of colored polymeric species.
Caption: Simplified pathway of aniline oxidation.
References
- Turhan, K., et al. (2012). Oxidation of aniline using different reaction pathways. Asian Journal of Chemistry, 24(3), 1295-1299.
-
CPAchem. (n.d.). Safety Data Sheet: 2,3,4-Trichloroaniline. Retrieved from CPAchem website. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Retrieved from PubChem. [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from Performance Additives website. [Link]
- Shaik, J., et al. (2016). Kinetics and Thermodynamics of Oxidation of 3,4,5-trimethoxy Aniline by Tetrabutylammonium Bromochromate in Acetic Acid. Der Pharma Chemica, 8(1), 386-393.
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from oajournals.pro. [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT website. [Link]
- Reiber, A., et al. (2005). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry, 95(3), 810-821.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website. [Link]
- ACS Publications. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. Environment & Health.
-
Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from asianpublication.org. [Link]
- ResearchGate. (2013). (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
-
PHM Society. (n.d.). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. Retrieved from PHM Society website. [Link]
-
University of California, Santa Barbara. (n.d.). Aniline Safety & Handling. Retrieved from UCSB EH&S. [Link]
- ACS Publications. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. The Journal of Physical Chemistry A.
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from sciencemadness.org. [Link]
- Mishra, S. K., et al. (2011). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 23(9), 4157-4160.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ossila.com [ossila.com]
Technical Support Center: Scaling the Synthesis of 2,3,4-Trimethoxyaniline
Welcome to the technical support center for the synthesis and scale-up of 2,3,4-trimethoxyaniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.
I. Overview of the Recommended Synthetic Pathway
The synthesis of this compound is most reliably achieved on a lab scale via a two-step process starting from commercially available 1,2,3-trimethoxybenzene. This pathway involves:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 1,2,3-trimethoxybenzene. The primary challenge here is controlling the regioselectivity to favor substitution at the C4 position.
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (-NH₂) to yield the final product. A variety of reduction methods are available, each with distinct advantages and challenges in the context of scaling up.
The overall transformation is outlined below.
Caption: A two-step synthesis of this compound.
II. Detailed Experimental Protocols (Lab-Scale)
These protocols are designed as a robust starting point for lab-scale synthesis (1-10 g). All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Nitration of 1,2,3-Trimethoxybenzene
Causality: The three methoxy groups on the starting material are strongly activating, making the ring highly susceptible to electrophilic substitution.[1] However, this high reactivity also increases the risk of over-nitration and oxidative side reactions. Using a mixed acid system (HNO₃/H₂SO₄) at low temperatures is crucial to generate the nitronium ion (NO₂⁺) in a controlled manner, maximizing the yield of the desired mono-nitro product.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 5g SM) | Molar Equivalents |
| 1,2,3-Trimethoxybenzene | 168.19 | 5.00 g | 1.0 |
| Sulfuric Acid (H₂SO₄), 98% | 98.08 | 25 mL | - |
| Nitric Acid (HNO₃), 70% | 63.01 | 2.0 mL (2.8 g) | ~1.5 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Procedure:
-
Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Add 1,2,3-trimethoxybenzene (5.00 g) and dichloromethane (20 mL) to the flask. Cool the solution to 0°C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (25 mL) dropwise, ensuring the internal temperature does not exceed 10°C. The starting material is poorly soluble in sulfuric acid, so a biphasic mixture will form.
-
Nitration: Add the concentrated nitric acid (2.0 mL) to the dropping funnel and add it to the reaction mixture drop by drop over 30 minutes. Maintain the internal temperature between 0-5°C. Vigorous stirring is essential to ensure adequate mixing between the phases.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane), checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over crushed ice (~100 g) in a beaker with stirring. This must be done cautiously as the dilution of sulfuric acid is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (30 mL). The bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4-trimethoxynitrobenzene, typically as a yellow oil or solid.
-
Purification: The crude product often contains isomeric impurities. Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Reduction of 2,3,4-Trimethoxynitrobenzene
Causality: The reduction of an aromatic nitro group is a common transformation with multiple reagent choices.[2] We present two reliable methods:
-
Method A (SnCl₂ Reduction): Tin(II) chloride is a mild and effective reducing agent that is tolerant of many functional groups.[3][4] The reaction proceeds via electron transfer from Sn²⁺. The workup requires careful pH adjustment to precipitate and remove tin salts, which can be challenging at scale.[5][6]
-
Method B (Catalytic Transfer Hydrogenation): This method uses a catalyst (Pd/C) and a hydrogen donor (hydrazine hydrate) to generate hydrogen in situ.[7] It avoids the use of high-pressure hydrogen gas and often results in a cleaner reaction with a simpler workup (catalyst filtration).[8]
Method A: Stannous Chloride Reduction
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 5g SM) | Molar Equivalents |
| 2,3,4-Trimethoxynitrobenzene | 213.18 | 5.00 g | 1.0 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 26.5 g | 5.0 |
| Ethanol (EtOH), 95% | 46.07 | 100 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - |
| Sodium Hydroxide (NaOH), 5 M (aq) | 40.00 | As needed | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 2,3,4-trimethoxynitrobenzene (5.00 g) and ethanol (100 mL).
-
Reagent Addition: Add the stannous chloride dihydrate (26.5 g) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Neutralization & Extraction: Add ethyl acetate (100 mL) to the residue. Cool the flask in an ice bath and slowly add 5 M NaOH solution with vigorous stirring until the pH of the aqueous layer is >12. At this high pH, the tin hydroxides that initially precipitate will redissolve to form stannates.
-
Filtration (Optional): If a large amount of solid remains, filter the entire mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Separation: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
III. Troubleshooting and FAQ Guide
This section addresses common issues encountered during the synthesis and scale-up.
Caption: A general workflow for troubleshooting synthesis problems.
FAQs: Nitration Step
Q1: My nitration reaction resulted in a dark tar, and the yield of the desired product is very low. What happened?
-
A1: Potential Cause & Explanation: This is a classic sign of over-nitration and/or oxidation. 1,2,3-trimethoxybenzene is a very electron-rich, activated aromatic ring.[1] This high reactivity makes it prone to attack by multiple nitronium ions (di- and tri-nitration) and susceptible to oxidation by nitric acid, leading to complex polymeric byproducts.
-
Troubleshooting Steps:
-
Temperature Control is Critical: Ensure your internal reaction temperature never rises above 5-10°C. A runaway exotherm is the most common cause of this issue.
-
Slow Addition: Add the nitric acid as slowly as practical. This keeps the instantaneous concentration of the nitrating agent low, favoring mono-nitration.
-
Stoichiometry: Do not use a large excess of nitric acid. Start with 1.1-1.2 equivalents and only increase if you see a significant amount of unreacted starting material.
-
Q2: I've isolated my product, but NMR analysis shows a mixture of isomers. How can I improve regioselectivity for the C4 position?
-
A2: Potential Cause & Explanation: The methoxy groups are ortho- and para-directing. In 1,2,3-trimethoxybenzene, the C4 and C6 positions are electronically activated and the most likely sites of substitution. The C5 position is also activated. Achieving perfect selectivity is difficult.
-
Troubleshooting Steps:
-
Solvent Effects: While DCM is common, you can experiment with less polar solvents which can sometimes influence isomer distribution.
-
Alternative Nitrating Agents: For highly sensitive substrates, milder nitrating agents like acetyl nitrate (generated in situ from acetic anhydride and HNO₃) or N₂O₅ can sometimes provide better selectivity, though they introduce other complexities.
-
Focus on Purification: Often, the most practical approach is to accept a mixture of isomers and develop a robust purification strategy. Isomers can often be separated by careful column chromatography or fractional crystallization.
-
FAQs: Reduction Step
Q3: My SnCl₂ reduction is complete, but during the workup, I get an intractable emulsion and a large amount of white precipitate that is difficult to filter. How can I improve this?
-
A3: Potential Cause & Explanation: This is the primary drawback of SnCl₂ reductions. During neutralization with a base like NaOH, various tin hydroxides (e.g., Sn(OH)₂, Sn(OH)₄) precipitate out of solution. These form fine, gelatinous solids that stabilize emulsions and clog filter paper.[6]
-
Troubleshooting Steps:
-
Go Strongly Basic: Do not stop neutralizing at pH 7-8. Continue adding a concentrated base (e.g., 5-10 M NaOH) until the pH is >12. Tin hydroxides are amphoteric and will redissolve at high pH to form soluble stannate salts ([Sn(OH)₆]²⁻), leading to a much cleaner phase separation.
-
Use Celite: Before neutralization, you can add a filter aid like Celite to the reaction mixture. When you neutralize, the tin salts will precipitate onto the high-surface-area Celite, making them much easier to remove by filtration.[5]
-
Solvent Choice: Using ethanol as the reaction solvent is common. After the reaction, remove it under vacuum before beginning the aqueous workup. This can reduce the overall volume and sometimes helps with phase separation.
-
Q4: I used catalytic hydrogenation (H₂/Pd-C or transfer hydrogenation), but the reaction is very slow or has stalled. What should I check?
-
A4: Potential Cause & Explanation: The catalyst is likely inactive or "poisoned." Heterogeneous catalysts like Pd/C have active sites on their surface that can be blocked by impurities.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure your starting nitro-compound is free of impurities from the nitration step, especially sulfur-containing compounds, which are potent catalyst poisons. If necessary, purify the nitro-compound by chromatography before reduction.
-
Catalyst Quality: Use fresh, high-quality catalyst. Palladium on carbon can degrade over time or if improperly stored.
-
For Transfer Hydrogenation: Ensure your hydrazine hydrate is of good quality. The reaction often produces nitrogen gas; a lack of bubbling can indicate a stalled reaction. Sometimes, gentle warming (40-50°C) is needed to initiate the reaction.[7]
-
Solvent: Ensure you are using an appropriate solvent (e.g., Ethanol, Methanol, Ethyl Acetate) in which the substrate is soluble and that does not interfere with the catalyst.
-
FAQs: Purification & Scale-Up
Q5: My final this compound product is a dark oil/solid, even after purification. Why is it discolored and how can I fix it?
-
A5: Potential Cause & Explanation: Anilines, particularly electron-rich anilines like this one, are highly susceptible to air oxidation. Over time, even trace amounts of oxygen can lead to the formation of highly colored, polymeric impurities.
-
Troubleshooting Steps:
-
Work under Inert Atmosphere: During the final stages of purification (e.g., distillation, concentration), use an inert atmosphere like nitrogen or argon to minimize contact with air.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through Celite. This is often very effective at removing colored impurities.
-
Storage: Store the final, purified product under an inert atmosphere, protected from light, and in a freezer to prolong its shelf life.
-
Q6: I am planning to scale this synthesis from 5 g to 500 g. What is the most critical safety and process consideration?
-
A6: Potential Cause & Explanation: The nitration step is the most significant scale-up hazard. The reaction is highly exothermic, and a loss of cooling or overly rapid addition of nitric acid can lead to a dangerous runaway reaction, potentially causing a rapid increase in temperature and pressure.[9]
-
Scaling-Up Strategy:
-
Heat Management: Do not scale up in a simple round-bottom flask. Use a jacketed reactor with an external cooling circulator to provide precise and efficient temperature control.
-
Controlled Addition: Use a syringe pump or a metered addition funnel to ensure a slow, constant, and reproducible addition rate for the nitric acid. The addition rate should be tied to the reactor's ability to dissipate the heat generated.
-
Mixing: As the volume increases, efficient mixing becomes more critical to ensure localized "hot spots" do not form. Use a mechanical overhead stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) instead of a magnetic stir bar.
-
Reagent Choice for Reduction: For a 500g scale, a SnCl₂ reduction will generate a very large amount of tin waste, making the workup and disposal problematic. Catalytic hydrogenation (either with H₂ gas in a proper high-pressure reactor or transfer hydrogenation if feasible) is a much "greener" and more atom-economical choice at this scale, as the catalyst can be recovered and reused.[10]
-
IV. References
-
ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved January 22, 2026, from [Link]
-
Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde. Retrieved January 22, 2026, from
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
Bellamy, A. J., Golding, P., Ward, S. J., & Mitchell, N. W. (2002). Nitration of 1,3,5-Trimethoxybenzene. Journal of Chemical Research, 2002(8), 412-413.
-
Bélafi-Révész, K., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2655–2660.
-
ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved January 22, 2026, from [Link]
-
Google Patents. (n.d.). CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene. Retrieved January 22, 2026, from
-
The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved January 22, 2026, from [Link]
-
ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved January 22, 2026, from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved January 22, 2026, from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved January 22, 2026, from [Link]
-
Vanderah, D. J. (2006). A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. Journal of Energetic Materials, 10(1), 51-66.
-
Tandfonline. (n.d.). Switching of support materials for the hydrogenation of nitroarenes: A review. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Green Synthesis of 1,2,3-Trimethoxybenzene. Retrieved January 22, 2026, from [Link]
-
RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved January 22, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved January 22, 2026, from [Link]
-
Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synthetic Communications, 43(17), 2309-2315.
-
PrepChem.com. (n.d.). Preparation of 1,2,3-trimethoxybenzene. Retrieved January 22, 2026, from [Link]
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved January 22, 2026, from [Link]
-
Pittelkow, M. (n.d.). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Retrieved January 22, 2026, from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved January 22, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved January 22, 2026, from [Link]
Sources
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. reddit.com [reddit.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. 3,4,5-Trimethoxyaniline | 24313-88-0 [chemicalbook.com]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: N-Alkylation of Electron-Rich Anilines
Welcome to the technical support center dedicated to navigating the complexities of N-alkylating electron-rich anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this seemingly straightforward, yet often troublesome, transformation. Here, we move beyond simple protocols to explore the underlying mechanistic principles that govern success and failure in these reactions.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose and solve specific issues encountered during your experiments.
Q1: My reaction yields are low, and I'm isolating significant amounts of di-alkylated product. How can I improve mono-selectivity?
Symptoms: TLC or LC-MS analysis shows the presence of starting material, the desired mono-alkylated product, and a significant amount of a less polar, higher molecular weight species corresponding to the di-alkylated aniline.
Root Cause Analysis: The core of the issue lies in the relative nucleophilicity of the starting material and the product. Electron-donating groups (EDGs) on the aniline ring (e.g., -OMe, -NMe2, alkyl groups) increase the electron density on the nitrogen atom, making it a potent nucleophile. Unfortunately, the newly formed mono-alkylated product is often an even stronger nucleophile than the starting aniline. This is because the newly added alkyl group is itself electron-donating, further activating the nitrogen and making a second alkylation event kinetically favorable.
Suggested Solutions:
-
Stoichiometry and Slow Addition: The most straightforward approach is to use a strict 1:1 or even slightly less than stoichiometric amount (e.g., 0.95 equivalents) of the alkylating agent. Furthermore, the slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain its low concentration, favoring reaction with the more abundant starting aniline over the newly formed product.
-
Employ a Bulky, Non-Nucleophilic Base: The choice of base is critical. Strong, yet sterically hindered, bases like 2,6-di-tert-butylpyridine or proton sponge (1,8-Bis(dimethylamino)naphthalene) can deprotonate the aniline's ammonium salt intermediate without themselves acting as competing nucleophiles. Weaker inorganic bases like K2CO3 or Cs2CO3 are often preferred over stronger bases like NaH, as they can mitigate the formation of highly reactive, "naked" anilide anions that readily over-alkylate.
-
Leverage Steric Hindrance: If your synthetic route allows, using a sterically bulky alkylating agent can physically hinder the approach for a second alkylation event.
-
Consider Reductive Amination: For primary and secondary alkyl groups, reductive amination is often a superior strategy for achieving mono-alkylation. This two-step, one-pot process involves the formation of an imine or enamine intermediate from the aniline and an aldehyde or ketone, followed by in-situ reduction. The conditions are typically mild, and over-alkylation is rarely observed. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN).
Q2: I'm observing a complex mixture of products, and I suspect C-alkylation is occurring. How can I confirm and prevent this?
Symptoms: ¹H NMR analysis shows unexpected aromatic signals or loss of aromatic protons. Mass spectrometry reveals isomers of the desired N-alkylated product.
Root Cause Analysis: The same electron-donating groups that activate the nitrogen for N-alkylation also strongly activate the aromatic ring for electrophilic aromatic substitution (EAS). The ortho and para positions are particularly electron-rich and can compete with the nitrogen as sites of alkylation. This is essentially a competitive Friedel-Crafts alkylation reaction and is most problematic with reactive alkylating agents (e.g., benzyl halides, allyl halides) or when Lewis acids are present.
Suggested Solutions:
-
Avoid Lewis Acids: Unless specifically required for another transformation, scrupulously avoid Lewis acidic conditions or additives, which will strongly promote C-alkylation.
-
Modify Solvent Choice: Switching to a more polar, non-coordinating solvent can sometimes disfavor the transition state leading to C-alkylation.
-
Use a Protecting Group Strategy: This is one of the most robust methods to ensure N-selectivity. By temporarily "protecting" the nitrogen, you deactivate it and can perform other chemistry. A subsequent, controlled N-alkylation can then be performed after deprotection.
-
Boc Protection: React the aniline with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected aniline. The resulting N-H is much less acidic and nucleophilic. While direct alkylation of the Boc-aniline is difficult, this strategy is often part of a sequence where other transformations are performed first.
-
Nosyl Protection: Protection with 2-nitrobenzenesulfonyl chloride (NsCl) is highly effective. The resulting nosylamide can be readily N-alkylated under mild conditions (e.g., using Cs₂CO3 and the alkyl halide). The nosyl group can then be cleanly removed with a thiol, such as thiophenol, in the presence of a base.
-
Q3: My reaction mixture turns dark brown or black upon adding the reagents, and my starting material seems to be decomposing.
Symptoms: Rapid, significant color change upon heating or addition of reagents. TLC/LC-MS shows a complex mess of baseline material and a significant decrease in the starting aniline concentration without corresponding product formation.
Root Cause Analysis: Electron-rich anilines are highly susceptible to oxidation. The lone pair on the nitrogen can be readily removed by single-electron transfer (SET) processes, leading to radical cations that can dimerize, polymerize, or decompose into a range of colored, often intractable, byproducts. This is exacerbated by heat, the presence of oxygen, or trace metal impurities.
Suggested Solutions:
-
Degas Your Solvents: Before starting the reaction, thoroughly degas the solvent by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes. This removes dissolved oxygen, a common culprit in oxidation.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon from start to finish.
-
Use Lower Reaction Temperatures: If possible, screen for conditions at lower temperatures. While this may slow down the desired reaction, it will disproportionately slow down the decomposition pathways.
-
Purify Reagents: Ensure your alkylating agent and solvent are free from peroxide or metal impurities that can initiate oxidative processes.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is reductive amination often preferred over direct alkylation for these substrates? Reductive amination circumvents the over-alkylation problem by design. The key intermediate, the iminium ion, is formed and then immediately trapped by a hydride reducing agent. The resulting secondary amine is generally less reactive under the reaction conditions than the starting aniline, preventing a second reaction cycle. This provides excellent control and typically leads to cleaner reaction profiles and higher yields of the mono-alkylated product.
FAQ 2: How do I choose the right base for my direct alkylation? The choice of base is a balance between reactivity and selectivity.
| Base Type | Examples | Pros | Cons | Best For |
| Strong, Non-Nucleophilic | NaH, LiHMDS | Powerful deprotonation | High risk of over-alkylation | Reactions with very weak electrophiles |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Mild, low cost, minimizes over-alkylation | Slower reaction rates, heterogeneous | General purpose, first-pass screening |
| Hindered Organic | 2,6-Lutidine, Proton Sponge | Scavenges acid without side reactions | Expensive, can be difficult to remove | Reactions sensitive to strong base |
The "cesium effect" is often noted, where Cs₂CO₃ provides faster rates and higher yields than other alkali metal carbonates, attributed to the greater solubility of cesium salts and the increased nucleophilicity of the "naked" anilide.
FAQ 3: Are there any modern catalytic methods that are particularly effective? Yes, transition-metal-catalyzed cross-coupling reactions have become a powerful tool. Methods like the Buchwald-Hartwig amination, which couples an amine with an aryl halide or triflate, can be used in reverse (i.e., coupling an aniline with an alkyl halide). More relevantly, borrowing from alcohol alkylation chemistry, borrowing hydrogen or hydrogen autotransfer catalysis offers a green and efficient alternative. In this process, a catalyst (often Iridium- or Ruthenium-based) temporarily oxidizes an alcohol to an aldehyde in situ, which then undergoes reductive amination with the aniline, regenerating the catalyst and releasing water as the only byproduct.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation via Reductive Amination
This protocol is a robust starting point for the alkylation of an electron-rich aniline with a primary or secondary aldehyde/ketone.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the electron-rich aniline (1.0 eq).
-
Solvent: Dissolve the aniline in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq). If desired, a small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Stir: Allow the mixture to stir at room temperature for 20-30 minutes.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aniline is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation via a Nosyl Protecting Group Strategy
This protocol is highly effective for preventing both over-alkylation and C-alkylation.
Step 1: Nosyl Protection
-
Dissolve the aniline (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
-
Perform an aqueous workup (washing with 1M HCl, then brine) and purify the nosylamide by chromatography or recrystallization.
Step 2: N-Alkylation of the Nosylamide
-
Dissolve the nosylamide (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add Cs₂CO₃ (1.5 eq) and the alkylating agent (e.g., alkyl iodide or bromide, 1.2 eq).
-
Heat the reaction (typically 50-80 °C) until the starting nosylamide is consumed.
-
Cool the mixture, dilute with water, and extract the product with ethyl acetate. Purify by column chromatography.
Step 3: Nosyl Deprotection
-
Dissolve the N-alkylated nosylamide (1.0 eq) in acetonitrile.
-
Add K₂CO₃ (3.0 eq) and thiophenol (2.0 eq).
-
Stir at room temperature for 1-3 hours until deprotection is complete.
-
Perform an aqueous workup and purify the final N-alkylated aniline product.
Part 4: Visualization & Decision Making
Diagram 1: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues in the N-alkylation of electron-rich anilines.
Caption: A decision tree for troubleshooting common N-alkylation issues.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the kinetic competition between desired and undesired pathways.
Caption: Competing pathways in aniline alkylation.
References
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]
-
Gallou, F., & Lipshutz, B. H. (2007). The “Cesium Effect”: A Powerful Cationic Lever Arm in Synthesis. In The Chemical Record (Vol. 7, Issue 2, pp. 85-98). [Link]
-
Quittot, F.-X., & D. B. (2020). Iridium-Catalyzed N-Alkylation of Amines with Alcohols: A Review of Recent Advances. Catalysts, 10(9), 1047. [Link]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,4-Trimethoxyaniline and 3,4,5-Trimethoxyaniline for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of a chemical intermediate is a critical decision that profoundly impacts the efficiency, regioselectivity, and overall success of a synthetic pathway. Among the polysubstituted anilines, 2,3,4-trimethoxyaniline and 3,4,5-trimethoxyaniline are two structurally similar yet electronically and sterically distinct isomers. This guide provides an in-depth, objective comparison of their reactivity, supported by established chemical principles and experimental considerations, to inform the strategic selection of the appropriate isomer for your research and development needs.
At a Glance: Structural and Physicochemical Properties
The seemingly minor shift of a single methoxy group from the 5- to the 2-position creates significant differences in the molecular architecture and electronic distribution of these isomers. These differences are the primary determinants of their divergent chemical behavior.
| Property | This compound | 3,4,5-Trimethoxyaniline |
| CAS Number | 50625-48-4 | 24313-88-0[1] |
| Molecular Formula | C₉H₁₃NO₃ | C₉H₁₃NO₃[2] |
| Molecular Weight | 183.20 g/mol | 183.20 g/mol [2] |
| Appearance | - | Off-white to beige-brown, grey or pink powder[1] |
| Melting Point | - | 110-113 °C[1] |
| Key Structural Feature | Asymmetrical substitution; methoxy group ortho to the amine. | Symmetrical substitution; methoxy groups meta to the amine. |
The Decisive Factors: Electronic Effects vs. Steric Hindrance
The reactivity of anilines is governed by the interplay between the electron-donating amino group and the effects of other ring substituents. In these isomers, the powerful activating nature of the methoxy groups is modulated by their position, leading to distinct reactivity profiles.
Electronic Landscape
Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups in electrophilic aromatic substitution (EAS), donating electron density to the benzene ring via the resonance effect. This makes the ring highly nucleophilic and prone to attack by electrophiles.
-
3,4,5-Trimethoxyaniline: This isomer presents a highly symmetrical electronic environment. The amino group, being the most powerful activating group, strongly directs incoming electrophiles to the ortho positions (C2 and C6). These positions are electronically equivalent and highly activated. The methoxy groups at the 3 and 5 positions further enrich the ring, making this molecule exceptionally reactive towards electrophiles.
-
This compound: The electronic environment is more complex due to the asymmetrical substitution. The powerful resonance effects of the -NH₂ group (at C1) and the -OCH₃ group (at C4) strongly activate the C5 position (ortho to the C4-methoxy and para to the C1-amine). The C6 position is also activated (ortho to the amine), but its reactivity is tempered by the steric influence of the adjacent C1-amine and the nearby C2-methoxy group.
The Role of Steric Hindrance
Steric hindrance is arguably the most significant differentiating factor between these two isomers.
-
In this compound , the presence of a methoxy group at the C2 position, immediately adjacent to the amino group, creates substantial steric congestion. This "buttressing" effect physically impedes the approach of reagents to both the nitrogen atom of the amino group and the C6 position of the aromatic ring.
-
In 3,4,5-Trimethoxyaniline , the amino group is flanked by two hydrogen atoms at the C2 and C6 positions. This open, unhindered environment allows for easy access to both the amino group for reactions like N-alkylation and acylation, and to the C2/C6 positions for electrophilic aromatic substitution.
Caption: Steric environment comparison of the two isomers.
Comparative Reactivity in Fundamental Organic Reactions
The structural and electronic differences manifest directly in the outcomes of common synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
EAS reactions are a cornerstone of aromatic chemistry, and the choice between these isomers dictates the position of substitution.[3][4][5]
-
Predicted Reactivity: 3,4,5-Trimethoxyaniline is expected to be more reactive and selective. The electronically rich and sterically accessible C2 and C6 positions are primed for substitution, typically leading to a single, disubstituted product under controlled conditions. In contrast, this compound, while still highly activated, may yield a mixture of products or require more forcing conditions due to steric hindrance and multiple potential sites of reaction (C5 and C6).
Experimental Protocol: Comparative Bromination of Trimethoxyanilines
This protocol provides a framework for evaluating the regioselectivity and reactivity of the two isomers under identical electrophilic substitution conditions.
Objective: To compare the product distribution and reaction rate of the bromination of this compound and 3,4,5-trimethoxyaniline.
Materials:
-
This compound
-
3,4,5-Trimethoxyaniline
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stirrers, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In two separate 100 mL round-bottom flasks, dissolve 1.83 g (10 mmol) of this compound (Flask A) and 1.83 g (10 mmol) of 3,4,5-trimethoxyaniline (Flask B) in 20 mL of glacial acetic acid. Cool both flasks to 0-5°C in an ice bath with magnetic stirring.
-
Reagent Addition: Prepare a solution of 1.60 g (0.51 mL, 10 mmol) of bromine in 10 mL of glacial acetic acid. Add this solution dropwise and simultaneously to both Flask A and Flask B over 15 minutes. Maintain the temperature below 10°C.
-
Reaction Monitoring: Observe any differences in the rate of color change (disappearance of the red bromine color). Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) at 15-minute intervals. The more reactive isomer will consume the starting material faster.
-
Workup: Once the starting material is consumed (or after 1 hour), quench the reaction by pouring the mixture into 100 mL of ice water. Decolorize any excess bromine by adding 10% sodium thiosulfate solution dropwise.
-
Neutralization & Extraction: Carefully neutralize the solution with saturated sodium bicarbonate. Extract the aqueous layer three times with 30 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the product structure and the ratio of any isomers formed. Purify by column chromatography or recrystallization.
Expected Outcome:
-
Flask B (3,4,5-isomer): A rapid reaction is expected, yielding primarily 2,6-dibromo-3,4,5-trimethoxyaniline due to the high activation and accessibility of the ortho positions.
-
Flask A (2,3,4-isomer): The reaction may be slower. The major product is predicted to be 5-bromo-2,3,4-trimethoxyaniline, with potential for other minor isomers.
Caption: Experimental workflow for comparative bromination.
Reactions at the Amino Group: N-Acylation and Diazotization
Reactions involving the nitrogen atom are highly sensitive to steric hindrance.
-
N-Acylation: The reaction of an amine with an acylating agent (e.g., acetic anhydride) to form an amide is a fundamental transformation. The sterically encumbered amino group of This compound will react significantly slower than the exposed amino group of 3,4,5-trimethoxyaniline . This difference can be exploited for selective reactions in competitive environments.
-
Diazotization: The conversion of the primary amino group to a diazonium salt (using NaNO₂/HCl) is a gateway to a vast array of functional groups via Sandmeyer-type reactions. The formation of the nitrosating agent and its subsequent attack on the amine nitrogen is subject to steric effects. Therefore, 3,4,5-trimethoxyaniline is expected to undergo diazotization more readily and efficiently than its 2,3,4-isomer. The stability of the resulting diazonium salt can also be influenced by the substitution pattern.
Implications for Drug Development and Synthesis
The choice between these isomers is a strategic one, dictated by the desired synthetic outcome.
-
Choose 3,4,5-Trimethoxyaniline when:
-
You require a symmetrical building block.
-
The synthetic goal involves facile and selective electrophilic substitution at the C2 and/or C6 positions.
-
The pathway requires unhindered reactions at the amino group, such as acylation, sulfonylation, or diazotization. It is a key intermediate for various pharmaceuticals, including antibacterial agents and anticancer drugs.[1][6][7]
-
-
Choose this compound when:
-
The target molecule requires the specific substitution pattern offered by this isomer.
-
Steric hindrance at the amino group is a desirable feature to modulate reactivity or to direct reactions elsewhere on the molecule.
-
The synthetic target involves substitution at the C5 position. It is used in the synthesis of specialized dyes and complex heterocyclic systems.[8]
-
Conclusion
While this compound and 3,4,5-trimethoxyaniline share the same molecular formula, their reactivities are markedly different. 3,4,5-Trimethoxyaniline is characterized by high, predictable reactivity in electrophilic aromatic substitution at its open ortho positions and facile transformations at its unhindered amino group. Conversely, the reactivity of This compound is heavily modulated by the steric hindrance imposed by the C2-methoxy group, leading to slower reactions at the amino-group and a different regiochemical outcome in aromatic substitutions. A thorough understanding of these competing electronic and steric factors is paramount for the rational design of synthetic routes and the efficient development of novel chemical entities.
References
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ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Available at: [Link]
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PrepChem.com. Synthesis of 2,4,5-trimethoxy aniline. Available at: [Link]
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Merchant Research & Consulting, Ltd. 3,4,5-Trimethoxyaniline (CAS 24313-88-0) Industry Research 2025. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 84271, 2,4,6-Trimethoxyaniline. Available at: [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available at: [Link]
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Dalton Transactions. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]
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Chemistry LibreTexts. 4.5: Electrophilic Aromatic Substitution. Available at: [Link]
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YouTube. Electrophilic Substitution Mechanism | A level Chemistry. Available at: [Link]
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BYJU'S. Electrophilic Substitution Reaction Mechanism. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Available at: [Link]
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The Three Faces of Trimethoxyaniline: A Comparative Analysis for Drug Design
A Senior Application Scientist's Guide to the 2,4,5-, 2,4,6-, and 3,4,5-Trimethoxyaniline Isomers
In the intricate world of drug discovery, the orientation of functional groups on a scaffold can dramatically alter its biological activity. The trimethoxyaniline isomers—2,4,5-, 2,4,6-, and 3,4,5-trimethoxyaniline—serve as a compelling case study in this principle. While sharing the same molecular formula and weight, their distinct substitution patterns endow them with unique physicochemical properties and, consequently, divergent paths in medicinal chemistry. This guide provides a comparative analysis of these three isomers, offering insights into their synthesis, properties, and potential applications in drug design, supported by experimental data and protocols.
Introduction: The Significance of Isomeric Scaffolds
Trimethoxyaniline, a substituted aniline carrying three methoxy groups, is a versatile building block in the synthesis of a wide array of biologically active molecules. The electron-donating nature of the methoxy groups and the nucleophilic character of the amino group make these isomers valuable precursors for generating libraries of compounds for high-throughput screening. However, the seemingly subtle shift of a methoxy group from one position to another can profoundly impact a molecule's steric hindrance, electronic distribution, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. Understanding these differences is paramount for rational drug design.
Physicochemical Properties: A Tale of Three Isomers
The physical and chemical properties of the trimethoxyaniline isomers are the foundation upon which their biological activities are built. A comparison of their key properties reveals initial distinctions.
| Property | 2,4,5-Trimethoxyaniline | 2,4,6-Trimethoxyaniline | 3,4,5-Trimethoxyaniline |
| Molecular Formula | C₉H₁₃NO₃ | C₉H₁₃NO₃ | C₉H₁₃NO₃ |
| Molecular Weight | 183.20 g/mol [1] | 183.20 g/mol [2] | 183.20 g/mol [3] |
| Appearance | Not specified | Solid or liquid | Off-white to beige-brown, gray, or pink powder |
| CAS Number | 26510-91-8[1] | 14227-17-9[2] | 24313-88-0[3] |
| Hydrogen Bond Donor Count | 1[4] | 1[4] | 1 |
| Hydrogen Bond Acceptor Count | 4[4] | 4[4] | 4 |
| Rotatable Bond Count | 3[4] | 3[4] | 3 |
Synthesis of the Isomers: Crafting the Building Blocks
The synthetic routes to these isomers are crucial for their accessibility in research and development.
-
2,4,5-Trimethoxyaniline: A common synthesis involves the nitration of 1,2,4-trimethoxybenzene followed by the reduction of the resulting nitro compound.
-
2,4,6-Trimethoxyaniline: This isomer can be synthesized through the nitration of 1,3,5-trimethoxybenzene, followed by reduction.[4]
-
3,4,5-Trimethoxyaniline: A documented synthesis of 3,4,5-trimethoxyaniline starts from 3,4,5-trimethoxybenzoic acid. The process involves chlorination, amidation, and a Hofmann rearrangement.[5] Another method involves the reduction of 1,2,3-trimethoxy-5-nitrobenzene using palladium carbon and hydrazine hydrate.[2]
Figure 1: Simplified overview of synthetic pathways for trimethoxyaniline isomers.
Comparative Biological Activities: A Patchwork of Potential
Direct comparative studies on the biological activities of the three parent trimethoxyaniline isomers are scarce. However, by examining research on their derivatives, we can infer the potential therapeutic avenues for each scaffold.
Anticancer Activity
The trimethoxyphenyl moiety is a well-known pharmacophore in anticancer drug design, particularly as a tubulin polymerization inhibitor.
-
2,4,6-Trimethoxyaniline: Derivatives of this isomer have shown significant potential. For instance, ruthenium(III) complexes incorporating Schiff bases derived from 2,4,6-trimethoxyaniline exhibit potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range (0.05-5 μM).[5] The 2,4,6-trimethoxy substitution pattern is considered crucial for this activity.[5] Chalcones bearing the 2',4',6'-trimethoxyphenyl moiety also demonstrate anticancer effects.[6]
-
3,4,5-Trimethoxyaniline: This isomer is a key component of many natural and synthetic compounds with anticancer properties, including the well-known tubulin inhibitor combretastatin A-4. Numerous derivatives containing the 3,4,5-trimethoxyphenyl group have been synthesized and evaluated for their potent antiproliferative activity through microtubule destabilization.[7] Pyrrolizine derivatives with this moiety have also shown high cytotoxicity against cancer cell lines.[8]
-
2,4,5-Trimethoxyaniline: While less explored, derivatives of 2,4,5-trimethoxyaniline, such as certain chalcones, have been synthesized and tested for their inhibitory activity against human tumor cell lines.[9]
| Isomer Scaffold | Derivative Class | Cancer Cell Lines | Reported Activity (IC₅₀) |
| 2,4,6-Trimethoxyaniline | Ruthenium(III) Schiff base complexes | HCT-116, MCF-7, HepG2 | 0.05 - 5 µM[5] |
| 2,4,6-Trimethoxyaniline | Chalcones | MCF-7, A549 | 7 - 20 µM[6] |
| 3,4,5-Trimethoxyaniline | Pyrrolizines | Various | High cytotoxicity reported[8] |
| 2,4,5-Trimethoxyaniline | Chalcones | MCF-7, SW-982, HeLa | Inhibitory activity observed[9] |
Antimicrobial Activity
The trimethoxyaniline scaffold has also been incorporated into molecules with antimicrobial properties.
-
2,4,6-Trimethoxyaniline: Derivatives have been screened for their antibacterial and antifungal activity, with some showing promising results.[10]
-
3,4,5-Trimethoxyaniline: Piperazine derivatives of 3,4,5-trimethoxyphenyl methanone have been synthesized and tested, with some compounds exhibiting good antifungal and moderate antibacterial activity.[11]
-
2,4,5-Trimethoxyaniline: Studies on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives, which can be synthesized from substituted benzaldehydes, have shown that some of these compounds possess antibacterial and antifungal activity, with MIC values ranging from 25 to 200 µg/ml.[12]
Neuropharmacological Effects
The 3,4,5-trimethoxy substitution pattern is famously present in mescaline (3,4,5-trimethoxyphenethylamine), a psychedelic with known effects on the central nervous system.[13] This suggests that derivatives of 3,4,5-trimethoxyaniline could be explored for their neuropharmacological properties. Research into mescaline analogs has shown that modifications to the 4-alkoxy group can alter receptor binding affinities, particularly at serotonin receptors.[14] Information on the neuropharmacological effects of the 2,4,5- and 2,4,6-isomers is limited.
Structure-Activity Relationship (SAR): The "Why" Behind the "What"
The differential biological activities of the trimethoxyaniline isomers can be attributed to the influence of the methoxy group positions on the molecule's overall shape, electronics, and ability to interact with biological targets.
-
Steric Hindrance: The 2,4,6-isomer, with methoxy groups flanking the amino group, presents the most significant steric hindrance. This can influence its ability to fit into certain binding pockets and may affect the reactivity of the amino group.
-
Electronic Effects: The electron-donating methoxy groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. The positions of these groups dictate the sites of highest electron density, which can be crucial for interactions with electron-deficient regions of a target protein.
-
Hydrogen Bonding: The amino group is a key hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The spatial arrangement of these groups in each isomer creates a unique three-dimensional pharmacophore that will preferentially interact with complementary patterns of hydrogen bond donors and acceptors on a biological target.
Figure 2: The relationship between isomeric structure and biological activity.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][15]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the trimethoxyaniline isomers or their derivatives and incubate for 72 hours.[16]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits or promotes the polymerization of tubulin into microtubules.
Principle: The polymerization of tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized tubulin.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing tubulin, GTP, and a fluorescent reporter.
-
Compound Addition: Add the test compounds (trimethoxyaniline isomers or derivatives) to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin-containing reaction mixture to the wells to initiate polymerization.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals at 37°C to monitor the rate and extent of tubulin polymerization.
Protocol 3: Broth Microdilution Antimicrobial Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity (microbial growth). The lowest concentration with no visible growth is the MIC.
Conclusion and Future Perspectives
The comparative analysis of 2,4,5-, 2,4,6-, and 3,4,5-trimethoxyaniline isomers underscores the critical role of substituent positioning in drug design. While all three isomers serve as valuable starting materials, their derivatives exhibit distinct biological activity profiles. The 3,4,5- and 2,4,6-isomers have been more extensively explored, leading to the development of potent anticancer and antimicrobial lead compounds. The 2,4,5-isomer remains a relatively untapped resource with potential for novel drug discovery.
Future research should focus on the direct comparative evaluation of the parent isomers to establish a baseline for their biological activities. Furthermore, computational studies, such as molecular docking, can provide valuable insights into the preferred binding modes of each isomer with various biological targets, guiding the design of more potent and selective drug candidates. The continued exploration of the chemical space around these three versatile scaffolds holds significant promise for the discovery of new therapeutics.
References
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,3,4-Trimethoxyaniline via GC-MS
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,3,4-Trimethoxyaniline, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind experimental choices, provide detailed protocols, and compare the performance of GC-MS with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Critical Role of Purity for this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced yield in subsequent synthetic steps. Therefore, a robust and validated analytical method for purity assessment is paramount.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This combination makes it an ideal choice for the analysis of volatile and semi-volatile compounds like this compound.
Why GC-MS is a Preferred Method
The choice of an analytical technique is driven by the physicochemical properties of the analyte and the potential impurities. For trimethoxyaniline isomers and their precursors, GC-MS offers several advantages over other methods like HPLC. While HPLC is a valuable tool for non-volatile or thermally labile compounds, the analysis of some aromatic amines by HPLC can be challenging due to poor chromophores, leading to low UV absorbance and consequently, lower sensitivity. To achieve the required sensitivity, derivatization of the analyte may be necessary, which introduces additional steps and potential for error.
GC-MS, on the other hand, can readily analyze many aromatic amines without derivatization. The high resolution of capillary GC columns allows for the effective separation of closely related isomers, which are often present as impurities. Furthermore, the mass spectrometer provides unambiguous identification of the analyte and its impurities based on their unique mass fragmentation patterns.
Understanding Potential Impurities: A Synthesis-Based Approach
To develop a robust purity validation method, it is crucial to understand the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the nitration of 1,2,3-trimethoxybenzene to form 2,3,4-trimethoxynitrobenzene, followed by the reduction of the nitro group to an amine.
Based on this synthetic pathway, the following impurities can be anticipated:
-
Unreacted Starting Material: 1,2,3-trimethoxybenzene and 2,3,4-trimethoxynitrobenzene.
-
Isomeric Impurities: Positional isomers of trimethoxynitrobenzene and trimethoxyaniline that may be formed during the nitration step.
-
Intermediates from Incomplete Reduction: Such as nitroso and hydroxylamine derivatives.
-
Byproducts of Side Reactions: Depending on the specific reagents and reaction conditions used.
A well-designed GC-MS method should be able to separate and detect all these potential impurities.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed to provide a robust and reliable method for the purity assessment of this compound.
Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or ethyl acetate to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
Identification of the main peak and any impurities is confirmed by comparing their mass spectra with a reference library or with previously acquired data from a certified reference standard. The fragmentation pattern of this compound is expected to show a molecular ion peak at m/z 183, with characteristic fragments resulting from the loss of methyl and methoxy groups.
Workflow for GC-MS Purity Validation
Caption: Workflow for GC-MS Purity Validation of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques to provide a complete picture. Here, we compare GC-MS with HPLC and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For aromatic amines, reversed-phase HPLC with a C18 column is a common choice.
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System (or equivalent) |
| Detector | Diode Array Detector (DAD) |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the impurities.
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the NMR tube. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
Data Processing and Analysis: Integrate the signals of the analyte and the internal standard. The purity of the sample can be calculated using the following formula:
Purity (wt%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Comparison of Analytical Techniques
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Detection of atomic nuclei in a magnetic field. |
| Strengths | High sensitivity and specificity, excellent for volatile and semi-volatile compounds, provides structural information of impurities. | Versatile for a wide range of compounds, non-destructive. | Provides absolute quantification without a reference standard for each impurity, gives detailed structural information. |
| Weaknesses | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity for compounds with poor chromophores, may require derivatization. | Lower sensitivity compared to MS, requires a high-field instrument and a suitable internal standard. |
| Typical Purity Range | >98% (area percent) | >98% (area percent) | Provides absolute purity (wt%) |
Logical Relationship of Analytical Techniques for Purity Assessment
Caption: Interrelation of Analytical Techniques for Comprehensive Purity Assessment.
Conclusion
Validating the purity of synthesized this compound is a critical step in ensuring the quality and reliability of research and drug development outcomes. GC-MS stands out as a powerful and highly suitable technique for this purpose, offering excellent separation of isomers and sensitive detection of potential impurities. When complemented with orthogonal methods like HPLC and qNMR, a comprehensive and robust purity profile can be established, providing the highest level of confidence in the synthesized material. The choice of the most appropriate analytical strategy will depend on the specific requirements of the project, including the expected purity levels, the nature of the potential impurities, and the available instrumentation.
References
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GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc.[Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.[Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.[Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Trimethoxyaniline Isomers
An In-Depth Comparison of 2,3,4-, 2,4,5-, and 3,4,5-Trimethoxyaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the precise identification of constitutional isomers is a foundational requirement for ensuring efficacy, safety, and reproducibility. Trivial differences in substituent placement on an aromatic ring can lead to vastly different pharmacological activities and chemical properties. The trimethoxyanilines, key building blocks in the synthesis of a range of bioactive compounds, including anticancer agents, exemplify this challenge.[1][2] This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of three common isomers: 2,3,4-, 2,4,5-, and 3,4,5-trimethoxyaniline.
As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output. We will delve into the underlying principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By grounding our analysis in the well-characterized spectra of 3,4,5-trimethoxyaniline, we will establish a robust predictive model for identifying the unique spectral signatures of its less-documented 2,3,4- and 2,4,5- counterparts.
Experimental Methodologies: A Self-Validating Workflow
The integrity of any spectral comparison rests upon the quality and consistency of the data acquisition. The following protocols are designed as a self-validating system, ensuring that observed differences are attributable to molecular structure, not experimental artifact.
Workflow for Isomer Differentiation
The logical flow from sample preparation to definitive identification is a critical, multi-stage process. Each step informs the next, creating a feedback loop that ensures analytical rigor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer differentiation due to its sensitivity to the precise electronic environment of each nucleus.
-
Sample Preparation : Dissolve 10-15 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serves as a convenient internal reference.[3]
-
¹H NMR Acquisition : Acquire the proton spectrum on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds to allow for full magnetization recovery, and accumulating a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse program. This simplifies the spectrum by collapsing all carbon signals into singlets, making it easier to count the number of unique carbon environments—a direct indicator of molecular symmetry. A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
FTIR provides invaluable information about the functional groups present in a molecule. The ATR technique is favored for its simplicity, requiring minimal sample preparation.
-
Methodology : Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal. Record the spectrum, typically in the range of 4000–400 cm⁻¹, by co-adding at least 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal must be recorded immediately prior to the sample analysis and automatically subtracted.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides two crucial pieces of information: the retention time from the gas chromatograph, which can differ between isomers, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which confirms the molecular weight and offers structural clues.
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]
-
GC-MS Protocol : Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms). A typical temperature program would start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40–300. This energy level is standardized to ensure that fragmentation patterns are reproducible and comparable to library spectra.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule, which are sensitive to the extent of conjugation and the electronic effects of substituents.
-
Methodology : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance maximum (λₘₐₓ) between 0.5 and 1.5 AU. Record the spectrum from 200 to 400 nm in a 1 cm path length quartz cuvette, using the pure solvent as a blank.
Spectroscopic Analysis: From Data to Identification
The key to differentiating these isomers lies in recognizing how the placement of the three methoxy (-OCH₃) groups and the one amino (-NH₂) group alters the molecule's symmetry and electronic landscape.
Baseline Analysis: 3,4,5-Trimethoxyaniline
This highly symmetric isomer serves as our reference standard. Its spectral data are well-documented and provide a clear example of predictable patterns.[4]
-
¹H NMR : Due to the plane of symmetry bisecting the C1-NH₂ and C4-OCH₃ bonds, the aromatic protons at C2 and C6 are chemically equivalent. This results in a single, sharp singlet in the aromatic region, integrating to 2H. The methoxy groups at C3 and C5 are also equivalent, producing a 6H singlet, while the C4-methoxy group gives a distinct 3H singlet.
-
¹³C NMR : The symmetry of the molecule results in only four signals for the six aromatic carbons, significantly simplifying the spectrum.
-
IR Spectroscopy : Key vibrational bands include the characteristic N-H symmetric and asymmetric stretches of the primary amine (typically around 3400-3200 cm⁻¹), strong C-O stretching from the methoxy groups (~1250-1000 cm⁻¹), and C-H bending bands indicative of the aromatic substitution pattern.[1]
-
Mass Spectrometry : The mass spectrum shows a clear molecular ion (M⁺) peak at m/z 183, confirming the molecular formula C₉H₁₃NO₃. A prominent fragment is observed at m/z 168, corresponding to the loss of a methyl radical (•CH₃), a common fragmentation pathway for methoxy-substituted aromatics.[4]
Predictive Comparison: Differentiating the Asymmetric Isomers
Unlike the 3,4,5- isomer, both 2,3,4- and 2,4,5-trimethoxyaniline lack a plane of symmetry. This fundamental structural difference is the primary driver of their distinct spectral signatures.
¹H NMR Predictions:
-
2,3,4-Trimethoxyaniline : This isomer will have two distinct aromatic protons. They will appear as two doublets, each integrating to 1H, with a coupling constant (J-value) characteristic of ortho-coupling (~7-10 Hz). The three methoxy groups are in unique chemical environments and should therefore produce three distinct 3H singlets.
-
2,4,5-Trimethoxyaniline : This isomer will also show two distinct aromatic protons. However, they will appear as two singlets, as they are not adjacent to each other and thus have no coupling partners. The three methoxy groups are also in unique environments, resulting in three separate 3H singlets. The stark difference between two ortho-coupled doublets (2,3,4-) and two singlets (2,4,5-) is a definitive diagnostic feature.
¹³C NMR Predictions:
-
For both the 2,3,4- and 2,4,5- isomers, the lack of symmetry means all six aromatic carbons are chemically non-equivalent. Therefore, each should display six distinct signals in the aromatic region of the ¹³C NMR spectrum, in sharp contrast to the four signals seen for the 3,4,5- isomer.
Mass Spectrometry Predictions:
-
All three isomers will exhibit a molecular ion peak at m/z 183. However, the fragmentation patterns may show subtle differences. For example, the loss of a methyl group from the 2,4,5-isomer could lead to a particularly stable fragment ion due to resonance stabilization involving the para-amino group. The mass spectrum for 2,4,5-trimethoxyaniline confirms the molecular ion at m/z 183.[5]
UV-Vis Spectroscopy Predictions:
-
The position of the primary absorption band (λₘₐₓ) is influenced by the electronic interplay between the powerful electron-donating amino group and the methoxy groups. In the 3,4,5- isomer, the electronic effects are highly symmetrical. In the 2,3,4- and 2,4,5- isomers, the asymmetric substitution pattern will likely lead to a shift in the λₘₐₓ to a longer wavelength (a bathochromic shift) compared to aniline itself, reflecting an altered energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Data Summary and Comparative Tables
The following tables summarize the experimental data for 3,4,5-trimethoxyaniline and the key predicted differences for the other two isomers, providing a quick reference for laboratory analysis.
Table 1: Comparative ¹H NMR Features (Predicted and Experimental)
| Isomer | Aromatic Protons (Region: ~6.0-7.0 ppm) | Methoxy Protons (Region: ~3.7-3.9 ppm) | Key Differentiator |
|---|---|---|---|
| 2,3,4- | Two 1H doublets (ortho-coupling) | Three 1H singlets | Two doublets in aromatic region |
| 2,4,5- | Two 1H singlets | Three 1H singlets | Two singlets in aromatic region |
| 3,4,5- | One 2H singlet[4] | Two singlets (6H and 3H)[4] | High symmetry; single aromatic peak |
Table 2: Comparative ¹³C NMR and Mass Spectrometry Features
| Isomer | Aromatic ¹³C Signals | Molecular Ion (m/z) | Key Fragment Ion (m/z) |
|---|---|---|---|
| 2,3,4- | 6 (Predicted) | 183 (Predicted) | 168 (Predicted, loss of •CH₃) |
| 2,4,5- | 6 (Predicted) | 183[5] | 168 (Predicted, loss of •CH₃) |
| 3,4,5- | 4[4] | 183[4] | 168[4] |
Table 3: Key Experimental IR Data for 3,4,5-Trimethoxyaniline
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3422, 3320 | Asymmetric & Symmetric N-H Stretch | Primary Amine |
| ~2940 | C-H Stretch | Methoxy (-OCH₃) |
| ~1600 | C=C Stretch | Aromatic Ring |
| 1236 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
(Data sourced from a detailed spectral analysis study)[1]
Conclusion
While comprehensive experimental data for 2,3,4- and 2,4,5-trimethoxyaniline remain elusive in public databases, a robust differentiation strategy can be confidently designed based on fundamental spectroscopic principles. The molecular symmetry, or lack thereof, is the most powerful diagnostic tool. The highly symmetric 3,4,5-isomer is easily identified by its simplified ¹H and ¹³C NMR spectra. The distinction between the two asymmetric isomers, 2,3,4- and 2,4,5-, can be unequivocally made by observing the splitting patterns in their ¹H NMR aromatic region—ortho-coupled doublets versus two distinct singlets. This guide provides not just a comparison, but a logical framework for any researcher or development professional to confidently identify these critical isomeric building blocks.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Available: [Link].
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Sharma, B., P, S., & Yadav, M. K. (2023). MOLECULAR STRUCTURE, EXPERIMENTAL AND THEORETICAL (HF, DFT) SPECTRAL ANALYSIS OF 3,4,5- TRIMETHOXYANILINE. Rasayan Journal of Chemistry, 16(2), 1234-1242. Available: [Link].
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Stoltz, B. M., et al. (n.d.). Supporting Information: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech. Available: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12410138, 2,4,5-Trimethoxyaniline. Available: [Link].
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Navigating the Analytical Frontier: A Guide to the Structural Verification of 2,3,4-Trimethoxyaniline in the Absence of Database Spectra
For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural confirmation of a molecule is the bedrock of reliable and reproducible science. We often rely on extensive spectral databases as a crucial first step in this process, cross-referencing our experimental data with established records. However, what happens when these databases draw a blank? This is a common challenge when dealing with novel compounds, less common isomers, or proprietary molecules.
The Challenge: An Absence of Precedent
A preliminary search for the ¹H and ¹³C NMR spectra of 2,3,4-trimethoxyaniline in widely used databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem proves fruitless. While data for isomers like 3,4,5- and 2,4,6-trimethoxyaniline are available, our specific target remains elusive.[1] This scenario pivots our task from simple confirmation to one of deduction and rigorous verification, a far more common and instructive situation in a research environment.
The Cornerstone of Analysis: High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Our primary tools will be ¹H and ¹³C NMR, and in the absence of reference spectra, we will rely on fundamental principles of chemical shifts, spin-spin coupling, and integration to piece together the molecular puzzle.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Before we step into the laboratory, we can leverage our understanding of structure-property relationships to predict the NMR spectra of this compound. This predictive exercise is invaluable for guiding our interpretation of the experimental data.
¹H NMR Predictions:
-
Aromatic Protons: We expect two signals in the aromatic region, each integrating to 1H. These protons are on a substituted benzene ring and will likely appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups.
-
Methoxy Protons: Three distinct singlets are predicted, each integrating to 3H, corresponding to the three methoxy groups. Their chemical shifts will vary slightly based on their position on the aromatic ring.
-
Amine Protons: A broad singlet, integrating to 2H, is expected for the -NH₂ group. The chemical shift of this signal can be highly variable and is dependent on solvent and concentration.
¹³C NMR Predictions:
-
Aromatic Carbons: We anticipate six signals for the six unique carbons of the benzene ring. The chemical shifts of the carbons directly attached to the oxygen and nitrogen atoms will be significantly downfield.
-
Methoxy Carbons: Three distinct signals are expected for the carbons of the three methoxy groups.
The following table summarizes the predicted chemical shifts, which will serve as our initial hypothesis.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~6.5 - 7.0 (2H, d) | ~100 - 125 |
| Aromatic C-NH₂ | - | ~135 - 145 |
| Aromatic C-OCH₃ | - | ~140 - 155 |
| -OCH₃ | ~3.8 - 4.0 (3x 3H, s) | ~55 - 65 |
| -NH₂ | Variable (broad s, 2H) | - |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of our experimental data is paramount. The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of a sample of this compound.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will complicate the spectra and can lead to misinterpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a good starting point for many organic compounds. For ¹H NMR, approximately 5-25 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. Solid particles can degrade the quality of the NMR spectrum.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This is a critical step to obtain sharp, well-defined NMR signals.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 8-16 scans are usually adequate.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required (several hundred to several thousand).
-
Employ proton decoupling to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon atom.
-
Data Analysis and Structural Confirmation
With the experimental spectra in hand, the process of structural elucidation begins. We will compare the observed signals with our predictions and use the data to confirm the structure of this compound.
Workflow for NMR Data Cross-Referencing and Structural Verification
Caption: Workflow for NMR-based structural verification.
Beyond NMR: A Multi-faceted Approach to Structural Confirmation
While NMR is a powerful tool, relying on a single analytical technique is not a robust scientific practice. To build a truly self-validating system, we must corroborate our findings with orthogonal methods.
| Technique | Information Provided | Expected Results for this compound |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₉H₁₃NO₃ (183.0895 g/mol ). The fragmentation pattern can offer clues about the arrangement of the methoxy groups. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorptions for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups, and C-O stretching of the methoxy groups. |
| Elemental Analysis | Determines the elemental composition of the sample. | The percentage of Carbon, Hydrogen, Nitrogen, and Oxygen should match the calculated values for the molecular formula C₉H₁₃NO₃. |
By integrating the data from these techniques, we can construct a comprehensive and irrefutable confirmation of the structure of this compound, even in the absence of pre-existing database spectra.
Logical Flow of De Novo Structural Elucidation
Caption: Multi-technique approach for structural confirmation.
Conclusion: Embracing the Challenge of the Unknown
The absence of a reference spectrum in a database should not be viewed as a roadblock, but rather as an opportunity to apply the full power of our analytical reasoning. By combining predictive knowledge with meticulous experimental technique and a multi-faceted analytical approach, we can confidently elucidate and verify the structure of compounds like this compound. This rigorous, evidence-based process is the hallmark of scientific integrity and is essential for advancing research and development in the chemical sciences.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethoxyaniline. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethoxyaniline. PubChem. Retrieved from [Link]
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Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Retrieved from [Link]
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ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
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Efficacy comparison of anticancer drugs derived from different aniline isomers
A-Comparative Guide to Aniline-Derived EGFR Inhibitors in Oncology
The aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a fundamental building block for a multitude of therapeutic agents. Its derivatives are particularly prominent in oncology, forming the core of many targeted therapies, especially Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). While a direct efficacy comparison based on the initial aniline isomerism of a complex drug is not a standard pharmacological approach, a comparative analysis of aniline-containing drugs within the same therapeutic class offers profound insights for researchers.
This guide provides an in-depth comparison of three generations of aniline-derived EGFR TKIs used in the treatment of Non-Small Cell Lung Cancer (NSCLC). We will dissect the mechanistic nuances, comparative efficacy, and the experimental frameworks used to validate these powerful anticancer agents.
The Evolution of Aniline-Based EGFR Tyrosine Kinase Inhibitors
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[2][3] Aniline-based TKIs are small molecules designed to competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its signaling cascade.[4][5][6]
This comparison will focus on three key drugs, each representing a leap forward in targeting EGFR:
-
First-Generation (Reversible Inhibitor): Gefitinib
-
Second-Generation (Irreversible Pan-ErbB Inhibitor): Afatinib
-
Third-Generation (Irreversible Mutant-Selective Inhibitor): Osimertinib
Mechanism of Action: From Reversible to Covalent Inhibition
The evolution of these inhibitors is a story of increasing specificity and overcoming resistance. The core structure for many of these drugs is an anilinoquinazoline or anilinopyrimidine.[7] The specific substitutions on the aniline ring and the core heterocycle dictate the binding affinity, selectivity, and mechanism of action.
-
Gefitinib (Iressa®): As a first-generation TKI, Gefitinib features a substituted aniline moiety connected to a quinazoline core.[8][9] It acts as a reversible, ATP-competitive inhibitor of EGFR.[9] Its efficacy is primarily in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R). However, its effectiveness is often limited by the development of resistance, most commonly through a secondary mutation in the EGFR kinase domain known as T790M, the "gatekeeper" mutation.[10][11]
-
Afatinib (Gilotrif®): Afatinib represents the second generation. While it also has an anilinoquinazoline core, it was engineered as an irreversible inhibitor.[10] It contains a reactive acrylamide group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[10][12] This irreversible binding provides a more potent and sustained inhibition. Afatinib is also a pan-ErbB inhibitor, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), which can lead to broader activity but also increased toxicity.[13]
-
Osimertinib (Tagrisso®): The third generation was specifically designed to address the challenge of T790M resistance.[14] Osimertinib is also an irreversible, covalent inhibitor with an acrylamide "warhead".[15] Crucially, its substituted aniline structure is optimized to selectively target EGFR variants with both the activating mutation and the T790M resistance mutation, while having significantly less activity against wild-type (WT) EGFR.[16] This selectivity reduces the side effects commonly seen with less specific EGFR inhibitors, such as skin rash and diarrhea.[17]
Visualizing the EGFR Signaling Pathway & TKI Inhibition
To understand the impact of these drugs, it is essential to visualize the pathway they disrupt. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.[11][18] TKIs block this initial phosphorylation step.
Caption: EGFR signaling pathway and the point of inhibition by aniline-derived TKIs.
Comparative Efficacy: Clinical and Preclinical Data
The structural and mechanistic differences between these aniline-derived drugs translate directly into observable differences in clinical efficacy.
Head-to-Head Clinical Performance
Clinical trials have established a clear hierarchy of efficacy among these generations, particularly in the first-line treatment of EGFR-mutated NSCLC.
-
Afatinib vs. First-Generation TKIs: Studies have shown that afatinib provides a longer progression-free survival (PFS) compared to gefitinib.[19]
-
Osimertinib vs. First- and Second-Generation TKIs: The FLAURA trial was a landmark study that compared osimertinib to first-generation TKIs (gefitinib or erlotinib) as a first-line treatment. Osimertinib demonstrated superior efficacy with a significantly longer median PFS (18.9 months vs. 10.2 months) and overall survival (38.6 months vs. 31.8 months).[17] This superiority is attributed to its potent inhibition of both sensitizing and T790M resistance mutations, as well as its favorable safety profile.[17]
| Drug | Generation | Binding | Key Target(s) | Median PFS (1st Line) | Median OS (1st Line) |
| Gefitinib | 1st | Reversible | EGFR (sensitizing mutations) | ~10.4 months[19] | ~31.8 months (pooled with Erlotinib)[17] |
| Afatinib | 2nd | Irreversible | Pan-ErbB (EGFR, HER2, HER4) | ~18.8 months[19] | ~59.2 months[19] |
| Osimertinib | 3rd | Irreversible | EGFR (sensitizing + T790M mut.) | 18.9 months[17] | 38.6 months[17] |
| Note: Data is compiled from different clinical trials and should be interpreted with caution. Direct head-to-head trial data is the gold standard. |
Overcoming Resistance
A key differentiator is the ability to treat acquired resistance. When a patient on gefitinib develops a T790M mutation, the cancer will progress. Osimertinib is the standard of care in this second-line setting.[20] Furthermore, preclinical studies suggest that starting treatment with afatinib may lead to better outcomes when followed by osimertinib upon progression, possibly because its broader inhibition profile influences the clonal evolution of resistance.[20][21]
Experimental Protocols for Efficacy Evaluation
The validation of these drugs relies on a standardized set of preclinical experiments. These protocols are crucial for determining potency, selectivity, and in vivo efficacy.
Protocol: In Vitro Cell Viability (MTT) Assay
This assay is fundamental for determining a drug's cytotoxic or cytostatic effects on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an aniline-derived TKI on EGFR-mutant and wild-type NSCLC cell lines.
Methodology:
-
Cell Culture: Culture EGFR-mutant (e.g., PC-9, HCC827) and EGFR wild-type (e.g., A549) lung cancer cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the TKI (e.g., Gefitinib, Osimertinib) in culture media. Replace the existing media with the drug-containing media, including a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.[22]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol: In Vivo Human Tumor Xenograft Model
Xenograft models are essential for evaluating a drug's efficacy in a living system.[23] This involves implanting human tumor cells into immunodeficient mice.[24]
Objective: To assess the in vivo antitumor activity of an aniline-derived TKI on an EGFR-mutant NSCLC tumor.
Methodology:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject 5-10 million EGFR-mutant NSCLC cells (e.g., HCC827) mixed with Matrigel into the flank of each mouse.[24]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization & Treatment: Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 mice/group). Administer the TKI (e.g., Osimertinib at 5 mg/kg) or vehicle control daily via oral gavage.
-
Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume, mouse body weight (as a measure of toxicity), and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot for target engagement, histology).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the drug's efficacy.
Visualizing the Experimental Workflow
Caption: Standard preclinical workflow for evaluating aniline-derived anticancer drugs.
Conclusion and Future Directions
The journey from gefitinib to osimertinib showcases a remarkable evolution in rational drug design, centered around the versatile aniline scaffold. Each generation has brought significant improvements in efficacy and selectivity by addressing mechanisms of resistance. Osimertinib's success in targeting the T790M mutation highlights the power of a structure-driven approach tailored to a specific resistance mechanism.[14]
However, the challenge of drug resistance continues to evolve. Resistance to third-generation inhibitors, such as through the C797S mutation, is now an area of intense research.[25] The future of aniline-derived anticancer drugs will likely involve the development of fourth-generation inhibitors to overcome these new hurdles, as well as novel combination therapies that target parallel survival pathways.[26][27] The principles of optimizing substitutions on the aniline core to achieve covalent binding, high potency, and target selectivity will undoubtedly remain central to these future drug discovery efforts.
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- Anticancer Research. (n.d.). Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib?.
- PubMed Central. (2022). Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting.
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A Senior Application Scientist's Guide to Alternative Reagents for 2,3,4-Trimethoxyaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. 2,3,4-Trimethoxyaniline, a polysubstituted aniline, has long served as a valuable building block, particularly in the construction of heterocyclic scaffolds of medicinal importance. However, the pursuit of alternative reagents is driven by the need for improved yields, regioselectivity, cost-effectiveness, and the exploration of novel chemical space. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and protocols to inform your synthetic strategies.
The Role of Substituted Anilines in Heterocyclic Synthesis
Polymethoxy-substituted anilines are prized precursors for a variety of heterocyclic systems due to the electron-donating nature of the methoxy groups, which activates the aromatic ring towards electrophilic substitution and influences the nucleophilicity of the amino group. Their utility is particularly pronounced in the synthesis of quinazolines and quinolines, core structures in numerous pharmaceuticals.
Key Alternatives to this compound: A Comparative Analysis
The primary alternatives to this compound are its isomers, 3,4,5-trimethoxyaniline and 2,4,6-trimethoxyaniline, along with various dimethoxy and other substituted anilines. The choice of reagent is dictated by the desired substitution pattern on the final product and the specific reaction conditions.
Isomeric Trimethoxyanilines: A Study in Regiochemistry
The positional isomerism of the methoxy groups on the aniline ring plays a crucial role in directing the outcome of cyclization reactions.
-
3,4,5-Trimethoxyaniline : This symmetrical isomer is a widely used and often preferred alternative, especially in the synthesis of bioactive molecules. Its symmetry can simplify structural analysis and, in some cases, lead to higher yields of a single product. It is a key component in the synthesis of many biologically active compounds, including those with anticancer properties.[1][2]
-
2,4,6-Trimethoxyaniline : The substitution pattern in this isomer, with methoxy groups ortho and para to the amine, significantly enhances the nucleophilicity of the aromatic ring. This increased reactivity can be advantageous in certain electrophilic substitution reactions.[3]
Dimethoxy and Other Substituted Anilines
For synthetic targets that do not require three methoxy substituents, dimethoxy and other substituted anilines offer a broader range of structural diversity and may be more cost-effective. The electronic and steric effects of different substituents can be leveraged to fine-tune the reactivity and selectivity of the synthetic transformations.
Head-to-Head Comparison in Key Synthetic Transformations
The true utility of these alternative reagents is best illustrated through their performance in key synthetic reactions for the construction of heterocyclic scaffolds.
The Niementowski Quinazoline Synthesis
The Niementowski reaction, a classic method for preparing 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides, is a prime example of where the choice of substituted aniline can influence the reaction outcome.[2] While direct comparative studies with this compound are not extensively documented, the use of substituted anthranilic acids (derived from the corresponding anilines) is a common strategy to produce a variety of quinazolinone derivatives.
The general workflow for the Niementowski synthesis is as follows:
Caption: General workflow of the Niementowski quinazolinone synthesis.
The Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another important reaction where the choice of substituted aniline precursor is critical. The electronic nature of the substituents on the aniline ring can affect the rate and efficiency of the cyclization.
The general mechanism for the Friedländer synthesis is depicted below:
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Performance Data Summary
While direct head-to-head comparative studies with identical reaction conditions are sparse in the literature, the following table summarizes typical yields for the synthesis of quinazolinones and quinolines using various substituted anilines as precursors, gleaned from a range of sources. It is important to note that reaction conditions can significantly impact yields.
| Reagent/Precursor | Reaction Type | Product Type | Reported Yield (%) | Reference |
| 2-Amino-3,4,5-trimethoxybenzoic acid | Niementowski | 6,7,8-Trimethoxyquinazolin-4(3H)-one | Not specified | [4] |
| Anthranilic Acid | Niementowski | Quinazolin-4(3H)-one | 61-96% | [5][6] |
| Substituted 2-aminobenzophenones | Friedländer | Substituted Quinolines | Good to Excellent | [7] |
| 3,4,5-Trimethoxyaniline derivative | Hofmann Rearrangement | 3,4,5-Trimethoxyaniline | 66.8% | [1] |
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of key heterocyclic scaffolds using substituted anilines or their derivatives.
Protocol 1: Synthesis of Quinazolin-4(3H)-one via Niementowski Reaction
This protocol describes the synthesis of the parent quinazolin-4(3H)-one from anthranilic acid and formamide.[5][6][8]
Materials:
-
Anthranilic acid
-
Formamide
Procedure:
-
A mixture of anthranilic acid (0.1 mol) and formamide (0.4-0.5 mol) is heated in a suitable reaction vessel.[5][6][8]
-
The reaction mixture is maintained at a temperature of 130-160°C for 2-8 hours.[5][8]
-
After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent, such as methanol, to afford the purified quinazolin-4(3H)-one.[5]
Protocol 2: Synthesis of a Prazosin Analogue Precursor
This protocol outlines a general procedure for the synthesis of a 4-aminoquinazoline precursor, which can be further elaborated to prazosin analogues.
Materials:
-
Substituted 2-aminobenzonitrile
-
Orthoformate (e.g., triethyl orthoformate)
-
Amine
Procedure:
-
A substituted 2-aminobenzonitrile is reacted with an orthoformate in the presence of a catalytic amount of acid to form the corresponding ethoxymethyleneamino derivative.
-
The intermediate is then cyclized with an appropriate amine in a suitable solvent, often with heating, to yield the 4-aminoquinazoline core.
Bioisosteric Replacement: A Functional Approach to Analogue Design
In drug discovery, the concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool. The trimethoxyphenyl moiety is a common pharmacophore in many biologically active molecules, particularly kinase inhibitors. Replacing this group with bioisosteric alternatives can modulate pharmacokinetic properties, improve selectivity, and explore new intellectual property space.
Examples of bioisosteric replacements for the trimethoxyphenyl group include:
-
Indole and Azaindole Rings: These heterocyclic systems can mimic the hydrogen bonding and aromatic interactions of the trimethoxyphenyl group.
-
Other Substituted Phenyl Rings: Replacing the methoxy groups with other substituents, such as halogens or small alkyl groups, can fine-tune the electronic and steric properties of the molecule.
Conclusion
While this compound remains a useful reagent, a careful consideration of its isomers and other substituted anilines can open up new avenues for the synthesis of diverse and potent heterocyclic compounds. The choice of reagent should be guided by the specific synthetic target, with a focus on optimizing regioselectivity, yield, and overall efficiency. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in your synthetic endeavors. As a senior application scientist, I encourage the exploration of these alternatives to push the boundaries of organic synthesis and drug discovery.
References
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Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PubMed Central. (2021, June 21). Retrieved January 22, 2026, from [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
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A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (n.d.). Retrieved January 22, 2026, from [Link]
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Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (n.d.). Retrieved January 22, 2026, from [Link]
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DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]
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Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PubMed Central. (2023, December 2). Retrieved January 22, 2026, from [Link]
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Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds - DergiPark. (n.d.). Retrieved January 22, 2026, from [Link]
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Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. (n.d.). Retrieved January 22, 2026, from [Link]
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Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (n.d.). Retrieved January 22, 2026, from [Link]
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Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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The Pictet-Spengler Reaction Updates Its Habits - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Niementowski quinoline synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Derivatives | Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]
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Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
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Niementowski Quinazoline Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 22, 2026, from [Link]
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(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Structure, aromatic properties and preparation of the quinazolin-4-one molecule - E3S Web of Conferences. (n.d.). Retrieved January 22, 2026, from [Link]
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The selectivity of protein kinase inhibitors: a further update - Symansis. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. (n.d.). Retrieved January 22, 2026, from [Link]
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A Ring Opening–Annulation Reaction of Anthra[1,2-d][9]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b] - NIH. (2022, September 12). Retrieved January 22, 2026, from [Link]
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Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Structural Validation of a Novel 2,3,4-Trimethoxyaniline Derivative
Introduction: The Imperative of Structural Integrity in Drug Discovery
This guide provides a comprehensive, multi-faceted strategy for the structural validation of a novel 2,3,4-trimethoxyaniline derivative, which we will refer to as "Compound T" . We will move beyond a simple listing of techniques to explain the causality behind our experimental choices, presenting an orthogonal and self-validating workflow. The core principle is that no single technique is sufficient; instead, we build an irrefutable case by integrating complementary data from a suite of advanced analytical methods.
The Orthogonal Validation Workflow
True confidence in a novel structure is achieved by employing a series of independent analytical techniques, where each method interrogates different properties of the molecule. This orthogonal approach ensures that the weaknesses of one technique are compensated for by the strengths of another, culminating in a robust, cross-validated structural assignment.
Caption: Orthogonal workflow for structural validation.
Mass Spectrometry (MS): The First Checkpoint
Principle & Rationale: Mass spectrometry provides the single most critical initial piece of data: the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular mass with enough accuracy (typically to four decimal places) to predict the elemental formula. This experiment serves as a fundamental validation of the synthetic outcome. If the observed mass does not match the calculated mass of the target structure, it immediately indicates a problem with the synthesis or purification.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of Compound T (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Injection: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions. For aniline derivatives, positive ion mode ([M+H]⁺) is typically effective.[5]
-
Analysis: Analyze the ions using a TOF mass analyzer to measure the mass-to-charge ratio (m/z) with high resolution.
-
Data Processing: Determine the monoisotopic mass of the most abundant peak and use software to predict the elemental formula.
Data Interpretation & Expected Results for Compound T For our hypothetical N-acetyl-2,3,4-trimethoxyaniline (Formula: C₁₁H₁₅NO₄), the expected data are summarized below.
| Parameter | Calculated Value | Hypothetical Observed Value | Interpretation |
| Molecular Formula | C₁₁H₁₅NO₄ | - | - |
| Exact Mass | 225.0998 | - | - |
| [M+H]⁺ Ion (m/z) | 226.1076 | 226.1073 | Excellent agreement confirms the molecular formula. |
| [M+Na]⁺ Ion (m/z) | 248.0895 | 248.0892 | Common sodium adduct further supports the MW. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution.[6][7] ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.[8] For a novel derivative, NMR is indispensable for confirming that the modification has occurred at the intended position and that the core scaffold remains intact.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of Compound T in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting structural fragments.
-
Data Interpretation & Expected Results for Compound T (N-acetyl-2,3,4-trimethoxyaniline)
| ¹H NMR Data (Hypothetical, in CDCl₃) | ¹³C NMR Data (Hypothetical, in CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Chemical Shift (δ, ppm) |
| 8.10 | Doublet | 1H | Aromatic H-6 | 168.5 |
| 7.50 | Broad Singlet | 1H | Amide N-H | 152.1 |
| 6.70 | Doublet | 1H | Aromatic H-5 | 145.8 |
| 3.95 | Singlet | 3H | Methoxy (-OCH₃) | 142.3 |
| 3.90 | Singlet | 3H | Methoxy (-OCH₃) | 125.7 |
| 3.85 | Singlet | 3H | Methoxy (-OCH₃) | 124.5 |
| 2.20 | Singlet | 3H | Acetyl (-CH₃) | 107.9 |
| 61.0, 60.8, 56.2 | ||||
| 24.8 |
The presence of the acetyl singlet around 2.20 ppm in ¹H NMR and the carbonyl signal around 168.5 ppm in ¹³C NMR, along with the characteristic aromatic and methoxy signals, provides compelling evidence for the N-acetylated structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Principle & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For validating Compound T, FTIR is used to confirm the introduction of the amide functional group (from the acetylation) and the retention of the aromatic and ether groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid Compound T directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: Run a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans for a good quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
Data Interpretation & Expected Results for Compound T
| Hypothetical Observed Frequency (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3280 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond from acetylation.[9] |
| ~3050 | C-H Stretch | Aromatic | Indicates the aromatic ring is intact.[10] |
| ~2950, 2840 | C-H Stretch | Aliphatic (CH₃) | Corresponds to methoxy and acetyl methyl groups. |
| ~1670 | C=O Stretch (Amide I) | Amide | Strong evidence for the new carbonyl group.[10] |
| ~1580 | N-H Bend (Amide II) | Amide | Further confirms the amide linkage. |
| ~1250 | C-O-C Stretch | Aryl Ether | Confirms the presence of the methoxy groups. |
X-ray Crystallography: The Unambiguous Proof
Principle & Rationale: Single-crystal X-ray crystallography is considered the "gold standard" for structural determination.[4][11] It provides a precise three-dimensional map of the electron density in a molecule, allowing for the direct visualization of atomic positions, bond lengths, and bond angles.[12][13] If a high-quality single crystal of Compound T can be grown, this technique can definitively confirm its structure and stereochemistry, leaving no room for ambiguity.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. Grow single crystals of Compound T by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a focused beam of X-rays. Rotate the crystal and collect the diffraction pattern over a wide range of angles.
-
Structure Solution & Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.
-
Data Interpretation & Expected Results for Compound T The output is a 3D model of the molecule. The key validation points are:
-
Connectivity: The refined structure will show the exact atom-to-atom connections, confirming the N-acetyl linkage and the 2,3,4-trimethoxy substitution pattern.
-
Geometric Parameters: Bond lengths and angles will be consistent with established values for similar chemical structures.
-
Final R-factor: A low R-factor (typically < 5%) indicates a good fit between the model and the experimental data, signifying a reliable structure.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Principle & Rationale: Structural validation is only meaningful if the sample is pure. HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds.[15][16][17][18][19] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[15] By using a detector like a UV-Vis or photodiode array (PDA) detector, we can quantify the target compound relative to any impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a solution of Compound T of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Method Development:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject a small volume (5-10 µL) of the sample and record the chromatogram.
-
Purity Calculation: Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Data Interpretation & Expected Results for Compound T
| Parameter | Hypothetical Result | Interpretation |
| Retention Time (tR) | 8.5 minutes | A single, sharp, symmetrical major peak. |
| Purity (% Area) | 99.7% | The sample is of high purity, suitable for further studies. |
| Impurity Profile | Minor peaks at 4.2 min (0.2%) and 6.1 min (0.1%) | Impurities are minimal and well-resolved from the main peak. |
Synthesizing the Evidence: A Self-Validating Conclusion
Caption: Integration of data for final structural confirmation.
By following this guide, researchers can establish the structure of a novel this compound derivative with the highest degree of scientific rigor. The mass spectrometry confirms the correct elemental formula, the FTIR identifies the key functional groups, the HPLC verifies purity, and the NMR provides the definitive map of the molecular framework. When available, X-ray crystallography serves as the ultimate arbiter, providing an indisputable 3D image of the molecule. This comprehensive validation is the bedrock upon which all future biological and pharmacological investigations are built.
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. Available at: [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn. Available at: [Link]
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MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis Efficiency of Trimethoxyaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic placement of methoxy groups on an aniline core profoundly influences the molecule's chemical properties and biological activity. This makes trimethoxyaniline isomers crucial building blocks in the synthesis of a diverse array of pharmaceuticals and fine chemicals.[1] This guide provides an in-depth comparison of the synthetic efficiency for producing three key isomers: 2,3,4-trimethoxyaniline, 2,4,5-trimethoxyaniline, and 3,4,5-trimethoxyaniline. We will delve into the most common and effective synthetic routes, analyze the factors governing their yields, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.
Introduction: The Significance of Methoxy Group Positioning
Trimethoxyaniline isomers serve as vital intermediates in the creation of numerous bioactive compounds. The symmetrical 3,4,5-trimethoxyaniline, for instance, is a precursor to the antibacterial drug Trimetrexate and the antihypertensive agent Gallopamil. The 2,4,5- and 2,3,4-isomers, while less common, are also valuable in the development of novel therapeutics and as probes for structure-activity relationship (SAR) studies.
The position of the three methoxy groups on the aniline ring dictates the molecule's electronic and steric properties. Methoxy groups are generally electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution.[2][3] However, they also exert an electron-withdrawing inductive effect and can cause steric hindrance, which can influence the regioselectivity and efficiency of synthetic transformations.[4][5] Understanding these nuances is key to optimizing the synthesis of each isomer.
Comparative Analysis of Synthetic Pathways
The synthesis of trimethoxyaniline isomers typically involves two main strategies: the reduction of a corresponding trimethoxynitrobenzene or a multi-step synthesis from a substituted benzoic acid or benzene derivative. The choice of route is often dictated by the availability and cost of starting materials, as well as the desired yield and purity of the final product.
The following diagram illustrates the general synthetic approaches for the three isomers:
Figure 1: Overview of synthetic routes to trimethoxyaniline isomers.
Synthesis of 3,4,5-Trimethoxyaniline
Due to its symmetrical nature and importance in pharmaceuticals, the synthesis of 3,4,5-trimethoxyaniline is well-established, with two primary high-yielding routes.
Route A: Catalytic Reduction of 1,2,3-Trimethoxy-5-nitrobenzene
This is arguably the most efficient method, boasting a remarkable yield of 96.4%.[6] The synthesis begins with the nitration of 1,2,3-trimethoxybenzene, followed by the reduction of the resulting nitro compound. The high symmetry of the starting material simplifies the nitration step, leading to a single major product.
-
Causality of High Efficiency: The high yield of the reduction step is attributed to the use of a highly efficient catalytic system, such as palladium on carbon with hydrazine hydrate as the hydrogen source.[6] This method is generally clean and proceeds under relatively mild conditions.
Route B: Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide
This multi-step synthesis starts from the readily available 3,4,5-trimethoxybenzoic acid. The acid is first converted to the corresponding amide, which then undergoes a Hofmann rearrangement to yield the desired aniline. Reported yields for this route are in the range of 60-67%.[7]
-
Experimental Considerations: While the overall yield is lower than the catalytic reduction route, this method is robust and avoids the use of highly toxic or explosive nitrating agents. The Hofmann rearrangement itself can be performed using various reagents, including bromine in sodium hydroxide solution or even household bleach, offering flexibility in experimental design.
Synthesis of 2,4,5-Trimethoxyaniline
The synthesis of this isomer most commonly proceeds through the reduction of 2,4,5-trimethoxynitrobenzene.
Route: Reduction of 2,4,5-Trimethoxynitrobenzene
-
Influence of Methoxy Group Position: The electronic effects of the methoxy groups in the 2,4,5-isomer activate the ring, but the substitution pattern can lead to a mixture of isomers during the initial nitration of the corresponding trimethoxybenzene, potentially lowering the overall yield of the desired nitro-precursor.
Synthesis of this compound
The synthesis of this compound is less commonly reported, and obtaining high yields can be more challenging due to the steric hindrance posed by the adjacent methoxy groups.
Proposed Route: From 1,2,3-Trimethoxybenzene via the Benzaldehyde
A plausible and documented route involves a two-step process starting from 1,2,3-trimethoxybenzene.
-
Vilsmeier-Haack Formylation: 1,2,3-trimethoxybenzene can be formylated to produce 2,3,4-trimethoxybenzaldehyde with a reported yield of 73%.[10] This reaction introduces a carbonyl group which can then be converted to an amino group.
-
Conversion to Aniline: The resulting aldehyde can be converted to the aniline through several methods, most commonly via the formation of an oxime followed by reduction. The oxime is formed by reacting the aldehyde with hydroxylamine, and subsequent reduction can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride. While a specific yield for this second step is not provided in the readily available literature, it is a standard transformation in organic synthesis.
-
Steric Hindrance as a Key Factor: The adjacent methoxy groups at positions 2 and 3 create significant steric hindrance.[4] This can affect the efficiency of the formylation step and may require more forcing conditions. The regioselectivity of the initial functionalization of 1,2,3-trimethoxybenzene is a critical consideration.
Quantitative Data Summary
| Isomer | Starting Material | Synthetic Route | Reported Yield (%) | Purity (%) | Reference |
| 3,4,5-Trimethoxyaniline | 1,2,3-Trimethoxy-5-nitrobenzene | Catalytic Reduction | 96.4 | - | [6] |
| 3,4,5-Trimethoxybenzoic Acid | Hofmann Rearrangement | 66.8 | 99.0 | [7] | |
| 2,4,5-Trimethoxyaniline | 2,4,5-Trimethoxynitrobenzene | Reduction (SnCl₂/HCl) | Not Specified | - | [8] |
| 2,4,5-Trimethylaniline | Not Specified | 99 | - | [9] | |
| This compound | 1,2,3-Trimethoxybenzene | Vilsmeier-Haack & Oxime Reduction | 73 (for aldehyde) | >99 (for aldehyde) | [10] |
Detailed Experimental Protocols
The following protocols are provided as representative examples for the synthesis of each isomer. Researchers should always adhere to standard laboratory safety procedures.
Protocol for the Synthesis of 3,4,5-Trimethoxyaniline via Catalytic Reduction[6]
Figure 2: Workflow for the synthesis of 3,4,5-trimethoxyaniline via catalytic reduction.
-
Reaction Setup: To a solution of 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, 31.2 mmol) in ethanol (250 mL) in a round-bottom flask equipped with a reflux condenser, add 10% palladium on carbon (300 mg).
-
Reduction: Add hydrazine hydrate (85%, 5.7 mL) to the mixture.
-
Heating: Heat the reaction mixture to reflux for 1 hour. The cessation of gas evolution indicates the completion of the reaction.
-
Workup: Cool the mixture to room temperature and remove the catalyst by filtration through a pad of celite.
-
Isolation: Evaporate the solvent under reduced pressure to afford 3,4,5-trimethoxyaniline as a white solid (5.5 g, 96.4% yield).[6]
-
Purification: The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.[1]
Protocol for the Synthesis of 2,4,5-Trimethoxyaniline via Reduction with SnCl₂[8]
Figure 3: Workflow for the synthesis of 2,4,5-trimethoxyaniline via SnCl₂ reduction.
-
Reaction Setup: In a 500 cm³ flask equipped with a reflux condenser, combine 2,4,5-trimethoxynitrobenzene (21.3 g, 0.1 mole), stannous chloride (80 g), and a hydrochloric acid solution (d=1.18, 100 cm³).
-
Heating: Bring the mixture to a boil under reflux for 1 hour.
-
Workup: After cooling, add a caustic soda (NaOH) solution until the precipitate dissolves.
-
Extraction: Extract the resulting solution with methylene chloride.
-
Drying and Isolation: Dry the combined organic extracts over sodium sulfate and then evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from ethanol to obtain pure 2,4,5-trimethoxyaniline.[8]
Proposed Protocol for the Synthesis of this compound
This protocol is based on the Vilsmeier-Haack formylation followed by a standard conversion of the aldehyde to the aniline.
Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde [10]
-
Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent by reacting phosphorus oxychloride with dimethylformamide (DMF).
-
Formylation: React 1,2,3-trimethoxybenzene with the Vilsmeier reagent.
-
Workup and Isolation: After the reaction is complete, hydrolyze the reaction mixture and extract the product with a suitable organic solvent. Purify by distillation to obtain 2,3,4-trimethoxybenzaldehyde (reported yield of 73%).
Step 2: Conversion to this compound (General Procedure)
-
Oxime Formation: Dissolve 2,3,4-trimethoxybenzaldehyde in a suitable solvent (e.g., ethanol) and treat it with hydroxylamine hydrochloride and a base (e.g., sodium acetate) to form the corresponding oxime.
-
Reduction: Reduce the oxime to the aniline. This can be achieved by catalytic hydrogenation (e.g., using H₂ gas and a palladium or nickel catalyst) or with a chemical reducing agent.
-
Isolation and Purification: After the reduction is complete, work up the reaction mixture to isolate the crude this compound. Purify the product by recrystallization or column chromatography.
Conclusion and Future Outlook
The synthesis of trimethoxyaniline isomers presents a fascinating case study in the interplay of electronic and steric effects in organic synthesis. For 3,4,5-trimethoxyaniline , the catalytic reduction of its nitro precursor stands out as a highly efficient and scalable method. The synthesis of 2,4,5-trimethoxyaniline is also achievable in high yields through the reduction of the corresponding nitro compound. The synthesis of This compound is more challenging due to steric hindrance, with a multi-step approach from 1,2,3-trimethoxybenzene appearing to be the most viable route, although further optimization of the final conversion step is warranted.
Future research in this area could focus on developing more direct and atom-economical methods for the synthesis of the less common isomers. The exploration of novel catalytic systems for the regioselective functionalization of trimethoxybenzenes could open up new and more efficient pathways to these valuable building blocks.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,3,4-Trimethoxyaniline
Immediate Safety Briefing: Hazard Profile and PPE
Before handling or generating any waste, it is crucial to understand the inherent risks. Substituted anilines are known for their systemic toxicity. The primary routes of exposure are inhalation of dust, skin contact, and ingestion.[1] Based on data from its isomers, 2,3,4-Trimethoxyaniline should be presumed to be harmful if swallowed, in contact with skin, or if inhaled, and to cause significant skin and eye irritation.[1][2]
The causality behind these hazards lies in the chemical nature of aromatic amines, which can be readily absorbed into the body and interfere with biological processes. Dermal absorption is a particularly insidious risk, as exposure may go unnoticed until systemic effects appear.[3] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
| Hazard Category | Classification & Precaution | Source(s) |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or inhaled. Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area or fume hood. | [1] |
| Skin Corrosion/Irritation | Category 2 : Causes skin irritation. Avoid contact. Wash hands and any exposed skin thoroughly after handling. | [4] |
| Eye Damage/Irritation | Category 2 : Causes serious eye irritation. Avoid contact with eyes. | [1] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids, Acid Anhydrides, Acid Chlorides : Segregate waste. Mixing can cause violent reactions, fires, or the release of toxic gases. | [1][2] |
| Required PPE | - Gloves : Chemically resistant gloves (e.g., Nitrile). Inspect for tears before use. - Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. - Lab Attire : Full-length lab coat, long pants, and closed-toe shoes. | [4] |
The Disposal Workflow: From Generation to Neutralization
The cardinal rule for the disposal of this compound is that it must be managed as a regulated hazardous waste from the moment it is generated.[5] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or flushed down the drain.[5]
The following diagram outlines the decision-making process for proper waste stream management.
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocols
The following protocols provide actionable, self-validating steps to ensure safety and regulatory compliance.
Protocol 1: Disposal of Solid this compound Waste
This procedure applies to unused, expired, or residual solid chemical.
-
Work Area Preparation : Ensure you are working within a certified chemical fume hood. Don appropriate PPE as detailed in the Hazard Profile table.
-
Container Preparation : Obtain a designated hazardous waste container that is chemically compatible (e.g., high-density polyethylene - HDPE) and has a secure, sealable lid.[5]
-
Labeling : Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information: chemical name (this compound), concentration, and associated hazards (Toxic, Irritant).
-
Waste Transfer : Carefully transfer the solid waste into the prepared container using a dedicated spatula or scoop. This includes any contaminated weighing paper or boats. The guiding principle is to avoid generating dust.[1]
-
Sealing : Securely seal the container lid. Wipe the exterior of the container with a damp cloth to remove any residual contamination, and dispose of the cloth as contaminated labware (see Protocol 2).
-
Storage : Move the sealed container to your laboratory's designated hazardous waste accumulation area. Ensure it is stored away from acids and oxidizing agents.[4]
Protocol 2: Disposal of Contaminated Labware and PPE
This procedure applies to disposable items that have come into direct contact with this compound.
-
Segregation at Point of Use : As you work, immediately place all contaminated disposable items (e.g., nitrile gloves, plastic pipettes, absorbent wipes) into a dedicated hazardous waste stream.
-
Containment : This waste should be collected in a durable, leak-proof plastic bag or a lined, rigid container.[6] The container must be clearly marked as hazardous waste containing this compound.
-
Packaging : When the collection bag is full, seal it securely. This sealed bag should then be placed inside the larger, rigid hazardous waste container designated for solid chemical waste from your lab. This double-containment strategy prevents leaks and exposure.[3][6]
-
Final Disposal : The container holding the bagged waste is then managed according to steps 5 and 6 of Protocol 1.
Protocol 3: Emergency Spill Cleanup and Disposal
This procedure is for small spills (less than 5 grams) that can be safely managed by trained laboratory personnel.
-
Alert and Isolate : Alert personnel in the immediate area. Restrict access to the spill zone. Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the area and contact your institution's EHS department immediately.
-
Don PPE : Don the required PPE, including double-gloving with nitrile gloves and wearing chemical splash goggles.
-
Contain and Absorb : Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical absorbent pad.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container. Work from the outside of the spill inward to minimize spreading.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste as described in Protocol 2.[6]
-
Label and Store : Seal, label, and store the waste container as described in Protocol 1. Report the spill to your laboratory supervisor or EHS department, as per institutional policy.
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Handling 2,3,4-Trimethoxyaniline: Essential Personal Protective Equipment (PPE) and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2,3,4-Trimethoxyaniline, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to build a culture of safety that is both understood and practiced, ensuring the well-being of all laboratory personnel.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundational step in any safety protocol. Based on data for closely related trimethoxyaniline isomers, this compound should be handled as a hazardous substance. The primary risks are associated with its toxicity and irritant properties.[1][2][3]
Table 1: GHS Hazard Classification for Trimethoxyanilines
| Hazard Class | Category | Hazard Statement | Citations |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1][4][5] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | [1][4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | [1][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1][2][3][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation | [1][2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |[1][3][5] |
These classifications dictate that exposure via inhalation of dust, skin contact, eye contact, and ingestion must be prevented through a multi-layered PPE strategy.
Core PPE Requirements: A System of Protection
The selection of PPE is not a checklist but a dynamic risk assessment. The following components are mandatory when handling this compound.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood.[1] This is non-negotiable, as it contains airborne particles at the source, providing the highest level of respiratory protection. Emergency eye wash fountains and safety showers must be immediately accessible.[3]
Eye and Face Protection
Rationale: this compound is a serious eye irritant.[2][3] Direct contact with even a small amount of dust or a splash of a solution can cause significant damage.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Solution Handling: Chemical splash goggles that form a seal around the eyes are required when handling solutions to protect against splashes.
-
Best Practice/High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield should be worn in addition to chemical splash goggles.[2][3]
Skin and Body Protection
Rationale: The compound is classified as a skin irritant and is harmful upon dermal absorption.[1][2] Preventing skin contact is crucial to avoid both localized irritation and potential systemic toxicity.
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory to protect the arms and torso.
-
Protective Clothing: For procedures with a higher risk of contamination or when handling larger quantities, consider a chemical-resistant apron or disposable coveralls.[3]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Hand Protection
Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. Protective gloves are essential.[2][3]
-
Glove Type: Nitrile gloves are the standard for incidental contact. Always check the manufacturer's glove compatibility chart for breakthrough time and degradation data, especially for prolonged handling or immersion.
-
Double Gloving: For weighing operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a recommended best practice. This provides a buffer in case the outer glove is breached.
-
Inspection and Removal: Always inspect gloves for tears or pinholes before use. Remove gloves immediately if contamination is suspected and wash hands thoroughly.
Respiratory Protection
Rationale: As a powder, this compound poses a significant inhalation hazard, causing respiratory tract irritation.[1][3]
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Secondary Control: If engineering controls are insufficient or during a spill cleanup outside of a hood, a NIOSH-approved respirator is required. A half-mask or full-face respirator with P100 (particulate) cartridges is appropriate for dusts.[3]
PPE Selection Workflow for Different Operations
The specific tasks you are performing dictate the exact combination of PPE required. This workflow illustrates the decision-making process.
Caption: PPE selection workflow based on the laboratory task.
Procedural Guidance: Donning and Doffing PPE
Correctly putting on and taking off PPE is as critical as selecting it. An improper doffing procedure can lead to exposure.
Protocol: Donning and Doffing PPE for Weighing Solid this compound
A. Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the lab coat sleeves.
-
Eye Protection: Put on safety glasses or goggles.
-
Final Check: Perform a final check to ensure there are no exposed areas of skin.
B. Doffing (Taking Off) Sequence - Assume Outer Layers are Contaminated:
-
Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off without touching your bare skin. Ball it up in your gloved hand. Slide two fingers of your bare hand under the wrist of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in a designated hazardous waste container.[6]
-
Lab Coat: Unfasten the lab coat. Roll it forward and down off your shoulders, touching only the inside of the garment. Fold it so the contaminated exterior is contained within the fold and place it in the designated laundry or disposal bin.
-
Eye Protection: Remove eye protection by handling the earpieces or strap from behind.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal and Decontamination Plan
Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats used for handling this compound, must be considered hazardous waste.[6]
-
Procedure: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with general laboratory trash.
Chemical Waste:
-
Procedure: Dispose of unused this compound and solutions containing it in a properly labeled hazardous waste container. Do not pour down the drain.[1] Follow all local, state, and federal regulations for chemical waste disposal.[6]
Spill Cleanup:
-
Alert personnel in the area and restrict access.
-
Don the appropriate spill cleanup PPE as outlined in the workflow diagram.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.[1]
-
Carefully sweep or scoop the material into a hazardous waste container.
-
Wipe the area with a suitable solvent (check SDS for recommendations) and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Available from: [Link].
- Safety Data Sheet. (2025). General precautionary statements for handling chemicals. Available from: (Source document provides general P-statements without a specific product link).
-
Safety Data Sheet: Aniline. Carl ROTH. General handling and disposal principles for anilines. Available from: [Link].
-
PubChem Compound Summary for CID 84271, 2,4,6-Trimethoxyaniline. National Center for Biotechnology Information. Available from: [Link].
-
Personal Protective Equipment. ASHP Publications. General principles of PPE in handling hazardous drugs. Available from: [Link].
-
OSHA 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration. Available from: [Link].
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trimethoxyaniline | C9H13NO3 | CID 84271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
